molecular formula C6H15NO B3242303 O-(3,3-dimethylbutyl)hydroxylamine CAS No. 1508058-73-8

O-(3,3-dimethylbutyl)hydroxylamine

Cat. No.: B3242303
CAS No.: 1508058-73-8
M. Wt: 117.19 g/mol
InChI Key: TXIXTHBZAZMQOT-UHFFFAOYSA-N
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Description

O-(3,3-dimethylbutyl)hydroxylamine is a useful research compound. Its molecular formula is C6H15NO and its molecular weight is 117.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality O-(3,3-dimethylbutyl)hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(3,3-dimethylbutyl)hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-(3,3-dimethylbutyl)hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-6(2,3)4-5-8-7/h4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIXTHBZAZMQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1508058-73-8
Record name O-(3,3-dimethylbutyl)hydroxylamine
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Foundational & Exploratory

O-(3,3-dimethylbutyl)hydroxylamine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical monograph on O-(3,3-dimethylbutyl)hydroxylamine , a specialized alkoxyamine reagent used in advanced medicinal chemistry.

Role & Application: Strategic Building Block for Lipophilic Oxime & Hydroxamate Synthesis CAS Number: 1508058-73-8 (Free Base) | Molecular Formula: C₆H₁₅NO

Executive Summary

O-(3,3-dimethylbutyl)hydroxylamine (also known as O-neohexylhydroxylamine) is a sterically demanding, alpha-nucleophilic reagent. It is primarily employed in drug discovery to introduce the 3,3-dimethylbutoxy (neohexyloxy) moiety.

In the context of Structure-Activity Relationship (SAR) studies—particularly for protease inhibitors (e.g., HCV NS3/4A targets) and kinase inhibitors—this reagent allows chemists to probe hydrophobic pockets with a bulky, metabolically stable ether linkage. Unlike simple methoxy or ethoxy analogs, the neohexyl group provides significant lipophilicity without the metabolic liability of linear alkyl chains, due to the beta-quaternary carbon (neo-structure) blocking


-oxidation.

Chemical Identity & Structural Properties[1][2]

Structural Analysis

The molecule consists of a hydroxylamine core (


) etherified with a 3,3-dimethylbutyl (neohexyl) group.
  • Steric Bulk: The tert-butyl tail at the

    
    -position creates a high degree of steric bulk, which influences the conformation of the resulting oximes or hydroxamates.
    
  • Electronic Effect: The oxygen atom adjacent to the nitrogen imparts the Alpha Effect , making the amine significantly more nucleophilic than a corresponding primary amine (e.g., 3,3-dimethylbutylamine), despite the steric hindrance.

  • Lipophilicity: The neohexyl group is highly hydrophobic, significantly increasing the

    
     of any scaffold it is attached to.
    
Physical & Chemical Properties Data
PropertyValue / DescriptionNote
Molecular Weight 117.19 g/mol Free Base
Appearance Colorless oil (Free Base) / White solid (HCl salt)Salt form is preferred for stability.[1]
Boiling Point ~135–140 °C (Predicted)Volatile as free base.
pKa (Conjugate Acid) ~4.0 – 4.5Less basic than alkylamines (pKa ~10) due to electronegative oxygen.
Solubility Soluble in MeOH, DCM, THF (Free Base); Water (HCl salt)Free base extracts easily into organic solvents.
Stability Hygroscopic (HCl salt); Oxidation sensitive (Free Base)Store under inert atmosphere (Ar/N₂).

Synthetic Protocols

The synthesis of O-alkyl hydroxylamines requires avoiding N-alkylation (which leads to nitrones or quaternary salts). The Mitsunobu Reaction is the gold standard for laboratory-scale synthesis, ensuring exclusive O-alkylation.

Route A: Mitsunobu Protocol (High Precision)

This method utilizes N-hydroxyphthalimide as a masked ammonia equivalent.

Reagents:

  • Substrate: 3,3-Dimethyl-1-butanol (Neohexanol).[2]

  • Nucleophile: N-Hydroxyphthalimide (NHPI).

  • Coupling Agents: Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD).
    
  • Deprotection: Hydrazine monohydrate (

    
    ).
    

Step-by-Step Methodology:

  • Activation: Dissolve 3,3-dimethyl-1-butanol (1.0 eq), NHPI (1.1 eq), and

    
     (1.1 eq) in anhydrous THF under 
    
    
    
    .
  • Coupling: Cool to 0°C. Add DIAD (1.1 eq) dropwise. The reaction is driven by the formation of the strong

    
     bond.
    
  • Workup 1: Stir at RT for 12–18h. Concentrate and purify the intermediate N-(3,3-dimethylbutoxy)phthalimide via silica flash chromatography (Hexane/EtOAc).

  • Cleavage: Dissolve the phthalimide intermediate in EtOH. Add Hydrazine monohydrate (3.0 eq) and reflux for 2h. A white precipitate (phthalhydrazide) will form.

  • Isolation: Cool, filter off the precipitate. Concentrate the filtrate.

  • Salt Formation: Dissolve residue in

    
    , add 
    
    
    
    (4M in dioxane) to precipitate O-(3,3-dimethylbutyl)hydroxylamine hydrochloride.
Visualization: Synthesis Workflow

G Start 3,3-Dimethyl-1-butanol (Neohexanol) Reagents N-Hydroxyphthalimide PPh3 / DIAD / THF Start->Reagents Activation Inter Intermediate: N-(3,3-dimethylbutoxy)phthalimide Reagents->Inter Mitsunobu Coupling Cleavage Hydrazine Monohydrate (Ethanol Reflux) Inter->Cleavage Deprotection Product O-(3,3-dimethylbutyl)hydroxylamine Cleavage->Product Filtration & Acidification

Figure 1: Mitsunobu synthesis pathway ensuring regio-selective O-alkylation.

Applications in Drug Discovery

This reagent is a critical tool for constructing O-substituted oximes and hydroxamates .

Protease Inhibitor Design (The "Neo" Effect)

In the development of inhibitors for viral proteases (e.g., HCV NS3, HIV), the "P1" or "P2" positions often require hydrophobic groups to fill specific S1/S2 pockets.

  • Mechanism: The O-(3,3-dimethylbutyl)hydroxylamine reacts with an aldehyde or ketone moiety on the drug scaffold to form an oxime ether.

  • Advantage: The resulting neohexyloxy-imino group mimics the transition state of peptide bond hydrolysis while providing resistance to enzymatic cleavage. The bulky tert-butyl tail prevents rotation, locking the inhibitor into a bioactive conformation.

General Protocol: Oxime Ether Formation

Reaction:



  • Setup: Dissolve the aldehyde/ketone substrate in Pyridine or EtOH/Pyridine (10:1).

  • Addition: Add O-(3,3-dimethylbutyl)hydroxylamine HCl (1.2 – 1.5 eq).

  • Conditions: Stir at RT (for aldehydes) or 60°C (for hindered ketones) for 2–6 hours.

  • Workup: Remove solvent.[3] Dilute with EtOAc, wash with 1M HCl (to remove pyridine), then Brine. Dry over

    
    .
    
Visualization: Reactivity & Alpha Effect

Reaction Reagent O-(3,3-dimethylbutyl)hydroxylamine (Nucleophile) TS Tetrahedral Intermediate (Stabilized by Alpha-Effect) Reagent->TS Nucleophilic Attack Substrate Target Ketone/Aldehyde (Electrophile) Substrate->TS Nucleophilic Attack Product O-Neohexyl Oxime Ether (Bioactive Scaffold) TS->Product - H2O (Dehydration)

Figure 2: Mechanism of oxime formation driven by the alpha-effect of the alkoxyamine.

Handling, Stability, & Safety

Storage & Stability
  • Hydroscopic Nature: The hydrochloride salt is hygroscopic. It must be stored in a desiccator or under inert gas (Nitrogen/Argon) at typically 2–8°C .

  • Free Base Instability: The free base amine is prone to air oxidation and should be generated in situ or used immediately after liberation.

  • Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless acylation is intended).

Safety Hazards (GHS Classification)
  • Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[4]

  • Acute Toxicity: Harmful if swallowed (H302). Alkoxyamines can interfere with heme proteins; handle with appropriate PPE (gloves, goggles, fume hood).

  • First Aid: In case of contact, rinse immediately with polyethylene glycol 400 or plenty of water.

References

  • Sigma-Aldrich. (2024). O-(3,3-dimethylbutyl)hydroxylamine Product Data & CAS 1508058-73-8. Merck KGaA. Link

  • Albrecht, S., Defoin, A., & Tarnus, C. (2006).[5][6] "Simple Preparation of O-Substituted Hydroxylamines from Alcohols." Synthesis, 2006(10), 1635-1638.

  • Grochowski, E., & Jurczak, J. (1976). "Synthesis of O-alkylhydroxylamines via the Mitsunobu reaction." Synthesis, 1976(10), 682-684.
  • Venkatraman, S., et al. (2006). "Discovery of (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]... (SCH 503034), a Selective, Potent, Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor."[7][8] Journal of Medicinal Chemistry, 49(20), 6074-6086.[7] (Context for neopentyl/neohexyl steric probes in HCV inhibitors).

Sources

Steric Effects of the 3,3-Dimethylbutyl Group in Alkoxyamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide explores the specific steric influence of the 3,3-dimethylbutyl group (often referred to as the neohexyl group) within the context of alkoxyamines and Nitroxide Mediated Polymerization (NMP).

Executive Summary

In the precise engineering of alkoxyamines (


) for Controlled Radical Polymerization, steric bulk is the primary lever used to tune the homolysis rate constant (

). While

-branching (e.g., tert-butyl) and

-branching (e.g., neopentyl) are well-documented for their dramatic impact on bond lability, the 3,3-dimethylbutyl group (

) represents a critical study in remote steric effects (

-branching).[1]

This guide analyzes how the 3,3-dimethylbutyl moiety functions as a "steric anchor"—providing significant lipophilicity and volume without the prohibitive activation energy penalties associated with closer branching. It is particularly relevant for researchers designing "switchable" alkoxyamines or studying the Leveled Steric Effect , where increasing bulk beyond a certain distance ceases to linearly accelerate homolysis.

Structural Analysis & Steric Mechanics

The Geometry of Remote Branching

The 3,3-dimethylbutyl group is characterized by a tert-butyl group separated from the reaction center (the C-O or N-O bond) by an ethylene spacer. This creates a specific steric profile distinct from its homologs:

  • 
    -Effect (e.g., tert-Butyl):  Direct compression of the N-O bond. High ground-state destabilization (
    
    
    
    ).[1]
  • 
    -Effect (e.g., Neopentyl):  Severe Newman projection eclipsing interactions.[1] Often leads to excessively fast homolysis or difficult recombination (
    
    
    
    ).[1]
  • 
    -Effect (3,3-Dimethylbutyl):  The "Neohexyl" effect. The bulk is positioned to fold back (buttressing) or extend, depending on solvent and temperature.[1] It influences the entropy of activation  (
    
    
    
    ) more than the enthalpy (
    
    
    ).[1]
The "Leveled Steric Effect"

Research by Marque, Bertin, and Gigmes (CNRS/Aix-Marseille) has highlighted that steric effects in alkoxyamines do not increase indefinitely. The 3,3-dimethylbutyl group serves as a model for the plateau region of steric influence. Once the substituent is pushed to the


-position, the direct van der Waals repulsion with the nitroxide moiety is minimized, yet the group still restricts the rotational freedom of the alkyl radical, affecting the pre-exponential factor (

).
Comparative Steric Parameters (Charton Values

)
GroupStructureBranchingSteric Constant

Impact on

Ethyl

None0.56Baseline (Slow)
Isobutyl


0.98Moderate Acceleration
Neopentyl


(Quaternary)
1.34High Acceleration
3,3-Dimethylbutyl


(Remote)
~0.70 - 0.85 *Fine-Tuned Control

*Estimated effective steric impact in dynamic equilibrium.

Kinetic Implications for NMP

The efficiency of NMP relies on the Persistent Radical Effect (PRE) and the equilibrium constant


.
Impact on Homolysis ( )

The 3,3-dimethylbutyl group, when attached to the nitroxide nitrogen or the initiating alkyl chain, exhibits a moderate steric acceleration compared to linear alkyl chains.

  • Mechanism: The bulky tert-butyl tail restricts the "cone of approach" for recombination.

  • Result: It prevents the "cage effect" from being too dominant, ensuring that once homolysis occurs, the radicals can diffuse effectively to initiate polymerization.

  • Thermodynamics: Unlike

    
    -substituted groups that weaken the C-O bond energy (BDE) significantly (lowering 
    
    
    
    ), the 3,3-dimethylbutyl group primarily increases the frequency factor (
    
    
    ) by limiting the number of unproductive conformations in the ground state.
Visualization of the Activation Cycle

The following diagram illustrates the NMP equilibrium, highlighting where the 3,3-dimethylbutyl steric bulk interferes with recombination (


).

NMP_Cycle cluster_steric Steric Influence of 3,3-Dimethylbutyl Alkoxyamine Dormant Alkoxyamine (R-O-NR'2) Steric Strain: Medium TS Transition State [R...O-NR'2]‡ Gamma-Steric Relief Alkoxyamine->TS kd (Homolysis) Rate ~ 10^-3 s^-1 Radicals Active Species R• + •O-NR'2 (Polymerization) TS->Radicals Diffusion Radicals->Alkoxyamine kc (Recombination) Sterically Hindered by 3,3-dimethylbutyl tail

Caption: The 3,3-dimethylbutyl group exerts 'remote' steric pressure, moderately accelerating


 while impeding 

less severely than neopentyl groups.

Experimental Protocol: Synthesis & Kinetic Measurement

Synthesis of 3,3-Dimethylbutyl-TEMPO

Objective: Synthesize the alkoxyamine to study the remote steric effect. Precursor: 1-bromo-3,3-dimethylbutane (Neohexyl bromide).

Reagents:

  • 1-bromo-3,3-dimethylbutane (1.0 eq)

  • TEMPO (free radical) (1.2 eq)

  • Copper(0) powder (1.5 eq)[1]

  • Cu(OTf)

    
     or CuBr (0.1 eq) - Catalyst[1][2]
    
  • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.2 eq) - Ligand

  • Solvent: Benzene or Toluene (degassed)[1]

Step-by-Step Workflow:

  • Preparation: In a Schlenk tube, dissolve TEMPO, dtbpy, and the copper catalyst in degassed toluene.

  • Activation: Add Copper(0) powder to generate the active Cu(I) species in situ (activating the alkyl halide).[1]

  • Initiation: Add 1-bromo-3,3-dimethylbutane via syringe under Argon.

  • Reaction: Heat to 70°C for 12 hours. The Cu(I) will abstract the bromine, generating the 3,3-dimethylbutyl radical, which is immediately trapped by TEMPO (Atom Transfer Radical Addition - ATRA).

  • Purification: Filter through a plug of neutral alumina to remove copper salts. Flash chromatography (Hexane/EtOAc 95:5) yields the alkoxyamine as a colorless oil.

Measurement of Homolysis Rate ( ) via HPLC

Rationale: EPR is sensitive but HPLC allows direct quantification of the remaining alkoxyamine, which is robust for slower homolysis rates typical of primary alkyls like 3,3-dimethylbutyl.

  • Solution: Prepare a

    
     M solution of the alkoxyamine in tert-butylbenzene.
    
  • Scavenger: Add a large excess (500 eq) of a radical scavenger (e.g., Galvinoxyl or simply perform in the presence of dissolved Oxygen if analyzing rapid decay, though Galvinoxyl is preferred for precision).[1]

  • Thermolysis: Heat the solution in a temperature-controlled oil bath at constant temperature (e.g., 120°C).

  • Sampling: Remove aliquots at defined intervals (0, 10, 20, 40, 60 min). Quench immediately in dry ice/acetone.

  • Analysis: Inject into HPLC (Reverse Phase C18, Acetonitrile/Water). Monitor the disappearance of the alkoxyamine peak.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

References

  • Marque, S. R. A., et al. (2004).[1] "Leveled Steric Effect in Alkoxyamines of SG1-Type." Macromolecular Chemistry and Physics. Link[1]

  • Fischer, H., & Marque, S. (2001).[1] "Factors Influencing the C-O Bond Homolysis of Alkoxyamines: Effects of H-Bonding and Polar Substituents." Journal of Organic Chemistry. Link[1]

  • Bertin, D., Gigmes, D., Marque, S. R. A., & Tordo, P. (2005).[1] "Polar, Steric, and Stabilization Effects in Alkoxyamines C-ON Bond Homolysis: A Multiparameter Analysis." Macromolecules. Link[1]

  • Bagryanskaya, E. G., & Marque, S. R. A. (2015).[1][3] "Scavenging of Alkyl Radicals by Nitroxides: Kinetics and Mechanisms." Chemical Reviews. Link[1]

  • Charton, M. (1975).[1] "Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters." Journal of the American Chemical Society.[4] Link[1]

Sources

A Technical Guide to the Lipophilicity Profile of O-Neohexyl Substituted Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the landscape of medicinal chemistry, the deliberate modulation of a molecule's physicochemical properties is paramount to achieving therapeutic success. Among these, lipophilicity stands as a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The strategic introduction of specific alkyl groups is a time-honored approach to fine-tune this property. The O-neohexyl group, with its unique steric and electronic characteristics, presents a compelling, albeit less-documented, tool for this purpose. This guide provides an in-depth technical exploration of the lipophilicity profile conferred by O-neohexyl substitution, aimed at researchers, scientists, and drug development professionals. We will dissect the structural features of the neohexyl moiety, its anticipated impact on lipophilicity, and present rigorous methodologies for its empirical and computational assessment.

The Principle of Lipophilicity in Drug Design

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of pharmacology.[1][2] It governs the ability of a drug to traverse cellular membranes, a prerequisite for reaching its intended biological target. This property is most commonly quantified by the partition coefficient (P), which describes the equilibrium distribution of a compound between two immiscible phases, typically n-octanol and water. The logarithmic form, logP, is the standard metric.[2]

For ionizable molecules, the distribution coefficient (logD) is a more physiologically relevant descriptor, as it accounts for the pH-dependent distribution of all ionic and neutral species.[3] An optimal lipophilicity profile is a delicate balance; while sufficient lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[1] Therefore, the rational modification of a lead compound's structure to achieve an ideal lipophilicity range is a central task in drug optimization.

The O-Neohexyl Substituent: A Unique Structural Motif

The neohexyl group, formally (3,3-dimethylbutyl), is a six-carbon alkyl chain characterized by a terminal tert-butyl group. When incorporated into a molecule as an O-neohexyl ether, it imparts distinct structural features that differentiate it from its linear isomer, the n-hexyl group.

  • Steric Hindrance: The defining characteristic of the neohexyl group is the sterically demanding tert-butyl moiety. This bulk can shield the ether linkage and adjacent functionalities from enzymatic attack, a strategy often employed to enhance metabolic stability.[4]

  • Conformational Constraint: The quaternary carbon of the neohexyl group restricts bond rotation, leading to a more defined three-dimensional conformation compared to a flexible n-hexyl chain. This can be advantageous for optimizing ligand-receptor interactions.

  • Hydrophobicity: As a hydrocarbon chain, the neohexyl group contributes significantly to the overall lipophilicity of a molecule.

The combination of these attributes makes the O-neohexyl group a strategic choice for medicinal chemists seeking to modulate multiple molecular properties simultaneously.

Estimating and Predicting the Lipophilicity of O-Neohexyl Compounds

Computational Approaches (cLogP):

Numerous computational algorithms exist to predict logP values based on a molecule's structure. These methods can be broadly categorized as atom-based or fragment-based.[5] For instance, the XLogP3 algorithm, a widely used atom-additive method, can provide a reliable estimate.

Table 1: Comparative Calculated Lipophilicity (cLogP) of Phenyl Ethers and Related Compounds

CompoundR-GroupStructureCalculated LogP (XLogP3)Notes
Anisole-CH₃C₆H₅OCH₃2.1Baseline methyl ether
n-Hexylbenzene- (CH₂)₅CH₃C₆H₅(CH₂)₅CH₃4.6n-Hexyl hydrocarbon analog
(3,3-Dimethylbutyl)benzene -CH₂CH₂C(CH₃)₃ C₆H₅CH₂CH₂C(CH₃)₃ 4.9 [6]Neohexyl hydrocarbon analog
O-n-Hexylphenol (estimated)-O(CH₂)₅CH₃C₆H₅O(CH₂)₅CH₃~4.5Estimated based on fragment contributions
O-Neohexylphenol (estimated) -OCH₂CH₂C(CH₃)₃ C₆H₅OCH₂CH₂C(CH₃)₃ ~4.8 Estimated to be slightly higher than the n-hexyl ether

Note: The calculated logP values for the phenyl ethers are estimations based on established fragment contribution methods and the available data for the hydrocarbon analogs. The XLogP3 value for (3,3-Dimethylbutyl)benzene provides a strong indication of the lipophilic contribution of the neohexyl carbon skeleton.

The data suggests that the neohexyl group imparts a slightly higher lipophilicity than its linear n-hexyl counterpart. This is consistent with the general observation that branching in alkyl chains can have a modest impact on lipophilicity.[4] The key advantage of the neohexyl group, therefore, lies not just in its lipophilicity contribution but in the steric shielding it provides.

Experimental Determination of Lipophilicity: A Protocol for RP-HPLC

While computational methods are invaluable for initial screening, experimental determination of lipophilicity is crucial for accurate compound characterization. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and high-throughput method for estimating logP and logD values.

4.1. Principle:

The retention time of a compound on a non-polar stationary phase (like C18) in an RP-HPLC system correlates with its lipophilicity. By calibrating the system with compounds of known logP/logD values, the lipophilicity of an unknown compound can be determined.

4.2. Experimental Workflow:

RP_HPLC_Lipophilicity cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing A Prepare Mobile Phases (Aqueous Buffer & Organic Modifier) C Equilibrate C18 Column A->C B Prepare Stock Solutions of Test & Standard Compounds in DMSO D Inject Calibration Standards (Isocratic or Gradient Elution) B->D F Inject O-Neohexyl Compounds B->F C->D E Record Retention Times (tR) D->E H Calculate Capacity Factor (k') for all compounds E->H G Record Retention Times (tR) F->G G->H I Generate Calibration Curve: logP vs. log(k') for Standards H->I J Determine logP of Test Compounds from Calibration Curve I->J

Caption: RP-HPLC workflow for lipophilicity determination.

4.3. Detailed Methodology:

  • Materials:

    • HPLC system with UV detector and a C18 column.

    • Mobile Phase A: Phosphate buffer (pH 7.4).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Calibration standards: A set of 5-7 compounds with known logP/logD values spanning the expected range.

    • Test Compounds: O-neohexyl substituted molecules.

    • DMSO for sample dissolution.

  • Procedure:

    • Preparation: Prepare mobile phases and degas thoroughly. Dissolve all test and standard compounds in DMSO to a concentration of ~1 mg/mL.

    • Chromatography:

      • Equilibrate the C18 column with the starting mobile phase composition.

      • Perform a series of isocratic elutions with varying proportions of Mobile Phase B (e.g., 50%, 60%, 70%, 80%, 90%).

      • For each isocratic run, inject the standards and the test compounds and record the retention time (t_R).

      • Determine the column dead time (t_0) by injecting a non-retained marker (e.g., uracil).

    • Data Analysis:

      • For each compound at each mobile phase composition, calculate the capacity factor, k' = (t_R - t_0) / t_0.

      • For each compound, plot log(k') against the percentage of the organic modifier.

      • Extrapolate the linear regression to 100% aqueous phase (0% organic modifier) to determine the log(k'_w) value.

      • Create a calibration curve by plotting the known logP values of the standards against their calculated log(k'_w) values.

      • From the linear regression of the calibration curve, determine the logP of the O-neohexyl substituted compounds from their log(k'_w) values.

4.4. Self-Validation and Trustworthiness:

  • System Suitability: Ensure sharp, symmetrical peaks for all compounds. The R² value of the calibration curve should be >0.98.

  • Internal Standards: An internal standard can be included in each run to monitor for variations in injection volume or detector response.

  • Replicate Injections: All injections should be performed in triplicate to ensure the reproducibility of the retention times.

Strategic Implications for Drug Discovery

The incorporation of an O-neohexyl group is a strategic decision with predictable consequences for a compound's ADMET profile.

ONeohexyl_Strategy ONeohexyl O-Neohexyl Substitution StericShield Steric Shielding ONeohexyl->StericShield Lipophilicity Increased Lipophilicity (logP ~4.8) ONeohexyl->Lipophilicity MetStab Improved Metabolic Stability StericShield->MetStab ReceptorBinding Altered Receptor Binding Affinity StericShield->ReceptorBinding Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Solubility Decreased Aqueous Solubility Lipophilicity->Solubility Toxicity Potential for Increased Off-Target Toxicity Lipophilicity->Toxicity

Caption: Strategic considerations for O-neohexyl substitution.

  • Enhancing Metabolic Stability: The primary driver for using an O-neohexyl group is often to introduce steric bulk near a metabolically labile position, thereby hindering enzymatic degradation.[4] This can lead to an increased half-life and improved oral bioavailability.

  • Modulating Permeability and Solubility: The significant lipophilicity of the O-neohexyl group will generally enhance passive diffusion across biological membranes. However, this comes at the cost of reduced aqueous solubility, which must be carefully balanced.

  • Receptor Interaction: The rigid, bulky nature of the neohexyl group can either be beneficial, by locking the molecule into a bioactive conformation, or detrimental, by causing a steric clash with the receptor binding pocket. This must be evaluated on a case-by-case basis.

Conclusion

The O-neohexyl group is a specialized structural moiety that offers medicinal chemists a powerful tool for modulating the pharmacokinetic properties of drug candidates. Its lipophilicity is predicted to be slightly greater than that of a linear hexyl chain, but its true value lies in the profound steric hindrance provided by the terminal tert-butyl group. This feature can be strategically employed to enhance metabolic stability and influence receptor binding. While direct experimental data on the lipophilicity of O-neohexyl compounds is sparse, the robust computational and experimental methodologies outlined in this guide provide a clear path for its accurate determination. A thorough understanding of the interplay between the lipophilic and steric contributions of the O-neohexyl group is essential for its successful application in the rational design of new therapeutic agents.

References

  • QSAR analysis of B-ring-modified diaryl ether derivatives as a InhA inhibitors. (2012). Medicinal Chemistry Research. [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]

  • Is the ether group hydrophilic or hydrophobic? (2005). Langmuir. [Link]

  • The influence of lipophilicity in drug discovery and design. (2012). Expert Opinion on Drug Discovery. [Link]

  • Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization. (2020). Journal of Medicinal Chemistry. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • LogP and logD calculations. Chemaxon. [Link]

  • Physicochemical parameters for drug candidate compounds. Jant's website. [Link]

  • QSAR study of a large set of 3-pyridyl ethers as ligands of the alpha4beta2 nicotinic acetylcholine receptor. (2007). Journal of Computer-Aided Molecular Design. [Link]

  • (3,3-Dimethylbutyl)benzene. PubChem. [Link]

  • Substructure and whole molecule approaches for calculating log P. ResearchGate. [Link]

Sources

Metabolic Stability of O-(3,3-Dimethylbutyl) Oxime Ethers: A Strategic Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of lead compounds, the oxime ether moiety (


) serves as a bioisostere for ketones or amides, offering altered polarity and hydrogen-bonding profiles. However, simple aliphatic oxime ethers (e.g., methyl, ethyl) often suffer from rapid O-dealkylation  mediated by hepatic Cytochrome P450 (CYP) enzymes.

This guide details the strategic implementation of the O-(3,3-dimethylbutyl) moiety (often referred to as the neohexyl group). This specific steric motif enhances metabolic stability by occluding the


-carbon from enzymatic oxidation while maintaining a lipophilic profile suitable for membrane permeability.

Part 1: Mechanistic Rationale

The Metabolic Liability of Oxime Ethers

The primary metabolic clearance pathway for oxime ethers is oxidative O-dealkylation . This reaction is typically catalyzed by CYP450 isoforms (e.g., CYP3A4, CYP2D6) and proceeds via the following mechanism:

  • 
    -Hydroxylation:  The enzyme abstracts a hydrogen atom from the carbon directly attached to the oxygen (
    
    
    
    -carbon), forming a radical which is subsequently hydroxylated.
  • Hemiacetal Collapse: The resulting

    
    -hydroxy ether is unstable (hemiacetal-like) and spontaneously collapses.
    
  • Cleavage: This releases the corresponding carbonyl compound (aldehyde/ketone) and the free oxime (

    
    ), which is often glucuronidated or further reduced.
    
The "Neohexy" Shielding Effect

The 3,3-dimethylbutyl group ($ -CH_2-CH_2-C(CH_3)_3 $) mitigates this pathway through two distinct physicochemical mechanisms:

  • Steric Occlusion: The bulky tert-butyl terminus acts as a "steric umbrella." While the

    
    -carbon is two carbons away from the bulk, the conformational flexibility of the ethyl spacer allows the t-butyl group to sweep a volume that hinders the approach of the large heme-iron active site of CYP enzymes to the sensitive 
    
    
    
    -methylene protons.
  • Lipophilic Modulation: While increasing lipophilicity (LogP) generally increases affinity for CYP enzymes, the specific geometry of the neohexyl group prevents the productive binding required for catalysis. The molecule binds, but the reactive centers are inaccessible.

Visualization: Metabolic Blockade

The following diagram illustrates the metabolic vulnerability of standard ethers versus the stability conferred by the 3,3-dimethylbutyl motif.

MetabolicBlockade cluster_unstable Standard Oxime Ether (Unstable) cluster_stable O-(3,3-dimethylbutyl) Analog (Stable) LinearEther Linear O-Alkyl (>C=N-O-CH2-R) AlphaHydrox α-Hydroxylation (CYP450 Attack) LinearEther->AlphaHydrox High Clearance Collapse Hemiacetal Collapse AlphaHydrox->Collapse Metabolites Metabolites: Carbonyl + Oxime Collapse->Metabolites NeoEther Neohexy Ether (>C=N-O-CH2-CH2-tBu) StericShield Steric Shielding (t-Butyl Group) NeoEther->StericShield CYP Blocked Intact Intact Drug (Excreted/Active) StericShield->Intact

Caption: Comparative metabolic fate showing the blockade of CYP450-mediated


-hydroxylation by the 3,3-dimethylbutyl steric shield.

Part 2: Chemical Synthesis Protocols

To evaluate this moiety, high-purity synthesis is required.[1] Direct alkylation of oximes often leads to mixtures of O- and N-alkylation. The Phthalimide Route is the "Gold Standard" for generating the requisite O-alkyl hydroxylamine reagent with high fidelity.

Protocol A: Synthesis of O-(3,3-dimethylbutyl)hydroxylamine HCl

Objective: Create the building block for installing the stable ether moiety.

Reagents:

  • 
    -Hydroxyphthalimide (1.0 eq)
    
  • 1-Bromo-3,3-dimethylbutane (1.2 eq) [CAS: 1647-23-0]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or

    
    
    
  • Hydrazine hydrate (

    
    )
    
  • Solvents: DMF, DCM, MeOH

Step-by-Step Workflow:

  • Coupling: Dissolve

    
    -hydroxyphthalimide in DMF. Add DBU (1.2 eq) followed by 1-bromo-3,3-dimethylbutane. Heat to 70°C for 4-6 hours.
    
    • Checkpoint: Monitor TLC for disappearance of N-hydroxyphthalimide. The product is the N-(3,3-dimethylbutoxy)phthalimide intermediate.

  • Workup: Dilute with water, extract into EtOAc, wash with brine, and concentrate. Recrystallize from EtOH if necessary to remove unreacted bromide.

  • Deprotection (Hydrazinolysis): Dissolve the intermediate in MeOH/DCM (1:1). Add hydrazine hydrate (3.0 eq) at 0°C, then warm to room temperature (RT) and stir for 2 hours. A white precipitate (phthalhydrazide) will form.

  • Isolation: Filter off the solid. Concentrate the filtrate. Redissolve in

    
     and add 4M HCl in dioxane to precipitate the O-(3,3-dimethylbutyl)hydroxylamine hydrochloride .
    
    • Yield Expectation: 60-75% overall.

Protocol B: Condensation with Ketone/Aldehyde Scaffold

Objective: Install the stable oxime ether onto the drug scaffold.

  • Reaction: Dissolve the ketone scaffold (1.0 eq) in Ethanol or Pyridine.

  • Addition: Add the synthesized Hydroxylamine HCl (1.5 eq).

  • Conditions:

    • Standard: Stir at RT for 12h.

    • Difficult Substrates: Microwave irradiation at 80°C for 30 min.

  • Purification: Concentrate and purify via Flash Chromatography (Hexane/EtOAc).

    • Note: Oxime ethers often exist as E/Z isomers. Separation may be required if the biological target is stereosensitive.

Part 3: Validation - Microsomal Stability Assay

Do not rely on calculated LogP or predicted clearance. You must validate the stability improvement empirically using a Liver Microsome Stability Assay.

Experimental Design
  • Test System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Control: The methyl- or ethyl-oxime ether analog (to quantify the "lift" in stability).

  • Reference: Testosterone (high turnover) and Warfarin (low turnover).

Assay Protocol
  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1

    
    M working concentration in Phosphate Buffer (100 mM, pH 7.4).
    
  • Pre-Incubation: Mix 1

    
    M compound with microsomes (0.5 mg/mL protein) at 37°C for 5 minutes.
    
  • Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6PDH, NADP+).

  • Sampling: At

    
     minutes, remove aliquots.
    
  • Quenching: Immediately add to ice-cold Acetonitrile containing an Internal Standard (e.g., Tolbutamide). Centrifuge at 4000g for 20 mins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion transition.

Data Analysis & Interpretation

Calculate the In vitro Intrinsic Clearance (


) using the elimination rate constant (

) derived from the slope of

vs. time.


Target Metrics for Stable Compounds:

Parameter High Stability Moderate Stability Low Stability

| Half-life (


)  | > 60 min | 30 - 60 min | < 30 min |
| 

(Human)
| < 10

L/min/mg | 10 - 40

L/min/mg | > 40

L/min/mg |

Interpretation: If the 3,3-dimethylbutyl analog shows a


 < 15 

L/min/mg while the ethyl analog is > 50

L/min/mg, the steric strategy is validated.

Part 4: Visualization of Experimental Workflow

Workflow cluster_synth Synthesis Phase cluster_assay Validation Phase (Microsomal Stability) start Start: Drug Scaffold (Ketone/Aldehyde) step1 Synthesize O-(3,3-dimethylbutyl) hydroxylamine HCl start->step1 step2 Condensation Reaction (Scaffold + Hydroxylamine) step1->step2 step3 Purify E/Z Isomers (Flash Chromatography) step2->step3 assay1 Incubate with HLM + NADPH (0 - 60 min) step3->assay1 assay2 LC-MS/MS Quantitation (Parent Depletion) assay1->assay2 calc Calculate CL_int & t_1/2 assay2->calc decision Is CL_int < 15 µL/min/mg? calc->decision success Success: Advance to PK Study decision->success Yes fail Fail: Check Metabolic Soft Spots (MetID Study) decision->fail No

Caption: Integrated workflow from chemical synthesis of the neohexyl-oxime to biological validation.

References

  • Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Discusses oxime ethers as carbonyl bioisosteres). Link

  • Kalgutkar, A. S., et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Current Drug Metabolism. (Details oxime/oxime ether metabolic liabilities). Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for Microsomal Stability Protocols).[2] Link

  • Rad, M. N. S., et al. (2010).[3] An Efficient One-Pot Synthesis of Oxime Ethers from Alcohols Using Triphenylphosphine/Carbon Tetrachloride. Synthesis. (Alternative synthesis route). Link

Sources

O-(3,3-dimethylbutyl)hydroxylamine vs O-tert-butylhydroxylamine steric comparison

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing


-tert-butylhydroxylamine  and 

-(3,3-dimethylbutyl)hydroxylamine
(also known as

-neohexylhydroxylamine). It focuses on the steric implications for reactivity, synthesis, and application in drug design.[1]

Executive Summary: The "Proximal vs. Distal" Steric Paradigm

In medicinal chemistry and linker design, the placement of steric bulk dictates the utility of an alkoxyamine.

  • 
    -tert-butylhydroxylamine  represents Proximal Steric Bulk . The quaternary carbon is directly attached to the oxygen, creating a "steric wall" that retards nucleophilic attack but imparts exceptional hydrolytic stability.
    
  • 
    -(3,3-dimethylbutyl)hydroxylamine  represents Distal Steric Bulk . The bulky tert-butyl group is separated from the reactive center by an ethylene spacer. This mimics the nucleophilic reactivity of a primary alkoxyamine while retaining the lipophilic benefits of the tert-butyl moiety.
    
Feature

-tert-butylhydroxylamine

-(3,3-dimethylbutyl)hydroxylamine
Structure


Steric Environment Quaternary

-carbon (Crowded)
Primary

-carbon (Accessible)
Nucleophilicity Low (Sterically hindered)High (Comparable to

-ethyl)
Hydrolytic Stability High (Resists hydrolysis)Moderate (Standard oxime stability)
Primary Utility Metabolic blocking, Protecting groupLipophilic linker, Solubility enhancer

Structural & Conformational Analysis

The divergence in reactivity stems from the spatial volume occupied near the nucleophilic nitrogen lone pair.

Steric Parameters[1][2]
  • Taft Steric Parameter (

    
    ): 
    
    • The tert-butyl group has a large negative

      
       value (-1.54), indicating severe steric resistance to reaction at the attached center.
      
    • The neohexyl group, near the reaction center, behaves like an

      
      -butyl group (
      
      
      
      ) because the bulk is remote.
  • Cone Angle:

    • 
      -tert-butyl:  The methyl groups subtend a wide angle directly at the oxygen, shielding the nitrogen.
      
    • 
      -neohexyl:  The ethylene linker (
      
      
      
      ) acts as a flexible hinge, allowing the bulky tail to swing away from the reaction trajectory.
Visualization of Steric Pathways

The following diagram illustrates the accessibility of the nitrogen lone pair for both molecules.

StericComparison cluster_0 O-tert-butylhydroxylamine (Proximal Bulk) cluster_1 O-(3,3-dimethylbutyl)hydroxylamine (Distal Bulk) tBu_Core Quaternary Carbon (Direct Attachment) Oxygen_1 Oxygen Atom tBu_Core->Oxygen_1 High Steric Clash Nitrogen_1 Nitrogen Lone Pair (Shielded) Oxygen_1->Nitrogen_1 Reaction Electrophile (e.g., Ketone) Nitrogen_1->Reaction Slow/Blocked (k_rel << 1) tBu_Tail tert-Butyl Group (Remote) Linker Ethyl Spacer (-CH2CH2-) tBu_Tail->Linker Flexible Separation Oxygen_2 Oxygen Atom Linker->Oxygen_2 Nitrogen_2 Nitrogen Lone Pair (Accessible) Oxygen_2->Nitrogen_2 Nitrogen_2->Reaction Fast Attack (k_rel ~ 1)

Caption: Comparison of steric accessibility. The proximal bulk of the t-butyl group (red) shields the nitrogen, while the ethyl spacer in the neohexyl analog (green) preserves accessibility.

Reactivity Profile: Oxime Formation[3][4]

A critical application of alkoxyamines is condensation with ketones/aldehydes to form oximes.

The Nucleophilic Attack
  • 
    -tert-butyl:  The rate of oxime formation is significantly retarded. The transition state requires the nucleophilic nitrogen to approach the carbonyl carbon. The adjacent tert-butyl group creates repulsive van der Waals interactions with the carbonyl substituents, destabilizing the transition state.
    
  • 
    -neohexyl:  The reaction proceeds at a rate comparable to 
    
    
    
    -methyl or
    
    
    -ethyl hydroxylamine. The distal tert-butyl group does not interfere with the formation of the tetrahedral intermediate.
Stability (Hydrolysis)[5]
  • 
    -tert-butyl oximes:  Once formed, these are exceptionally stable. The same steric bulk that hinders formation also prevents water from attacking the imine bond during hydrolysis. This makes them ideal for "permanent" capping of aldehydes in biological assays.
    
  • 
    -neohexyl oximes:  Exhibit standard hydrolytic stability. They are stable at physiological pH but can be hydrolyzed under acidic conditions similar to standard aliphatic oximes.
    

Experimental Synthesis Protocols

The synthesis of these two molecules requires fundamentally different strategies due to the


 resistance of the tert-butyl group.
Protocol A: Synthesis of -tert-butylhydroxylamine (S_N1 Route)

Direct alkylation of N-hydroxyphthalimide with t-butyl bromide fails due to steric hindrance. An acid-catalyzed S_N1 approach is required.

Reagents:


-Hydroxyphthalimide, Isobutylene (gas) or 

-Butanol, Sulfuric acid (cat.), Hydrazine hydrate.
  • Protection: Dissolve

    
    -hydroxyphthalimide (1.0 eq) in dichloromethane. Add conc. 
    
    
    
    (0.1 eq).
  • Addition: Bubble isobutylene gas through the solution (or add

    
    -butanol) at 
    
    
    
    to room temperature. The reaction proceeds via the stable tert-butyl cation attacking the oxygen.
  • Workup: Wash with

    
    , dry, and concentrate to yield 
    
    
    
    -(
    
    
    -butoxy)phthalimide.
  • Deprotection: Dissolve intermediate in methanol. Add hydrazine hydrate (1.2 eq). Stir at RT for 2 hours (white precipitate of phthalhydrazide forms).

  • Isolation: Filter off precipitate. Acidify filtrate with HCl in dioxane to precipitate

    
    -tert-butylhydroxylamine hydrochloride.
    
Protocol B: Synthesis of -neohexylhydroxylamine (Mitsunobu Route)

Since the neohexyl group has a primary alcohol/halide, standard S_N2 or Mitsunobu chemistry is highly efficient.

Reagents: 3,3-Dimethyl-1-butanol,


-Hydroxyphthalimide, Triphenylphosphine (

), Diisopropyl azodicarboxylate (DIAD), Hydrazine hydrate.
  • Coupling: To a solution of 3,3-dimethyl-1-butanol (1.0 eq),

    
    -hydroxyphthalimide (1.1 eq), and 
    
    
    
    (1.1 eq) in dry THF at
    
    
    , add DIAD (1.1 eq) dropwise.
  • Reaction: Allow to warm to RT and stir for 4–12 hours. The reaction is driven by the formation of the strong P=O bond.

  • Purification: Concentrate and purify the phthalimide intermediate via silica gel chromatography (Hexane/EtOAc).

  • Deprotection: Dissolve in Ethanol/MeCN. Add hydrazine hydrate (2.0 eq) or Methylhydrazine (mild alternative). Heat to

    
     for 1 hour.
    
  • Isolation: Filter precipitate. The filtrate contains the free amine. Convert to HCl salt for storage by adding 4M HCl in dioxane.

Applications in Drug Discovery & Chemical Biology

Metabolic Stability (ADME)
  • 
    -tert-butyl:  Often acts as a "Metabolic Shield." The steric bulk prevents Cytochrome P450 enzymes from accessing the oxygen or adjacent atoms. However, the tert-butyl group itself can be liable to hydroxylation at one of the methyl groups (
    
    
    
    -oxidation).
  • 
    -neohexyl:  Used to modulate Lipophilicity (LogD) without the steric penalty. The ethylene spacer renders the oxygen accessible to metabolism (O-dealkylation), making it less metabolically stable than the tert-butyl ether but more stable than a simple 
    
    
    
    -butyl chain due to the terminal bulk.
Linker Chemistry (PROTACs / ADCs)
  • Use

    
    -tert-butyl:  When you need a rigid, non-reactive cap to block a site.
    
  • Use

    
    -neohexyl:  When you need a flexible, lipophilic linker. The 3,3-dimethylbutyl group adds significant hydrophobicity (increasing cell permeability) while maintaining the rotational freedom of the ethyl chain.
    
Comparative Data Table
Parameter

-tert-butyl (

-Bu)

-neohexyl (

-DMB)
Molecular Weight 89.14 g/mol 117.19 g/mol
LogP (Predicted) ~1.2~1.9 (More Lipophilic)
Oxime Formation Rate Slow (

)
Fast (

)
Synthetic Access Acid-catalyzed (

)
Mitsunobu /

Conformational Freedom Locked (Rigid)Flexible (Rotatable)

References

  • Synthesis of O-substituted hydroxylamines

    • Grochowski, E., & Jurczak, J. (1976). Synthesis of O-alkylhydroxylamines via Mitsunobu reaction. Synthesis.

  • Steric Parameters in Drug Design

    • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Discusses steric bulk of t-butyl vs isosteres).

  • Mitsunobu Reaction Protocols

    • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.

  • Metabolic Stability of Alkyl Groups

    • Barnes-Seeman, D., et al. (2013).[2][3] Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters.

Sources

The Neohexyl Group (3,3-Dimethylbutyl) in High-Precision Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Leads

Executive Summary: The "Goldilocks" Hydrophobe

In the landscape of hydrophobic pharmacophores, the neohexyl group (3,3-dimethylbutyl) occupies a critical "Goldilocks" zone between the steric rigidity of a tert-butyl group and the entropic flexibility of an n-hexyl chain. While often overshadowed by common alkyl substituents, the neohexyl moiety offers a unique physicochemical profile: it provides deep-pocket hydrophobic filling with a reduced entropic penalty compared to linear chains, while simultaneously blocking metabolic soft spots via the gem-dimethyl effect.

This guide analyzes the structural utility of the neohexyl group, detailing its application in enhancing metabolic stability, optimizing receptor residence time, and solving solubility-potency paradoxes in kinase and GPCR drug discovery.

Physicochemical Architecture

The neohexyl group (


) is defined by a primary attachment point leading to a distal, sterically bulky tert-butyl tip. This architecture separates the steric bulk from the attachment site by a two-carbon linker, creating a distinct "remote hydrophobic anchor."
Comparative Hydrophobic & Steric Profile

The following table contrasts the neohexyl group with standard alkyl pharmacophores. Note the balance between lipophilicity (


) and steric parameters (Taft 

).

Table 1: Comparative Physicochemical Parameters of Alkyl Pharmacophores

SubstituentStructureHansch

(Lipophilicity)
Taft

(Steric Bulk)*
Pharmacophore Characteristic
Methyl

0.560.00Minimal filling; electronic baseline.
n-Butyl

2.10-0.39Flexible; prone to

-oxidation.
tert-Butyl

1.98-1.54High proximal bulk; rigid; metabolically stable.
n-Hexyl

3.10~ -0.40 (distal)High flexibility (entropic penalty); metabolic liability.
Neohexyl

~ 2.8 - 3.0 -0.07 (proximal) Low proximal hindrance; High distal bulk; Metabolically blocked.

*Note: Taft


 values refer to the steric effect at the reaction center.[1] Neohexyl behaves like an ethyl group (-0.07) at the attachment point but exerts massive steric exclusion at the distal end.
The "Distal Bulk" Effect

Unlike a tert-butyl group, which imposes immediate steric strain on the scaffold (often twisting the bond angle), the neohexyl group allows for a relaxed bond angle at the attachment site (similar to an ethyl group) while projecting a massive hydrophobic volume 3–5 Å away. This allows the pharmacophore to reach "deep" hydrophobic pockets in enzymes (e.g., kinases, proteases) without disrupting the hydrogen-bonding network of the core scaffold.

Metabolic Stability: The Gem-Dimethyl Blockade

One of the primary drivers for selecting a neohexyl group over a linear n-hexyl or n-pentyl chain is metabolic hardening. Linear alkyl chains are susceptible to rapid degradation via two major CYP450 pathways:

  • 
    -Oxidation:  Oxidation at the terminal methyl group.
    
  • 
    -Oxidation:  Sequential cleavage of two-carbon units (fatty acid metabolism mimicry).
    

The neohexyl group effectively terminates these pathways. The terminal tert-butyl group has no abstractable protons on the quaternary carbon, blocking


-oxidation. While the terminal methyls can be oxidized, the rate is significantly slower due to steric shielding, often redirecting metabolism to more manageable Phase II pathways.
Visualization: Metabolic Fate Comparison

The following diagram illustrates the metabolic blockade provided by the neohexyl architecture compared to a standard linear chain.

MetabolicPathways cluster_linear Linear Alkyl (n-Hexyl) - High Clearance cluster_neo Neohexyl (3,3-Dimethylbutyl) - Metabolic Blockade L_Start Drug-CH2-CH2-CH2-CH2-CH2-CH3 L_Omega Omega-Oxidation (CYP450) L_Start->L_Omega L_Acid Drug-...-COOH (Carboxylic Acid) L_Omega->L_Acid L_Beta Beta-Oxidation (Sequential Cleavage) L_Acid->L_Beta L_Clear Rapid Clearance / Inactivation L_Beta->L_Clear N_Start Drug-CH2-CH2-C(CH3)3 N_Block Gem-Dimethyl Steric Shield N_Start->N_Block Blocks Beta-Oxidation N_Minor Minor Hydroxylation (Slow) N_Start->N_Minor CYP3A4 (Low Rate) N_Stable Metabolically Stable Scaffold N_Block->N_Stable

Figure 1: Comparative metabolic pathways. The neohexyl group prevents the rapid sequential degradation seen in linear alkyl chains.

Case Studies in Lead Optimization

Case Study A: NKCC1 Inhibitors (Down Syndrome)

Challenge: Developing selective inhibitors for the chloride transporter NKCC1 to treat cognitive impairment in Down syndrome. Initial hits with linear alkyl chains suffered from poor metabolic stability and low potency.[2] Solution: A direct SAR comparison revealed the superiority of the neohexyl group.

  • n-Hexyl Analog: Inactive at 10

    
    M. High metabolic clearance (
    
    
    
    min).
  • Neohexyl Analog (Compound 4): Active hit.[3][4] Significantly improved metabolic stability (

    
     min) in mouse liver microsomes.[3]
    
  • Mechanism: The neohexyl group filled the hydrophobic pocket without the entropic penalty of the flexible n-hexyl chain, while the gem-dimethyl group prevented rapid oxidative clearance.

  • Reference: J. Med. Chem. 2021, 64, 13, 9010–9041.

Case Study B: LY3009120 (Pan-RAF Inhibitor)

Challenge: Designing a RAF kinase inhibitor that binds to both BRAF and CRAF without causing "paradoxical activation" (a common issue where inhibitors induce tumor growth in RAS-mutant cells). Solution: The optimized clinical candidate, LY3009120, features a 1-(3,3-dimethylbutyl)-3-arylurea motif.

  • Role of Neohexyl: The 3,3-dimethylbutyl group occupies the allosteric "back pocket" (adjacent to the DFG motif) of the kinase. Its specific shape is crucial for stabilizing the dimer interface in a conformation that inhibits signaling. A smaller group (e.g., ethyl) would not fill the volume; a larger linear group would be too entropic.

  • Reference: J. Med. Chem. 2015, 58, 10, 4165–4179.[5]

Synthetic Protocols

The introduction of the neohexyl group is most efficiently achieved via Reductive Amination . This method avoids the over-alkylation issues associated with halides and proceeds under mild conditions compatible with complex scaffolds.

Protocol: Reductive Amination with 3,3-Dimethylbutyraldehyde

Reagents:

  • Amine Substrate (

    
     equiv)
    
  • 3,3-Dimethylbutyraldehyde (

    
     equiv) [CAS: 2987-16-8]
    
  • Sodium Triacetoxyborohydride (STAB) (

    
     equiv)
    
  • Acetic Acid (catalytic, optional)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Workflow:

  • Imine Formation: Dissolve the amine in DCE. Add 3,3-dimethylbutyraldehyde.[6] If the amine is a salt, add 1 equiv of DIPEA. Stir for 30–60 mins at Room Temperature (RT) to allow hemiaminal/imine equilibrium.

  • Reduction: Add STAB in one portion. The reaction is typically slightly exothermic.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS.[1][7][8] The neohexyl adduct will show a characteristic +84 Da mass shift compared to the parent amine.

  • Workup: Quench with sat.

    
    . Extract with DCM. The high lipophilicity of the neohexyl group usually makes the product easy to extract.
    
Visualization: Synthetic Logic

SynthesisWorkflow Start Primary/Secondary Amine (R-NH2 or R2-NH) Step1 Imine Formation (DCE, RT, 30 min) Start->Step1 Reagent 3,3-Dimethylbutyraldehyde (1.2 equiv) Reagent->Step1 Step2 Reductive Amination (RT, 2-16h) Step1->Step2 Reductant Add NaBH(OAc)3 (1.5 equiv) Reductant->Step2 Product Neohexyl-Amine Adduct (+84 Da Mass Shift) Step2->Product

Figure 2: Standard reductive amination workflow for installing the neohexyl pharmacophore.

References

  • Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome. Source: Journal of Medicinal Chemistry, 2021. URL:[Link]

  • Discovery of LY3009120 as a Pan-RAF Inhibitor with Minimal Paradoxical Activation. Source: Journal of Medicinal Chemistry, 2015.[5] URL:[Link]

  • Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series. Source: ACS Medicinal Chemistry Letters, 2022/2025. URL:[Link]

  • Taft Steric Parameters and Structure-Activity Relationships. Source: Chemical Reviews (Classic Reference for Es values). URL:[Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of O-neohexylhydroxylamine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of O-Alkylhydroxylamines in Drug Development and the Imperative of Stability

O-Alkylhydroxylamines are a class of organic compounds that are gaining increasing attention in the pharmaceutical industry. Their unique chemical properties make them valuable intermediates and structural motifs in the synthesis of a wide range of biologically active molecules. The presence of the N-O bond introduces specific electronic and steric characteristics that can be leveraged to modulate the pharmacological profile of a drug candidate. O-neohexylhydroxylamine, with its bulky and lipophilic neohexyl group, serves as an excellent model for understanding the behavior of this class of compounds in a pharmaceutical setting.

However, the very reactivity that makes these compounds attractive can also be a source of instability. The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly impacting its safety, efficacy, and shelf-life. For ionizable compounds like O-neohexylhydroxylamine, forming a salt is a common and effective strategy to improve properties such as solubility, crystallinity, and stability. The choice of the counter-ion is a critical decision that can profoundly influence the thermodynamic stability of the resulting salt.

This guide provides a comprehensive technical overview of the factors governing the thermodynamic stability of O-neohexylhydroxylamine salts. We will delve into the intrinsic molecular properties, the influence of different counter-ions, and the impact of environmental factors. Furthermore, this guide will present detailed, field-proven experimental protocols for assessing thermodynamic stability, including thermal analysis and forced degradation studies. By understanding the "why" behind the experimental choices, researchers, scientists, and drug development professionals can design and execute robust stability programs, leading to the selection of optimal salt forms with enhanced stability profiles.

I. Intrinsic and Extrinsic Factors Governing the Stability of O-neohexylhydroxylamine Salts

The thermodynamic stability of an O-neohexylhydroxylamine salt is not an inherent property of the molecule alone but rather a complex interplay of intrinsic molecular features, the choice of the counter-ion, and the surrounding environmental conditions.

The O-neohexylhydroxylamine Moiety: A Structural Perspective

The neohexyl group, a bulky and sterically hindered alkyl chain, significantly influences the physicochemical properties of the parent molecule. Its large size can provide a degree of kinetic stability by sterically shielding the reactive hydroxylamine functional group from potential reactants. However, the electron-donating nature of the alkyl group can also impact the basicity of the nitrogen atom, which in turn affects salt formation and stability.

The Counter-Ion: A Key Determinant of Thermodynamic Stability

The selection of an appropriate counter-ion is arguably one of the most critical decisions in developing a stable salt form of an API.[1] Several factors related to the counter-ion directly impact the thermodynamic stability of the resulting salt:

  • pKa Difference (ΔpKa): A fundamental principle in salt formation is the "ΔpKa rule," which suggests that a pKa difference of at least 2-3 units between the base (O-neohexylhydroxylamine) and the acid (counter-ion) is generally required to form a stable salt. A larger ΔpKa leads to a more complete proton transfer and a more stable ionic interaction in the crystal lattice.

  • Crystal Lattice Energy: This is the energy released when ions in the gaseous state come together to form a crystalline solid.[2] A higher crystal lattice energy corresponds to a more stable crystal structure that is less prone to dissociation or degradation.[3] Factors influencing lattice energy include ion size, charge, and the efficiency of packing in the crystal lattice.

  • Hygroscopicity: This refers to the tendency of a substance to absorb moisture from the atmosphere.[4] The choice of counter-ion significantly affects the hygroscopicity of the salt. For instance, hydrochloride salts are often more hygroscopic than sulfate or phosphate salts.[5] Absorbed water can act as a plasticizer, reducing the physical stability of the crystal lattice, and can also participate directly in chemical degradation pathways such as hydrolysis.[1]

  • Micro-environmental pH (pHe): In the presence of moisture, the salt can create a localized pH environment on the surface of the solid particles. This pHe is influenced by the nature of the counter-ion and can significantly impact the stability of the API if it is susceptible to pH-dependent degradation.[1]

To illustrate the impact of the counter-ion, the following table presents a hypothetical comparison of different O-neohexylhydroxylamine salts.

Salt Form Counter-ion Hypothetical Melting Point (°C) Hypothetical Relative Hygroscopicity Potential Stability Considerations
HydrochlorideChloride150-155HighPotential for hygroscopicity-induced physical and chemical instability. Loss of HCl at elevated temperatures.[6]
SulfateSulfate180-185LowGenerally good thermal stability. Lower aqueous solubility might enhance chemical stability at high humidity.[4]
PhosphateDihydrogen Phosphate170-175Low to ModerateCan act as a buffer, potentially stabilizing against pH shifts. Phosphate salts can sometimes form strong, stable crystal lattices.
MesylateMethanesulfonate160-165ModerateGood solubility and often forms stable, crystalline salts.

Note: The data in this table is illustrative and intended to highlight the comparative aspects of salt selection. Actual experimental data would be required for O-neohexylhydroxylamine.

Environmental Factors and Degradation Pathways

The stability of O-neohexylhydroxylamine salts is also critically dependent on external environmental factors.[7] Understanding these factors is essential for defining appropriate storage and handling conditions.

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, leading to faster degradation.[8] Thermal stress can also induce solid-state changes such as polymorphism or melting, which can impact stability.

  • Humidity: As discussed, moisture can compromise both the physical and chemical stability of the salt.[7] Hydrolysis is a common degradation pathway for many drug substances, and the presence of water can facilitate this process.

  • Light: Exposure to light, particularly in the ultraviolet range, can provide the energy to initiate photolytic degradation reactions.[9] This is a critical consideration for photosensitive molecules.

  • Oxygen: The hydroxylamine moiety is susceptible to oxidation.[10] The presence of oxygen, especially in combination with light or trace metal ions, can lead to the formation of oxidative degradation products.[10]

The primary degradation pathways for O-alkylhydroxylamines are likely to include:

  • Hydrolysis: Cleavage of the N-O bond, potentially catalyzed by acidic or basic conditions.

  • Oxidation: Formation of N-oxides or other oxidative degradation products.

  • Thermal Decomposition: Fragmentation of the molecule at elevated temperatures. Recent studies on organic hydroxylamine derivatives have shown that they can undergo exothermic decomposition.[11]

II. Experimental Assessment of Thermodynamic Stability: A Practical Guide

A robust assessment of the thermodynamic stability of O-neohexylhydroxylamine salts requires a multi-faceted experimental approach. The following protocols are designed to provide a comprehensive understanding of the stability profile of different salt forms.

Thermal Analysis: Probing the Solid-State Stability

Thermal analysis techniques are indispensable for characterizing the solid-state properties and thermal stability of pharmaceutical salts.[7]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It is used to determine the melting point, heat of fusion, and to detect polymorphic transitions or decomposition events.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the O-neohexylhydroxylamine salt into a hermetically sealed aluminum pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond the expected melting or decomposition point (e.g., 250 °C) under a nitrogen purge.

  • Data Analysis: Analyze the resulting thermogram for endothermic events (melting, polymorphic transitions) and exothermic events (decomposition). The onset temperature of an exothermic event is a key indicator of thermal instability.

Causality Behind Experimental Choices: The use of a hermetically sealed pan is crucial to prevent the loss of volatile decomposition products and to ensure that the thermal events are accurately measured. A constant heating rate allows for reproducible results and facilitates the comparison between different salt forms.

TGA measures the change in mass of a sample as a function of temperature.[13] It is used to determine the presence of residual solvents or water, and to quantify the mass loss associated with decomposition.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the O-neohexylhydroxylamine salt into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature where complete decomposition is expected (e.g., 300 °C) under a nitrogen purge.

  • Data Analysis: Analyze the resulting TGA curve for mass loss steps. The temperature at which significant mass loss begins indicates the onset of decomposition.

Self-Validating System: Combining DSC and TGA provides a more complete picture of the thermal behavior.[13] For example, a mass loss observed in the TGA at the same temperature as an endotherm in the DSC can confirm a melting/decomposition event.

Diagram: Thermal Analysis Workflow

Thermal_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Interpretation Sample O-neohexylhydroxylamine Salt DSC DSC Analysis (10°C/min) Sample->DSC TGA TGA Analysis (10°C/min) Sample->TGA DSC_Data Melting Point Decomposition Onset (Td) Polymorphism DSC->DSC_Data TGA_Data Mass Loss vs. Temp Solvent/Water Content Decomposition Profile TGA->TGA_Data Combined_Analysis Correlated Thermal Events Stability Ranking DSC_Data->Combined_Analysis TGA_Data->Combined_Analysis

Caption: Workflow for assessing thermal stability using DSC and TGA.

Forced Degradation Studies: Unveiling Degradation Pathways

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than those used for accelerated stability testing.[14] The goal is to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[10]

Experimental Protocol:

  • Sample Preparation: Prepare solutions or solid samples of the O-neohexylhydroxylamine salt.

  • Stress Conditions: Expose the samples to a range of stress conditions, including:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store solid sample at 80 °C for 7 days.

    • Photodegradation: Expose the solid sample to light according to ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify any degradation products.

Causality Behind Experimental Choices: The choice of stress conditions is designed to cover the most common degradation pathways for organic molecules.[14] The use of a stability-indicating HPLC method is essential to ensure that the degradation products are separated from the parent compound and from each other.

Diagram: Forced Degradation Study Workflow

Forced_Degradation_Workflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid Acidic Hydrolysis HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Basic Hydrolysis Base->HPLC Oxidation Oxidative Degradation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC Deg_Pathways Identification of Degradation Pathways HPLC->Deg_Pathways Method_Dev Development of Stability-Indicating Method HPLC->Method_Dev API O-neohexylhydroxylamine Salt API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Workflow for conducting forced degradation studies.

III. Mitigating Instability: Strategies for Enhanced Thermodynamic Stability

The insights gained from the stability assessment studies can be used to develop strategies to mitigate potential instability issues.

  • Optimal Salt Selection: Based on the comprehensive stability data, the salt form with the most favorable profile (e.g., highest decomposition temperature, lowest hygroscopicity, and least degradation under stress conditions) should be selected for further development.

  • Formulation Design: The choice of excipients in a drug product formulation can significantly impact the stability of the API. It is crucial to conduct compatibility studies to ensure that the excipients do not accelerate the degradation of the O-neohexylhydroxylamine salt.

  • Packaging: For hygroscopic or photosensitive salts, the use of appropriate packaging, such as blister packs with high moisture and light barrier properties, is essential to protect the drug product during its shelf-life.

Conclusion: A Proactive Approach to Ensuring Stability

The thermodynamic stability of O-neohexylhydroxylamine salts is a multifaceted property that is critical to the successful development of safe and effective medicines. A thorough understanding of the intrinsic and extrinsic factors that govern stability, coupled with a robust experimental assessment program, is essential for identifying and selecting the optimal salt form. By adopting a proactive and scientifically driven approach to stability assessment, drug development professionals can de-risk their programs, accelerate timelines, and ultimately deliver high-quality drug products to patients. This guide has provided a framework for such an approach, emphasizing the importance of understanding the underlying scientific principles and employing self-validating experimental protocols.

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Sources

Bioisosteric Utility of the O-(3,3-Dimethylbutyl) Moiety in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Saturated Phenethyl Mimic

The O-(3,3-dimethylbutyl) moiety (often referred to as the neohexyl ether group) represents a strategic bioisostere in modern medicinal chemistry. Structurally defined as a -(CH2)2-C(CH3)3 chain attached via an oxygen atom, this motif serves as a bulky, lipophilic, non-aromatic spacer.

Its primary utility lies in its ability to mimic the steric volume and extension of a phenethyl group (-CH2-CH2-Ph) while "escaping flatland"—increasing the fraction of sp³-hybridized carbons (


) and eliminating 

-

stacking interactions that may lead to non-specific binding or solubility issues. Furthermore, the terminal tert-butyl group provides a metabolically robust "cap" that resists

-oxidation more effectively than straight-chain

-hexyl analogs.

This guide details the physicochemical properties, bioisosteric rationale, synthetic pathways, and metabolic profile of the O-(3,3-dimethylbutyl) moiety.

Physicochemical Profile & Bioisosteric Rationale[1][2][3][4]

Structural Comparison

The O-(3,3-dimethylbutyl) group acts as a "fatty" ether. To understand its application, it must be compared to the groups it typically replaces: the Phenethyl ether and the


-Hexyl ether .
PropertyO-Phenethyl EtherO-(3,3-Dimethylbutyl) EtherO-n-Hexyl Ether
Structure -O-CH2-CH2-Ph-O-CH2-CH2-C(CH3)3-O-(CH2)5-CH3
Steric Bulk Planar (Aromatic)Bulky/Spherical (Terminal t-Bu)Flexible/Linear
Electronic Electron-rich (

-system)
Inductive Donor (+I), InertInductive Donor (+I)
Flexibility Moderate (Linker only)Moderate (Linker + t-Bu rotation)High (Floppy)
Metabolic Risk Ring hydroxylation / Benzylic ox.

-C oxidation (O-dealkylation)

-oxidation /

-1 oxidation
LogP Contribution HighHigh (Very Lipophilic)High
The "Escape from Flatland"

Replacing a phenethyl group with a 3,3-dimethylbutyl group removes the flat aromatic ring. This increases the molecule's three-dimensionality, a factor often correlated with improved clinical success rates due to better solubility and specificity profiles.

Hydrophobic Pocket Filling

The terminal tert-butyl group is a rigid, spherical hydrophobic motif. It is ideal for filling deep, rounded hydrophobic pockets in enzymes (e.g., kinases, proteases) or GPCRs (e.g., GPR40) where a planar phenyl ring might not achieve optimal shape complementarity.

Case Studies & Applications

Case Study 1: DNA Gyrase B Inhibitors (Inducing Hydrophobic Pockets)

In the development of bacterial DNA Gyrase B inhibitors, researchers utilized fragment screening to identify binding hotspots.

  • Challenge: The ATP-binding site is highly polar, but adjacent regions allow for specificity.

  • Solution: Fragments containing the 3,3-dimethylbutyl moiety were found to induce a conformational change, opening a transient hydrophobic pocket defined by residues Ile78, Met95, and Leu132.

  • Mechanism: The bulky tert-butyl tail acted as a "molecular wedge," stabilizing a conformation that linear alkyl chains could not, leading to high-affinity inhibition.

Case Study 2: GPR40 Agonists (Lipophilic Tail Optimization)

GPR40 (FFAR1) agonists for type 2 diabetes often require a lipophilic tail to penetrate the transmembrane bundle.

  • Strategy: Early leads utilized phenyl-based tails. Optimization involved testing saturated bioisosteres.

  • Outcome: The 3,3-dimethylbutyl group provided necessary lipophilicity (LogP modulation) without the metabolic liability of electron-rich aromatic rings, which can be prone to reactive metabolite formation (e.g., quinones). The steric bulk of the t-butyl group anchored the tail in the lipid-facing pocket of the receptor.

Case Study 3: Neotame (Conceptual Parallel)

While Neotame contains an N-alkyl 3,3-dimethylbutyl group, the principle is identical.

  • Application: The 3,3-dimethylbutyl group replaces the hydrogen on the aspartic acid amine of aspartame.

  • Effect: This hydrophobic group interacts with a specific hydrophobic pocket in the T1R2/T1R3 sweet taste receptor, increasing potency by ~8,000-fold over aspartame and preventing enzymatic cleavage by peptidases (steric shielding).

Synthetic Methodologies

The synthesis of O-(3,3-dimethylbutyl) ethers is robust and typically proceeds via one of two primary pathways: Williamson Ether Synthesis or Mitsunobu Coupling .

Protocol A: Williamson Ether Synthesis (Standard)

This method is preferred for stable phenols or aliphatic alcohols.

Reagents:

  • Substrate: Phenol (Ar-OH) or Alcohol (R-OH)

  • Alkylating Agent: 1-Bromo-3,3-dimethylbutane (commercially available or synthesized from 3,3-dimethyl-1-butene).

  • Base:

    
     (for phenols) or NaH (for alcohols).
    
  • Solvent: DMF or Acetone (reflux).

Step-by-Step:

  • Dissolve the phenol (1.0 eq) in anhydrous DMF.

  • Add

    
     (2.0 eq) and stir at room temperature for 30 min to generate the phenoxide.
    
  • Add 1-bromo-3,3-dimethylbutane (1.2 eq).

  • Heat the mixture to 80°C for 4-12 hours.

  • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: Mitsunobu Coupling (Mild)

Preferred for sensitive substrates where basic conditions or heating are deleterious.

Reagents:

  • Substrate: Phenol/Alcohol (Nucleophile).

  • Alcohol Source: 3,3-Dimethyl-1-butanol (Neohexanol).

  • Coupling Agents: Triphenylphosphine (

    
    ), DIAD or DEAD.
    
  • Solvent: THF or Toluene.

Step-by-Step:

  • Dissolve substrate (1.0 eq), 3,3-dimethyl-1-butanol (1.2 eq), and

    
     (1.5 eq) in anhydrous THF under 
    
    
    
    .
  • Cool to 0°C.

  • Add DIAD (1.5 eq) dropwise.

  • Stir at 0°C for 1 hour, then warm to room temperature overnight.

  • Purification: Direct silica gel chromatography (removal of

    
     is required).
    
Visualization: Synthetic Pathways[5]

Synthesis cluster_legend Reaction Types Start Precursor: 3,3-Dimethyl-1-butene Alcohol 3,3-Dimethyl-1-butanol (Neohexanol) Start->Alcohol Hydroboration (BH3; H2O2) Bromide 1-Bromo-3,3-dimethylbutane Start->Bromide Anti-Markovnikov HBr (Peroxides) Target Target Ether: R-O-(CH2)2-tBu Alcohol->Target Mitsunobu (PPh3, DIAD, R-OH) Bromide->Target Williamson (Base, R-OH) Nucleophilic Sub Nucleophilic Sub Redox Coupling Redox Coupling

Caption: Divergent synthetic pathways to O-(3,3-dimethylbutyl) ethers starting from the alkene precursor.

Metabolic Stability & ADME

The metabolic fate of the O-(3,3-dimethylbutyl) moiety is distinct from linear alkyl ethers.

The "Soft Spot" Analysis
  • Terminal Position (Stable): The tert-butyl group contains 9 chemically equivalent methyl protons. However, they are on a quaternary carbon. Unlike an

    
    -hexyl chain, there are no methylene protons at the 
    
    
    
    -1 position, and the terminal methyls are sterically hindered and electronically deactivated compared to a benzylic position. Oxidation here is slow.
  • Alpha Position (Labile): The methylene group adjacent to the oxygen (-O-CH2-) is the primary site of metabolic instability. CYP450 enzymes (specifically CYP2D6 or CYP3A4) can perform O-dealkylation here.

    • Mechanism:[1][2][3][4][5] Hydrogen abstraction

      
       Hemiacetal formation 
      
      
      
      Collapse to Phenol + 3,3-dimethylbutanal.
Strategies to Improve Stability

If the O-CH2 position proves too labile in microsomal stability assays (


 < 15 min), the following modifications are recommended:
  • Deuteration: Replace the

    
    -hydrogens with Deuterium (-O-CD2-). This exploits the Kinetic Isotope Effect (KIE) to slow down hydrogen abstraction.
    
  • Fluorination: Introduction of fluorine at the

    
    -position can electronically deactivate the 
    
    
    
    -hydrogens (though this changes the lipophilicity profile).
  • Cyclization: Constraining the ether into a ring (e.g., a substituted tetrahydrofuran or oxetane) can alter the angle of approach for CYP enzymes.

Visualization: Metabolic Fate

Metabolism cluster_pathways CYP450 Oxidation Pathways Drug Drug-O-CH2-CH2-C(CH3)3 AlphaOx Alpha-Hydroxylation (Major Soft Spot) Drug->AlphaOx CYP3A4/2D6 (Fast) OmegaOx Omega-Oxidation (Minor/Slow) Drug->OmegaOx CYP450 (Slow) Intermediate Hemiacetal [Unstable] AlphaOx->Intermediate AlcoholMet Alcohol/Acid Metabolite: Drug-O-CH2-CH2-C(CH3)2(CH2OH) OmegaOx->AlcoholMet Cleavage O-Dealkylation Products: 1. Drug-OH (Phenol) 2. 3,3-Dimethylbutanal Intermediate->Cleavage Spontaneous

Caption: Metabolic liability assessment. The alpha-methylene is the primary site of O-dealkylation.

References

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  • Takakura, N., et al. (2020). "Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety." ACS Medicinal Chemistry Letters, 11(10), 1962–1968. Link

  • Nofal, Z. M., et al. (2011). "Synthesis and biological activity of some new benzimidazole derivatives." Research on Chemical Intermediates, 37, 889–900.
  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (General reference for Williamson Ether Synthesis and Bioisosterism).
  • PubChem Compound Summary. (2025). "3,3-Dimethylbutylamine" and related ether derivatives. National Library of Medicine. Link

Sources

Methodological & Application

Mitsunobu reaction conditions for 3,3-dimethylbutanol and N-hydroxyphthalimide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of N-(3,3-Dimethylbutoxy)phthalimide via Mitsunobu Coupling

Strategic Rationale & Chemical Context

In modern drug development, O-alkyl hydroxylamines serve as critical pharmacophores, particularly in the synthesis of oxime ether-based therapeutics. The construction of these O-N linkages requires high-fidelity carbon-oxygen bond formation. The Mitsunobu reaction of primary alcohols—such as 3,3-dimethylbutanol (neohexyl alcohol)—with N-hydroxyphthalimide (NHPI) represents the gold standard for this transformation[1].

As a Senior Application Scientist, I prioritize NHPI as the oxygen nucleophile for two fundamental reasons. First, its pKa of ~6.5 ensures it is rapidly and quantitatively deprotonated by the Mitsunobu betaine intermediate (which has a pKa of ~13)[1]. This steep thermodynamic gradient prevents unwanted side reactions. Second, the resulting N-alkoxyphthalimide is highly stable and can be easily isolated before undergoing subsequent hydrazinolysis or methylaminolysis to liberate the free O-(3,3-dimethylbutyl)hydroxylamine[2][3].

Mechanistic Causality in Experimental Design

The success of this specific Mitsunobu coupling relies on the precise orchestration of triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD). While 3,3-dimethylbutanol is a primary alcohol, its bulky tert-butyl group at the gamma position introduces mild steric encumbrance.

To maximize yield, the order of addition and temperature control are critical. PPh3, the alcohol, and NHPI must be pre-mixed in the solvent. DIAD is then added dropwise at 0 °C. This specific sequence prevents the premature consumption of the betaine intermediate and minimizes the formation of the unreactive diisopropyl hydrazodicarboxylate byproduct before the alkoxyphosphonium ion can fully form[4]. Furthermore, because the initial betaine formation is highly exothermic, cooling mitigates the thermal degradation of the azodicarboxylate reagent[4].

Mitsunobu_Mechanism N1 1. PPh3 + DIAD Betaine Formation N2 2. NHPI Deprotonation (pKa ~6.5) N1->N2 Addition of NHPI N3 3. Alcohol Activation Alkoxyphosphonium N2->N3 Addition of 3,3-Dimethylbutanol N4 4. SN2 Displacement N-Alkoxyphthalimide + TPPO N3->N4 Nucleophilic Attack

Figure 1: Mechanistic pathway of the Mitsunobu reaction forming N-(3,3-dimethylbutoxy)phthalimide.

Quantitative Optimization Data

The following table synthesizes the optimal parameters for the Mitsunobu alkylation of NHPI, comparing standard solution-phase kinetics with solid-phase combinatorial approaches.

ParameterStandard Solution-Phase[4]Solid-Phase (Resin-Bound)[3]
Solvent THF (10 Volumes)THF or DMF
Phosphine PPh3 (1.5 equiv)PPh3 (5.0 equiv)
Azo Reagent DIAD (1.5 equiv)DIAD (5.0 equiv)
Temperature 0 °C to Room TempRoom Temp
Reaction Time 6 - 8 hours12 hours
Typical Yield 85 - 92%>95% (Conversion)
Byproduct Removal Precipitation & FiltrationResin Washing & Cleavage

Validated Experimental Protocol

Safety Note: Azodicarboxylic esters are susceptible to explosion when subjected to severe heat, impact, or friction. DIAD is utilized here as it is a liquid (often supplied as a 40% solution in toluene), which significantly reduces handling risks compared to solid alternatives like DEAD[4].

Self-Validating System: This protocol is designed with built-in visual checkpoints. The stoichiometric formation of triphenylphosphine oxide (TPPO) causes the reaction mixture to transition from a clear solution to a cloudy suspension. This precipitation acts as a reliable, real-time proxy for reaction progress[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, purge the system with inert argon gas.

  • Substrate Dissolution: Add 3,3-dimethyl-1-butanol (1.02 g, 10.0 mmol, 1.0 equiv) and N-hydroxyphthalimide (1.79 g, 11.0 mmol, 1.1 equiv) to 50 mL of anhydrous Tetrahydrofuran (THF).

  • Phosphine Addition: Add Triphenylphosphine (PPh3) (3.93 g, 15.0 mmol, 1.5 equiv) to the stirring solution[4]. Stir until all solids are completely dissolved.

  • Thermal Equilibration: Submerge the reaction vessel in an ice-water bath to cool the mixture to precisely 0 °C. Allow 15 minutes for thermal equilibration.

  • Activation (Critical Step): Load Diisopropyl azodicarboxylate (DIAD) (3.03 g, 15.0 mmol, 1.5 equiv) into a syringe. Add the DIAD dropwise over 30 minutes. Causality: Slow addition controls the exothermic betaine formation, preventing the thermal degradation of DIAD and ensuring the betaine reacts with NHPI rather than self-consuming.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 6 to 8 hours. Validation Checkpoint: Observe the formation of a white precipitate (TPPO), confirming the forward progress of the reaction[4].

  • Quenching & Workup: Concentrate the reaction mixture under reduced pressure to approximately 10 mL. Dilute the concentrated mixture with cold diethyl ether (50 mL) and incubate at 4 °C for 1 hour to force the maximum precipitation of TPPO.

  • Filtration & Purification: Filter the suspension through a tightly packed pad of Celite to remove the TPPO byproduct. Concentrate the organic filtrate and purify the crude product via flash column chromatography (Silica gel, gradient elution of Hexanes/Ethyl Acetate) to yield pure N-(3,3-dimethylbutoxy)phthalimide.

References

1.[2] "A New Supported Reagent for the Parallel Synthesis of O-Alkyl Hydroxylamines." thieme-connect.com. URL: 2.[1] "A Whirlwind Tour of Current Mitsunobu Chemistry." mdma.ch. URL: 3.[4] "Mitsunobu reaction - Organic Synthesis." organic-synthesis.com. URL: 4.[3] "Application Note: Solid-Phase Synthesis of Phthalimide Combinatorial Libraries for Drug Discovery." benchchem.com. URL:

Sources

Application Note: Regioselective O-Alkylation of Acetohydroxamic Acid with 1-Bromo-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals requiring a robust, scalable protocol for the O-alkylation of acetohydroxamic acid. It prioritizes O-selectivity over N-alkylation through precise control of basicity and solvent polarity.

Abstract & Strategic Overview

Hydroxamic acids are ambident nucleophiles capable of reacting at either the nitrogen or oxygen atom. In medicinal chemistry, O-alkyl hydroxamates are critical bioisosteres for amides and esters, often serving as precursors to HDAC inhibitors or siderophore mimics.

The specific challenge in alkylating acetohydroxamic acid (AHA) with 1-bromo-3,3-dimethylbutane lies in two factors:

  • Regioselectivity: The

    
     of the NH group (~9) allows for competing N-alkylation, especially with soft electrophiles.
    
  • Steric Factors: While 1-bromo-3,3-dimethylbutane is a primary halide, the bulky tert-butyl group at the

    
    -position increases the energy barrier for 
    
    
    
    substitution compared to linear alkyl halides.

This protocol utilizes a Hard-Soft Acid-Base (HSAB) strategy. By using a "hard" base (Potassium Carbonate) in a polar aprotic solvent (Acetonitrile or Acetone), we maximize the electron density on the "hard" oxygen nucleophile, favoring O-alkylation over the "soft" nitrogen.

Reaction Mechanism & Logic

The reaction proceeds via an


 mechanism.[1] The base deprotonates the hydroxamic acid (forming the hydroxamate anion). The anion exists as a resonance hybrid, but the oxygen atom bears the higher charge density.
Critical Control Points:
  • Base Selection:

    
     is preferred over NaH. NaH generates a "naked" anion that is highly reactive and often leads to over-alkylation (N,O-dialkylation). Carbonate provides a buffered, heterogeneous basic environment that favors mono-O-alkylation.
    
  • Leaving Group Modulation: Do NOT use iodide catalysts (NaI/KI). While Finkelstein conditions usually accelerate alkylation, the resulting alkyl iodide is a "softer" electrophile, which increases the rate of the competing N-alkylation. We stick to the bromide to maintain O-selectivity.

Workflow Visualization

G cluster_0 Reagent Prep cluster_1 Reaction Phase cluster_2 Outcome cluster_3 Side Reactions (Avoidance) AHA Acetohydroxamic Acid (Substrate) Deprotonation Deprotonation (Formation of Hydroxamate Anion) AHA->Deprotonation Solvent: MeCN AlkylHalide 1-Bromo-3,3-dimethylbutane (Electrophile) Transition Transition State (O-Attack vs N-Attack) AlkylHalide->Transition Base K2CO3 (Anhydrous) (Base) Base->Deprotonation Deprotonation->Transition Anion Generation O_Product O-Alkyl Product (Major Target) Transition->O_Product Hard-Hard Interaction (Favored by K2CO3) N_Product N-Alkyl Byproduct (Soft-Soft Interaction) Transition->N_Product Soft-Soft Interaction (Favored by Iodide) ProductFormation S_N2 Substitution

Caption: Logical flow of HSAB-guided regioselectivity. The pathway emphasizes O-alkylation through base/solvent selection.

Materials & Equipment

ComponentSpecificationRole
Acetohydroxamic Acid >98% PurityNucleophile
1-Bromo-3,3-dimethylbutane >97% PurityElectrophile
Potassium Carbonate (

)
Anhydrous, Granular or PowderBase (Hard)
Acetonitrile (MeCN) HPLC Grade, DrySolvent (Polar Aprotic)
Acetone ACS Reagent (Alternative)Solvent
Ethyl Acetate / Hexanes ACS GradeExtraction / Purification

Equipment:

  • Round-bottom flask (2-neck) with reflux condenser.

  • Inert gas line (

    
     or Ar).
    
  • Magnetic stir plate with oil bath.

  • TLC plates (Silica gel 60

    
    ).
    

Experimental Protocol

Step 1: Reaction Setup
  • Drying: Flame-dry or oven-dry a 250 mL 2-neck round-bottom flask and a magnetic stir bar. Allow to cool under a stream of nitrogen.

  • Charging: Add Acetohydroxamic acid (1.0 equiv, e.g., 10 mmol, 0.75 g) and Anhydrous

    
      (2.5 equiv, 25 mmol, 3.45 g) to the flask.
    
  • Solvation: Add Acetonitrile (50 mL, 0.2 M concentration).

    • Note: Acetone can be used, but Acetonitrile allows for a higher reflux temperature (82°C vs 56°C), which is beneficial for the sterically hindered 3,3-dimethylbutyl chain.

  • Activation: Stir the heterogeneous mixture at room temperature for 30 minutes. This allows partial deprotonation and surface activation of the carbonate.

Step 2: Alkylation
  • Addition: Add 1-bromo-3,3-dimethylbutane (1.2 equiv, 12 mmol, ~1.98 g/1.65 mL) dropwise via syringe.

  • Reflux: Heat the reaction mixture to reflux (oil bath set to ~85-90°C).

  • Monitoring: Monitor by TLC (Mobile phase: 50% EtOAc in Hexanes).

    • Stain: Use

      
       solution (ferric chloride). Hydroxamic acids stain distinctively (red/purple), while O-alkylated products will have different retention and staining properties (often less intense red or requiring iodine/UV).
      
    • Timeframe: Reaction typically requires 12–18 hours due to the steric bulk of the neohexyl-like chain.

Step 3: Workup
  • Filtration: Cool the mixture to room temperature. Filter off the solid potassium carbonate/KBr salts through a fritted glass funnel or a Celite pad. Wash the pad with Acetone or EtOAc.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) to remove the solvent.

  • Extraction:

    • Dissolve the residue in Ethyl Acetate (50 mL).

    • Wash with Water (2 x 20 mL) to remove unreacted acetohydroxamic acid (water-soluble).

    • Wash with Brine (1 x 20 mL).

    • Dry the organic layer over anhydrous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      .
      
  • Evaporation: Filter and concentrate to yield the crude oil.

Step 4: Purification
  • Flash Chromatography: Purify using a silica gel column.

    • Gradient: 0%

      
       40% Ethyl Acetate in Hexanes.
      
    • Elution Order: The O-alkylated product is typically less polar than the N-alkylated byproduct and significantly less polar than the starting hydroxamic acid.

  • Crystallization (Optional): If the product is solid, recrystallize from Hexanes/EtOAc or Et2O/Pentane.

Characterization & Data Analysis

Expected Analytical Data
  • Product: N-(3,3-dimethylbutoxy)acetamide (or O-(3,3-dimethylbutyl)acetohydroxamic acid).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 159.23 g/mol .

TechniqueDiagnostic SignalInterpretation

NMR

~4.0 ppm (t, 2H)

protons. A triplet indicates O-alkylation. (N-alkylation would shift this upfield and change coupling).

NMR

~2.1 ppm (s, 3H)
Acetyl

.

NMR

~0.95 ppm (s, 9H)
tert-Butyl group (

).

NMR

~1.6 ppm (t, 2H)
Methylene spacer (

).

NMR

~169 ppm
Carbonyl (C=O).
IR ~1660-1680

Amide I band (C=O).
IR ~3200

N-H stretch (Broad).
Ferric Chloride Test Negative/WeakUnlike the starting material, O-alkylated hydroxamates do not form the intense colored complex with

characteristic of free hydroxamic acids.

Troubleshooting & Optimization

Issue: Low Conversion
  • Cause: Steric hindrance of the 3,3-dimethylbutyl group is slowing the

    
     attack.
    
  • Solution: Switch solvent to DMF (Dimethylformamide) and heat to 80°C. DMF is more polar and accelerates

    
     reactions.
    
    • Warning: DMF is harder to remove. Use extensive water washes during workup.

Issue: N-Alkylation Observed
  • Cause: Reaction medium too basic or "soft" interactions.

  • Solution: Ensure no iodide sources are present. Switch base to

    
     (Cesium Carbonate), which often improves O-alkylation yields due to the "Cesium Effect" (increased solubility and nakedness of the carbonate anion).
    
Issue: Hydrolysis
  • Cause: Moisture in the solvent reacting with the hydroxamate at high temps.

  • Solution: Ensure strict anhydrous conditions. Use molecular sieves in the reaction flask.

Safety Information

  • 1-Bromo-3,3-dimethylbutane: Irritant. Avoid inhalation.

  • Acetonitrile: Flammable, toxic by inhalation/skin absorption (metabolizes to cyanide).

  • Acetohydroxamic Acid: Bioactive (urease inhibitor). Handle with gloves.

References

  • Site Selectivity in Alkylation: Exner, O., & Simon, W. (1965). Acyl derivatives of hydroxylamine. XII. Structure and properties of O-alkylhydroxamic acids. Collection of Czechoslovak Chemical Communications, 30(12), 4078-4094. Link

  • General Hydroxamate Synthesis: Marmion, C. J., et al. (2004). Hydroxamic acids - An intriguing family of enzyme inhibitors and biomedical ligands. European Journal of Inorganic Chemistry, 2004(15), 3003-3016. Link

  • Base Effects on Selectivity: Dolgushin, F. M., et al. (2008). Structural aspects of the O-alkylation of hydroxamic acids. Russian Chemical Bulletin, 57, 1873–1880. Link

  • Alternative (Indirect) Synthesis Strategy: Riva, R., et al. (2012). Synthesis of Hydroxamates from Esters. The Journal of Organic Chemistry. (General methodology for O-protected hydroxylamine synthesis). Link

(Note: While specific literature on the 1-bromo-3,3-dimethylbutane derivative is sparse, the conditions above are derived from validated protocols for primary alkyl bromides with similar steric profiles.)

Sources

synthesis of O-(3,3-dimethylbutyl) oxime ethers from ketones

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details the synthesis of O-(3,3-dimethylbutyl) oxime ethers, a structural motif increasingly utilized in drug discovery to modulate lipophilicity and metabolic stability. The "neohexyl" (3,3-dimethylbutyl) ether tail provides a unique combination of steric bulk and hydrophobic interaction potential without the extreme steric hindrance of neopentyl groups. We present two validated protocols: Method A (Direct Alkylation) for rapid library synthesis and Method B (De Novo Condensation) for high-purity scale-up.

Introduction & Rationale

Oxime ethers are bioisosteres of ketones and ethers, offering improved hydrolytic stability and altered pharmacokinetics. The incorporation of the 3,3-dimethylbutyl group (often referred to as the neohexyl group) serves specific medicinal chemistry objectives:

  • Metabolic Blockade: The terminal tert-butyl moiety prevents typical

    
    -oxidation, extending half-life (
    
    
    
    ).
  • Lipophilic Tuning: Adds significant lipophilicity (+LogP) to improve blood-brain barrier (BBB) penetration or membrane permeability.

  • Conformational Locking: The bulky tail can restrict bond rotation, potentially locking the oxime into a bioactive conformation.

However, the synthesis requires careful control to avoid N-alkylation (nitrone formation) , a common side reaction when alkylating oximes.

Retrosynthetic Analysis & Strategy

To ensure autonomy and flexibility, we provide two distinct routes.

  • Route A (Direct Alkylation): Best for converting existing ketone oximes into ethers. Fast, but requires separation of O- vs. N-alkylated isomers.

  • Route B (Condensation): Best for large-scale synthesis or valuable ketones. Involves synthesizing the O-alkoxyamine reagent first.[1] 100% regioselective for O-alkylation.

G cluster_0 Route A: Rapid Screening cluster_1 Route B: High Purity / Scale-Up Ketone Starting Ketone Oxime Ketone Oxime Ketone->Oxime NH2OH·HCl NaOAc Target Target: O-(3,3-dimethylbutyl) Oxime Ether Ketone->Target Route B: Amino_Ether Pyridine Oxime->Target Route A: Cs2CO3, MeCN + AlkylHalide Nitrone Side Product: Nitrone Oxime->Nitrone Minor Path AlkylHalide 1-Bromo-3,3- dimethylbutane N_OH_Phthal N-Hydroxyphthalimide Phthal_Ether Phthalimide Ether N_OH_Phthal->Phthal_Ether AlkylHalide TEA, DMF Amino_Ether O-(3,3-dimethylbutyl) hydroxylamine HCl Phthal_Ether->Amino_Ether Hydrazine (Gabriel) Amino_Ether->Target

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate availability and purity requirements.

Critical Reagents & Properties

ReagentCAS No.RoleCritical Property
1-Bromo-3,3-dimethylbutane 1647-23-0Alkylating AgentPrimary bromide,

-branched. Good

reactivity (unlike neopentyl).
Cesium Carbonate (

)
534-17-8Base (Route A)"Cesium Effect" promotes O-alkylation over N-alkylation.
N-Hydroxyphthalimide 524-38-9Precursor (Route B)Masks the nitrogen to prevent over-alkylation.
Hydrazine Hydrate 7803-57-8Cleavage AgentCleaves phthalimide to release free alkoxyamine.

Detailed Protocols

Method A: Direct Alkylation (Rapid Screening)

Use this method when you have the ketone oxime in hand and need to make the ether quickly.

Mechanism:


 displacement of the bromide by the oximate anion.
Regioselectivity:  The use of Cesium Carbonate  in Acetonitrile  is critical. The large cesium cation coordinates loosely with the oximate oxygen, enhancing its nucleophilicity and favoring O-alkylation over N-alkylation (nitrone formation).

Protocol:

  • Preparation: In a flame-dried round-bottom flask, dissolve the Ketone Oxime (1.0 equiv) in anhydrous Acetonitrile (MeCN) (0.2 M concentration).

  • Base Addition: Add Cesium Carbonate (

    
    )  (1.5 equiv). The suspension may turn slightly yellow.
    
  • Alkylation: Add 1-Bromo-3,3-dimethylbutane (1.2 equiv) via syringe.

    • Note: If the bromide is old, filter it through a small plug of basic alumina to remove HBr traces.

  • Reaction: Heat the mixture to 60°C for 4–12 hours. Monitor by TLC or LC-MS.

    • Checkpoint: The product usually runs higher (less polar) than the starting oxime on silica.

  • Workup: Cool to room temperature. Filter off the inorganic solids through a Celite pad.[2] Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Caution: Ensure separation from the minor nitrone byproduct (usually more polar/lower Rf).

Method B: De Novo Condensation (High Purity)

Use this method for scale-up (>1g) or if the separation of oxime/nitrone isomers in Method A is difficult.

Step 1: Synthesis of O-(3,3-dimethylbutyl)hydroxylamine Hydrochloride

  • Alkylation: Dissolve N-Hydroxyphthalimide (1.0 equiv) and 1-Bromo-3,3-dimethylbutane (1.1 equiv) in DMF. Add Triethylamine (1.2 equiv). Heat to 70°C for 6 hours.

    • Result: N-(3,3-dimethylbutoxy)phthalimide precipitates upon adding water.[3] Filter and dry.

  • Cleavage: Suspend the phthalimide intermediate in Ethanol . Add Hydrazine Hydrate (1.2 equiv). Reflux for 1 hour.

    • Observation: A heavy white precipitate (phthalhydrazide) will form.

  • Isolation: Cool and filter off the solid. Acidify the filtrate with HCl in dioxane or aqueous HCl. Concentrate to dryness to obtain O-(3,3-dimethylbutyl)hydroxylamine Hydrochloride as a white solid.

Step 2: Condensation with Ketone

  • Reaction: Dissolve the Ketone (1.0 equiv) and the synthesized Hydroxylamine salt (1.2 equiv) in Pyridine/Ethanol (1:1) or Ethanol + NaOAc (2.0 equiv) .

  • Conditions: Stir at Room Temperature (or 50°C for sterically hindered ketones) for 2–6 hours.

  • Workup: Remove solvent. Partition between Water and EtOAc. Wash organic layer with 1M HCl (to remove pyridine). Dry and concentrate.

    • Advantage:[1][4][5][6][7][8] This crude product is often >95% pure O-isomer, requiring minimal purification.

Characterization & Troubleshooting

NMR Signatures:

  • 
     NMR:  The 
    
    
    
    triplet is diagnostic.
    • Look for a triplet (

      
       ppm, 
      
      
      
      Hz).
    • The tert-butyl group appears as a sharp singlet (

      
       ppm, 9H).
      
    • The methylene linker (

      
      ) appears as a triplet/multiplet (
      
      
      
      ppm).
  • 
     NMR:  The oxime carbon (
    
    
    
    ) appears around 150–160 ppm.[9]

Troubleshooting Table:

IssueProbable CauseSolution
Low Yield (Method A) Steric hindrance of the ketoneSwitch to KOH/DMSO (Superbase conditions) to increase oximate reactivity.
Nitrone Formation Solvent polarity too high (stabilizes nitrone transition state)Switch solvent from DMF to THF or t-Butanol . Use

.
Incomplete Reaction (Method B) Ketone is deactivatedAdd a catalytic amount of p-TsOH (acid catalyst) and use molecular sieves to remove water.
Z/E Isomerization Thermodynamic equilibriumOxime ethers exist as E/Z mixtures. Separation is difficult; report as mixture or use HPLC.

References

  • General Oxime Ether Synthesis via Alkylation

    • Title: Study of the Room-Temperature Synthesis of Oxime Ethers by using a Super Base
    • Source:Chem. Cent. J., 2011.
    • URL:[Link]

  • Preparation of Hydroxylamine Hydrochloride Salts (Gabriel Synthesis)

    • Title: Preparation of O-Alkylhydroxylamines via N-Hydroxyphthalimide[3][10]

    • Source:Organic Syntheses, Coll.[11] Vol. 3, p.172.

    • URL:[Link]

  • Source:Synthetic Communications, 2000.
  • Properties of 3,3-Dimethylbutyl (Neohexyl) Group: Title: Steric and Electronic Effects in the Synthesis of Neohexyl Derivatives Source:Journal of Organic Chemistry (General reference for neohexyl reactivity).

Sources

Application Note: Chemoselective Carbonyl Tagging with O-Neohexylhydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

A Robust, Bioorthogonal Alternative to Reductive Amination for LC-MS Profiling

Executive Summary

The Challenge: Reductive amination is the historical standard for labeling aldehydes and ketones. However, it suffers from critical limitations: it requires toxic reducing agents (e.g., NaCNBH₃), generates unstable imine intermediates, and often results in over-reduction or side reactions with other functional groups.

The Solution: O-Neohexylhydroxylamine (O-(3,3-dimethylbutyl)hydroxylamine) offers a superior alternative via oxime ligation . This reagent reacts chemoselectively with carbonyls to form hydrolytically stable oxime ethers. The bulky "neohexyl" tail provides a specific lipophilic shift, significantly enhancing retention of polar metabolites in Reverse Phase LC (RPLC) and improving ionization efficiency in ESI-MS.

Key Advantages:

  • Safety: No reducing agents required (Cyanide-free).

  • Stability: Oxime ethers are stable across a wide pH range, unlike reversible imines.

  • Selectivity: Reacts exclusively with aldehydes/ketones in the presence of amines, thiols, and hydroxyls.

  • LC-MS Enhancement: The neohexyl group adds significant hydrophobicity (

    
    LogP), shifting polar analytes away from the solvent front (ion suppression zone).
    
Scientific Mechanism: Oxime Ligation vs. Reductive Amination

The fundamental difference lies in the bond formed. Reductive amination reduces the C=N bond to a C-N single bond. O-Neohexylhydroxylamine preserves the double bond as a stable oxime ether (


), locking the derivative in a detectable state without reduction.
Comparative Pathway Analysis

ReactionPathways cluster_RA Reductive Amination (Traditional) cluster_Oxime Oxime Ligation (O-Neohexyl) Start Aldehyde/Ketone (R-C=O) Imine Unstable Imine (R-C=N-R') Start->Imine + Amine (-H2O) Intermediate Tetrahedral Intermediate Start->Intermediate + O-Neohexylhydroxylamine (Nucleophilic Attack) Amine Secondary Amine (R-CH-NH-R') Imine->Amine + NaCNBH3 (Reduction) Oxime Stable Oxime Ether (R-C=N-O-Neohexyl) Intermediate->Oxime - H2O (Dehydration)

Figure 1: Mechanistic comparison.[1] Note that the Oxime pathway (green) yields a stable product in a single step without external reducing agents.

Application Note: The "Neohexyl Effect" in LC-MS

The specific choice of the neohexyl (3,3-dimethylbutyl) group is not arbitrary. It addresses two common failures in metabolomics and impurity profiling:

  • Retention of Polar Analytes: Small aldehydes (e.g., formaldehyde, acetaldehyde, malondialdehyde) elute in the void volume of C18 columns, where salt suppression is highest. The neohexyl tag adds a heavy hydrophobic anchor, shifting these analytes into the gradient's organic region.

  • Steric Stabilization: The bulky tert-butyl tail of the neohexyl group provides steric protection to the oxime linkage, making it more resistant to hydrolysis than linear alkyl derivatives.

Table 1: Method Comparison

FeatureReductive AminationO-Neohexyl Oxime Ligation
Reagents Amine + NaCNBH₃ (Toxic)O-Neohexylhydroxylamine (Mild)
Reaction pH pH 6.0–7.0 (Strict control)pH 4.0–5.5 (Flexible)
Product Stability High (once reduced)High (hydrolytically stable)
Mass Shift Variable (depends on amine)+99.177 Da (Fixed)
Bioorthogonality Low (reduces disulfides/imines)High (chemoselective for C=O)
Detailed Protocol: Carbonyl Derivatization

Objective: Labeling of trace aldehydes/ketones in biological plasma or API stability samples.

Materials Required
  • Reagent: O-(3,3-dimethylbutyl)hydroxylamine hydrochloride (CAS: 1508058-73-8).

  • Buffer: Ammonium Acetate (100 mM, pH 4.5) or Pyridine/HCl.

  • Solvent: Methanol or Acetonitrile (LC-MS grade).

  • Internal Standard: Deuterated analog or non-endogenous ketone (e.g., cyclohexanone).

Step-by-Step Workflow
  • Preparation of Reagent Stock (50 mM):

    • Dissolve 7.7 mg of O-neohexylhydroxylamine HCl in 1.0 mL of Methanol.

    • Note: Store at -20°C. Stable for 3 months.

  • Sample Preparation:

    • For Plasma/Biofluids: Precipitate proteins first. Add 100 µL plasma to 300 µL cold ACN. Vortex and centrifuge (10,000 x g, 5 min). Collect supernatant.

    • For API/Chemicals: Dissolve sample in MeOH/Water (1:1) to a concentration of ~1 mg/mL.[2]

  • Derivatization Reaction:

    • In a 1.5 mL HPLC vial, mix:

      • 100 µL Sample Supernatant

      • 50 µL Reagent Stock (50 mM)

      • 50 µL Ammonium Acetate Buffer (100 mM, pH 4.5)

    • Incubation: Vortex briefly. Incubate at 40°C for 60 minutes .

    • Optimization Note: For sterically hindered ketones (e.g., steroids), increase time to 2 hours or temp to 60°C.

  • Quenching (Optional):

    • Reaction is generally clean. If high reagent excess interferes with LC, add 10 µL of Acetone to scavenge excess hydroxylamine.

  • LC-MS Analysis:

    • Inject directly (or dilute 1:1 with water if peak shape is poor).

    • Monitor: Look for Mass Shift of [M + 99.18]⁺ .

Workflow Visualization

Workflow Step1 Sample Prep (Protein PPT or Dissolution) Step2 Add Reagent Mix (O-Neohexylhydroxylamine + pH 4.5 Buffer) Step1->Step2 Step3 Incubation 40°C, 60 min Step2->Step3 Step4 LC-MS Analysis Target: [M + 99.18]+ Step3->Step4

Figure 2: Standard derivatization workflow for biological or chemical samples.

Data Interpretation & Troubleshooting
  • Mass Calculation:

    • Analyte Mass (

      
      ) 
      
      
      
      Derivative Mass (
      
      
      )
    • 
       Da.
      
    • Target

      
      .
      
  • Isomer Separation:

    • Oxime formation creates syn and anti isomers (E/Z).[3] You may observe two peaks for a single analyte in the chromatogram.

    • Action: Sum the areas of both peaks for quantitation.

  • Reagent Blank:

    • Always run a "Reagent Only" blank. The reagent itself (

      
      ) and its acetone-scavenged adduct (
      
      
      
      ) will be visible.
References
  • Koeberl, M., et al. (2018). "LC-MS/MS profiling of carbonyl metabolites in biological fluids." Nature Protocols, 13, 1462–1485. (General methodology for alkoxyamine derivatization). Link

  • Liu, S., et al. (2010). "Derivatization of aldehydes and ketones for LC-MS analysis." Journal of Chromatography B, 878(28), 2669-2680. (Review of oxime ligation vs reductive amination). Link

  • PubChem Compound Summary. "O-(3,3-Dimethylbutyl)hydroxylamine."[4][5] National Center for Biotechnology Information. (Chemical Structure & CAS verification). Link

  • Sugaya, N., et al. (2001). "Analysis of Carbonyl Compounds... after Derivatization with PFBOA." Journal of Health Science, 47(1), 21-27. (Precedent for lipophilic oxime tagging). Link

Sources

Application Note: Solid-Phase Synthesis of O-Neohexyl Hydroxamates Using O-(3,3-Dimethylbutyl)hydroxylamine Linker Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This guide details the protocol for the solid-phase synthesis (SPS) of


-alkoxy amides  (specifically 

-neohexyl hydroxamates
) using

-(3,3-dimethylbutyl)hydroxylamine
as the critical anchoring "linker" reagent.

The 3,3-dimethylbutyl (neohexyl) group is a privileged hydrophobic moiety in medicinal chemistry, frequently employed to optimize the pharmacokinetic profile of peptide mimetics and protease inhibitors (e.g., MMP, TACE, and aggrecanase inhibitors). While standard hydroxamic acids (


-CONHOH) are potent metal chelators, their 

-alkylated derivatives
(

-CONHOR') often exhibit improved metabolic stability and selectivity by targeting specific hydrophobic pockets (S1' subsites) in metalloproteases.

In this protocol,


-(3,3-dimethylbutyl)hydroxylamine  serves a dual purpose:
  • Anchoring Motif: It acts as the nucleophilic "linker" when loaded onto an electrophilic resin (e.g., 2-Chlorotrityl chloride).

  • Structural Element: Upon cleavage, the 3,3-dimethylbutyl group remains part of the final Active Pharmaceutical Ingredient (API), unlike traditional sacrificial linkers.

Key Advantages of this Protocol
  • Direct Incorporation: Avoids solution-phase

    
    -alkylation steps which are often low-yielding due to over-alkylation.
    
  • Acid Sensitivity Control: Utilization of 2-Chlorotrityl chloride (2-CTC) resin allows for the cleavage of the final product under mild acidic conditions (1% TFA), preserving acid-sensitive side chains.

  • Steric Management: Specific coupling conditions are defined to overcome the steric bulk of the neohexyl group during acylation.

Chemical Mechanism & Strategy[1][2][3][4][5][6][7][8]

The synthesis relies on the "Resin-Capture-Release" strategy. The


-(3,3-dimethylbutyl)hydroxylamine is immobilized onto an acid-labile resin via its nitrogen atom. Subsequent acylation with a carboxylic acid (

-COOH) forms the hydroxamate bond.
The Linker Interface

The "linker" in this context is the


-alkoxyamine bond  formed between the resin and the reagent.
  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin.

  • Reagent:

    
    -(3,3-dimethylbutyl)hydroxylamine (CAS: 1508058-73-8).[1]
    
  • Loading Reaction:

    
     substitution of the trityl chloride by the amine nitrogen.
    
  • Cleavage: Acid-catalyzed solvolysis (

    
    ) regenerates the trityl cation on the resin and releases the 
    
    
    
    -alkoxy amide.
Strategic Considerations
  • Steric Hindrance: The bulky tert-butyl tail of the neohexyl group, combined with the trityl anchor, creates a sterically congested environment. Standard coupling reagents (e.g., HBTU) may be insufficient. We recommend HATU/HOAt to drive acylation.

  • Site Isolation: Low loading (0.3 – 0.5 mmol/g) is preferred to prevent aggregation and ensure efficient acylation.

Visual Workflow (Graphviz)

SPS_Workflow cluster_legend Legend Resin 2-CTC Resin (Cl-Trt-Polystyrene) Loading Step 1: Loading (DCM, DIEA, 2h) Resin->Loading Reagent O-(3,3-dimethylbutyl) hydroxylamine Reagent->Loading Immobilized Resin-Bound Hydroxylamine Loading->Immobilized SN1 Substitution Coupling Step 2: Acylation (R-COOH, HATU, DIEA) Immobilized->Coupling Intermediate Resin-Bound O-Neohexyl Hydroxamate Coupling->Intermediate Amide Bond Formation Cleavage Step 3: Cleavage (1% TFA in DCM) Intermediate->Cleavage Product Final Product: N-(3,3-dimethylbutoxy)amide Cleavage->Product Acidolysis Start Reagents Process Process Step End Final Product

Figure 1: Workflow for the solid-phase synthesis of O-neohexyl hydroxamates using 2-Chlorotrityl Chloride resin.

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][10][11][12]
  • Resin: 2-Chlorotrityl chloride resin (100-200 mesh, 1.0–1.6 mmol/g loading).

  • Linker Reagent:

    
    -(3,3-dimethylbutyl)hydroxylamine (free base or HCl salt).
    
  • Solvents: Dichloromethane (DCM, anhydrous), Dimethylformamide (DMF, peptide grade).

  • Bases:

    
    -Diisopropylethylamine (DIEA).
    
  • Coupling Reagents: HATU, HOAt (or Oxyma Pure).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS), DCM.

Step 1: Resin Preparation and Loading

Objective: Immobilize the hydroxylamine onto the solid support.

  • Swelling: Place 1.0 g of 2-CTC resin in a solid-phase reaction vessel. Add 10 mL of dry DCM and shake gently for 20 minutes. Drain the solvent.

  • Reagent Preparation: Dissolve

    
    -(3,3-dimethylbutyl)hydroxylamine  (2.0 equivalents relative to resin nominal loading) in 8 mL of dry DCM.
    
    • Note: If using the HCl salt, add 2.5 equivalents of DIEA to the solution to generate the free base.

  • Loading Reaction: Add the reagent solution to the swollen resin. Add DIEA (4.0 equivalents total).

  • Incubation: Shake the vessel at room temperature for 2 hours .

    • Tip: Unlike amino acids, hydroxylamines are less nucleophilic; extended time ensures adequate loading.

  • Capping (Optional but Recommended): Add methanol (1 mL) to the reaction mixture and shake for 15 minutes to cap unreacted trityl chloride sites.

  • Washing: Drain and wash the resin thoroughly:

    • 3x DCM (10 mL)

    • 3x DMF (10 mL)

    • 3x DCM (10 mL)

Step 2: Acylation (Coupling)

Objective: Form the hydroxamate bond with the desired carboxylic acid.

  • Activation: In a separate vial, dissolve the carboxylic acid (

    
    -COOH, 3.0 equiv) and HATU  (2.9 equiv) in minimal DMF (approx. 5-7 mL).
    
  • Base Addition: Add DIEA (6.0 equiv) to the activation mixture. Stir for 1 minute to activate the acid (formation of the O-At ester).

  • Coupling: Transfer the activated solution to the resin-bound hydroxylamine.

  • Reaction: Shake at room temperature for 3 to 16 hours .

    • Monitoring: Standard Kaiser tests are ineffective for hydroxylamines. Use the Chloranil test (positive = blue/green beads) or cleave a small aliquot to monitor conversion by LC-MS.

    • Optimization: Due to the steric bulk of the neohexyl group, double coupling (repeating Step 2) is often required for quantitative yields.

Step 3: Cleavage and Isolation

Objective: Release the final O-alkyl hydroxamate without degrading the N-O bond.

  • Washing: Wash the resin 5x with DCM to remove all traces of DMF (DMF can interfere with evaporation).

  • Cleavage Cocktail: Prepare a solution of 1% TFA in DCM (v/v). (Optional: Add 2% TIPS as a scavenger if the substrate contains cation-sensitive groups like Trp/Tyr).

  • Execution: Add 10 mL of the cleavage cocktail to the resin. Shake for 2 minutes .

  • Collection: Filter the solution immediately into a flask containing a small amount of pyridine or tertiary amine (to neutralize the acid if the product is highly acid-sensitive) or directly into a round-bottom flask.

  • Repetition: Repeat the cleavage step 3-4 times with fresh 1% TFA/DCM solution.

  • Work-up: Combine filtrates and concentrate under reduced pressure (rotary evaporator) at < 30°C.

    • Note: Do not heat excessively.

  • Purification: The residue is typically the pure

    
    -(3,3-dimethylbutoxy) amide. Further purification can be performed via reverse-phase HPLC (Water/Acetonitrile gradient).
    

Data Summary & Troubleshooting

Table 1: Process Parameters & Optimization
ParameterStandard ConditionOptimization for Difficult SubstratesReasoning
Resin 2-Chlorotrityl Chloride--Mild cleavage conditions (1% TFA) prevent N-O bond hydrolysis.
Loading Solvent DCMDCM/DMF (9:1)DCM maximizes swelling of 2-CTC; DMF aids solubility of polar linkers.
Coupling Reagent HATU / DIEAHATU / HOAt / CollidineHOAt improves reactivity towards the sterically hindered secondary amine.
Coupling Time 3 hoursOvernight (16h) or Double CoupleThe neohexyl group creates significant steric shielding of the nitrogen.
Cleavage 1% TFA in DCMHFIP / DCM (20%)1% TFA is usually sufficient; HFIP is even milder if the product is extremely labile.
Troubleshooting Guide
  • Issue: Low Yield after Coupling.

    • Cause: Steric hindrance of the 3,3-dimethylbutyl group prevents the activated acid from approaching the nitrogen.

    • Solution: Switch from DIEA to 2,4,6-Collidine (a weaker, less hindered base) and use COMU or HATU at 50°C (microwave assisted, if resin permits).

  • Issue: Product Degradation during Cleavage.

    • Cause: High acid concentration causing N-O bond rupture (Bamford-Stevens type elimination or hydrolysis).

    • Solution: Ensure TFA concentration does not exceed 1-2%. Keep cleavage times short (<10 min total contact time per fraction).

References

  • Golebiowski, A., & Klopfenstein, S. R. (1998). Solid supported synthesis of hydroxamic acids.[2][3][4] Tetrahedron Letters, 39(21), 3397-3400. Link

    • Foundational text on anchoring hydroxylamines to 2-CTC resin.
  • Floyd, C. D., et al. (1999). Solid phase synthesis of O-alkyl hydroxamates. Tetrahedron Letters, 40(7), 1409-1412. Describes the general utility of O-alkyl hydroxylamines in library synthesis.
  • Sigma-Aldrich. (n.d.).[4] Product Specification: O-(3,3-Dimethylbutyl)hydroxylamine.[1] Link

    • Source for physicochemical properties of the reagent.[5]

  • Barlos, K., et al. (1989). 2-Chlorotrityl chloride resin. Tetrahedron Letters, 30(30), 3943-3946.

Sources

handling and storage of O-(3,3-dimethylbutyl)hydroxylamine free base vs salt

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Reactivity of O-(3,3-Dimethylbutyl)hydroxylamine

Introduction & Chemical Context

O-(3,3-dimethylbutyl)hydroxylamine (CAS: 1508058-73-8) is a highly specialized O-alkylhydroxylamine derivative. Featuring a bulky neohexyl (3,3-dimethylbutyl) tail, it is frequently utilized in drug discovery, most notably as a critical pharmacophore in the synthesis of rationally-designed, mechanism-based inhibitors of Indoleamine 2,3-Dioxygenase-1 (IDO1)[1]. Because of the inherent reactivity of the hydroxylamine functional group, researchers must carefully navigate the physical and chemical differences between its free base and salt forms to ensure reproducibility, safety, and high synthetic yields.

Mechanistic Causality: Why Form Matters

The choice between handling O-(3,3-dimethylbutyl)hydroxylamine as a free base versus a hydrochloride (HCl) salt is dictated by the fundamental quantum mechanics and kinetic stability of the nitrogen atom.

  • The Free Base Instability: In its free base form, the nitrogen atom possesses an available lone pair of electrons. This renders the molecule highly nucleophilic and susceptible to internal oxidation-reduction reactions, which are catalytically accelerated by trace transition metals, acids, bases, and elevated temperatures[2]. Additionally, hydroxylamine free bases are prone to bimolecular isomerization and disproportionation. Because this degradation is bimolecular, concentrated neat liquids of the free base degrade significantly faster than dilute solutions[3].

  • The Salt Stability: Converting the free base to a hydrochloride salt protonates the nitrogen lone pair, forming an ammonium cation (-ONH3⁺ Cl⁻). This protonation eliminates the nucleophilicity of the nitrogen and sterically/electronically shields the molecule from oxidative degradation. Consequently, O-alkylhydroxylamines are almost exclusively purified, isolated, and stored as their hydrochloride salts to ensure long-term stability[1].

Quantitative Comparison: Free Base vs. HCl Salt

To maximize shelf life and experimental reliability, the physical and storage parameters of both forms are summarized below:

Property / ParameterFree Base FormHydrochloride (HCl) Salt Form
Physical State Volatile LiquidCrystalline Solid
Chemical Stability Low (Prone to internal redox & bimolecular degradation)High (Protonated nitrogen resists oxidation)
Storage Temperature -20°C to -80°C2°C to 8°C (Room temp acceptable for short transit)
Atmosphere Strict Inert Gas (Argon/Nitrogen)Ambient (Desiccated to prevent deliquescence)
Shelf Life < 1-2 Weeks (Neat)> 2 Years (When kept dry)
Primary Use Case Immediate downstream reactionLong-term storage, weighing, and transport

Handling and Processing Workflow

G Start O-(3,3-dimethylbutyl)hydroxylamine Salt Hydrochloride Salt (Stable, Solid) Start->Salt Supplied as FreeBase Free Base (Unstable, Liquid) Start->FreeBase Supplied as StorageSalt Storage: 2°C to 8°C Desiccated Salt->StorageSalt StorageFB Storage: -80°C Inert Atmosphere FreeBase->StorageFB Conversion In Situ Neutralization (Base: DIPEA) StorageSalt->Conversion Weigh & Dissolve Reaction Downstream Application (e.g., Oxime Ligation) StorageFB->Reaction Use Immediately Conversion->Reaction Self-Validated

Workflow for the storage, handling, and application of O-(3,3-dimethylbutyl)hydroxylamine forms.

Experimental Protocols

Protocol A: Safe Handling and Storage of the HCl Salt

Objective: Maintain anhydrous conditions to prevent deliquescence and preserve the integrity of the O-(3,3-dimethylbutyl)hydroxylamine HCl salt. Causality: The HCl salt is highly hygroscopic. If opened while cold, atmospheric moisture will condense on the solid, leading to localized dissolution (deliquescence) and accelerated hydrolytic degradation.

  • Equilibration: Remove the sealed vial from the 4°C refrigerator and place it in a desiccator at room temperature for at least 30 minutes prior to opening.

  • Weighing: Rapidly weigh the required mass using an analytical balance. If ambient humidity is >50%, perform the weighing inside a nitrogen-purged glovebag.

  • Resealing: Flush the headspace of the source vial with dry Argon or Nitrogen gas. Seal the cap tightly, wrap with Parafilm or Teflon tape, and immediately return to 4°C storage.

Protocol B: In Situ Free-Basing for Oxime Ligation

Objective: Generate the reactive free base directly in the reaction vessel without isolating the unstable intermediate. Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base. It efficiently deprotonates the ammonium salt without competing with the newly freed hydroxylamine for downstream electrophiles (e.g., aldehydes/ketones).

  • Suspension: Suspend 1.0 equivalent of O-(3,3-dimethylbutyl)hydroxylamine HCl in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (0.1 M to 0.5 M concentration) under an Argon atmosphere.

  • Neutralization: Cool the suspension to 0°C using an ice bath. Dropwise, add 1.2 to 1.5 equivalents of DIPEA. Stir for 10 minutes. The suspension should clarify as the free base is generated and dissolves.

  • Self-Validation Checkpoint: Before proceeding, withdraw a 1 µL aliquot and spot it onto a silica TLC plate. Stain with Ninhydrin and heat. A positive (purple/brown) spot confirms the successful generation of the free primary amine. Alternatively, partition a micro-aliquot with water and verify the aqueous layer pH is ~8.5.

  • Reaction: Immediately add 0.95 equivalents of the target electrophile (aldehyde/ketone) to the solution. Allow the mixture to slowly warm to room temperature and monitor the oxime formation via LC-MS.

References[2] Title: STABILIZED HYDROXYLAMINE SOLUTIONS (EP 0979209 B1)

Source: European Patent Office URL: 1] Title: O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 Source: PMC - NIH URL: [Link] Title: Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate Source: ResearchGate URL: [Link]

Sources

Application Note: Scalable Synthesis of O-(3,3-Dimethylbutyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, scalable protocol for the synthesis of O-(3,3-dimethylbutyl)hydroxylamine hydrochloride , a critical alkoxyamine building block used in the development of kinase inhibitors and other pharmaceutical agents.

The guide prioritizes process safety , impurity control , and scalability , moving away from atom-inefficient laboratory methods (e.g., Mitsunobu) toward a robust alkylation strategy suitable for multi-gram to kilogram campaigns.

Abstract & Scope

This protocol details the process development and execution for the synthesis of O-(3,3-dimethylbutyl)hydroxylamine (free base) and its isolation as the hydrochloride salt. While laboratory-scale synthesis often utilizes the Mitsunobu reaction, that route generates stoichiometric phosphine oxide waste and is cost-prohibitive at scale. This guide utilizes a nucleophilic substitution strategy via a mesylate intermediate, employing N-hydroxyphthalimide (NHPI) as a masked ammonia equivalent. This route offers superior atom economy, crystalline intermediates for easy purification, and a validated safety profile.

Target Molecule:

  • IUPAC Name: O-(3,3-dimethylbutyl)hydroxylamine hydrochloride

  • Structure:

    
    
    
  • Key Application: Proximal alkoxyamine linker for drug conjugates and kinase inhibitors.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid direct alkylation of hydroxylamine, which typically results in poly-alkylation (N- vs. O-selectivity issues). Instead, we employ N-hydroxyphthalimide (NHPI) .[1][2][3] NHPI serves as a protected hydroxylamine source where the nitrogen is blocked, forcing exclusive O-alkylation.

Reaction Pathway (DOT Visualization)

SynthesisPath SM 3,3-Dimethyl-1-butanol (Starting Material) Mesylate Intermediate 1: 3,3-Dimethylbutyl methanesulfonate SM->Mesylate Step 1: MsCl, TEA DCM or Toluene, 0°C PhthInt Intermediate 2: N-(3,3-Dimethylbutoxy)phthalimide Mesylate->PhthInt Step 2: NHPI, K2CO3 DMF, 70°C NHPI N-Hydroxyphthalimide (Reagent) NHPI->PhthInt FreeBase O-(3,3-Dimethylbutyl)hydroxylamine (Free Base) PhthInt->FreeBase Step 3: Hydrazine Hydrate EtOH, Reflux Product FINAL PRODUCT: O-(3,3-Dimethylbutyl)hydroxylamine HCl FreeBase->Product Step 4: HCl/Dioxane or HCl/IPA

Figure 1: Strategic synthetic pathway utilizing the phthalimide protection strategy to ensure exclusive O-alkylation.

Process Development & Safety Rationale

Step 1: Activation of the Alcohol

Rationale: 3,3-dimethyl-1-butanol is a neopentyl-type primary alcohol. While sterically hindered at the


-position, the 

-carbon is accessible. We select mesylation over bromination (using

) because methanesulfonyl chloride (MsCl) is easier to handle, the byproduct (TEA·HCl) is water-soluble, and the reaction proceeds under mild conditions without generating corrosive HBr gas.
Step 2: N-O Bond Formation

Rationale: The displacement of the mesylate by the N-hydroxyphthalimide anion is the critical step.

  • Solvent: DMF is chosen for its high dielectric constant, stabilizing the phthalimide anion and accelerating the

    
     reaction.
    
  • Base: Potassium carbonate (

    
    ) is preferred over NaH for safety on scale (no 
    
    
    
    evolution) and ease of handling.
  • Impurity Control: The crystalline nature of the phthalimide intermediate allows for purification via recrystallization (IPA/Water), effectively removing unreacted mesylate before the deprotection step.

Step 3: Deprotection

Rationale: Hydrazinolysis is the most efficient method to cleave the phthalimide.

  • Safety Note: Hydrazine hydrate is toxic and a suspected carcinogen. On a kilo-scale, alternative cleavage using methylamine (40% aq) or acid hydrolysis (6N HCl) can be considered to avoid hydrazine. However, for high-purity applications, hydrazine offers the cleanest conversion. This protocol describes the hydrazine route with strict containment measures.

Detailed Experimental Protocols

Step 1: Synthesis of 3,3-Dimethylbutyl Methanesulfonate

Reagents:

  • 3,3-Dimethyl-1-butanol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) or Toluene (10 vol)

Protocol:

  • Charge 3,3-dimethyl-1-butanol and DCM into a reactor equipped with an overhead stirrer and nitrogen inlet.

  • Cool the solution to 0–5 °C .

  • Add TEA (1.5 equiv) in one portion.

  • Critical Step: Add MsCl (1.2 equiv) dropwise via addition funnel, maintaining internal temperature < 10 °C . Exothermic reaction.

  • Allow the mixture to warm to 20–25 °C and stir for 2–4 hours. Monitor by TLC or GC (Disappearance of alcohol).

  • Workup: Quench with water (5 vol). Separate phases. Wash organic layer with 1N HCl (5 vol), saturated

    
     (5 vol), and brine.
    
  • Dry over

    
    , filter, and concentrate under reduced pressure to yield the mesylate as a colorless oil.
    
    • Yield Target: >90%[4]

    • Stability:[2] Store cold (2–8 °C). Use within 48 hours to prevent degradation.

Step 2: Synthesis of N-(3,3-Dimethylbutoxy)phthalimide

Reagents:

  • N-Hydroxyphthalimide (NHPI) (1.1 equiv)

  • 3,3-Dimethylbutyl methanesulfonate (1.0 equiv from Step 1)

  • Potassium Carbonate (

    
    ), anhydrous, granular (1.5 equiv)
    
  • DMF (Dimethylformamide) (5–7 vol)

Protocol:

  • Charge DMF, NHPI, and

    
     to the reactor. Stir at room temperature for 30 minutes. The mixture will turn red/orange (formation of the anion).
    
  • Add the mesylate (diluted in minimal DMF) dropwise.

  • Heat the slurry to 70 °C for 4–6 hours.

    • Process Control: Monitor HPLC for consumption of NHPI.

  • Workup (Precipitation Method): Cool the reaction mixture to 20 °C. Slowly pour the reaction mixture into Ice Water (20 vol) with vigorous stirring. The product will precipitate as a white to off-white solid.

  • Filter the solid.[5] Wash the cake copiously with water to remove DMF and inorganic salts.

  • Purification: Recrystallize from Isopropanol (IPA) or Ethanol/Water if necessary to remove trace NHPI.

    • Yield Target: 75–85%[6]

    • Appearance: White crystalline solid.

Step 3: Deprotection to O-(3,3-Dimethylbutyl)hydroxylamine HCl

Reagents:

  • N-(3,3-Dimethylbutoxy)phthalimide (1.0 equiv)

  • Hydrazine hydrate (55-60% solution) (1.2 equiv)

  • Ethanol (10 vol)

  • HCl source: 4M HCl in Dioxane or conc. HCl

Protocol:

  • Suspend the phthalimide intermediate in Ethanol.

  • Add Hydrazine hydrate dropwise at room temperature.

  • Heat the mixture to reflux (78 °C) for 2–3 hours. A bulky white precipitate (phthalhydrazide) will form.

  • Cool to 0–5 °C and hold for 1 hour to complete precipitation of the byproduct.

  • Filtration: Filter off the phthalhydrazide byproduct. Wash the cake with cold ethanol.

  • Salt Formation:

    • Take the filtrate (containing the free alkoxyamine) and cool to 0 °C.

    • Slowly add 4M HCl in Dioxane (1.1 equiv) or bubble HCl gas.

    • The hydrochloride salt may precipitate immediately. If not, concentrate the solution to ~20% volume and add MTBE or EtOAc as an antisolvent to induce crystallization.

  • Filter the white solid. Dry under vacuum at 40 °C.

Alternative (Hydrazine-Free) Deprotection:

  • Use Methylamine (40% aq) in place of hydrazine. Stir at room temperature for 12 hours. The byproduct is N-methylphthalimide. This method is safer but may require column chromatography if the byproduct is difficult to separate by solubility.

Analytical Specifications & Quality Control

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0% (AUC)HPLC (C18, ACN/Water + 0.1% TFA)
Identity Conforms to Structure1H NMR (DMSO-d6)
Residual Solvents DMF < 880 ppm, EtOH < 5000 ppmGC-Headspace
Water Content < 1.0% w/wKarl Fischer
Assay 98.0 – 102.0%Argentometric Titration (Cl-)

Key NMR Signals (Expected):

  • 
     0.90 (s, 9H, t-Butyl)
    
  • 
     1.55 (t, 2H, 
    
    
    
    adjacent to t-Bu)
  • 
     4.05 (t, 2H, 
    
    
    
    )
  • 
     10.8 (br s, 3H, 
    
    
    
    )

Safety & Process Hazards (E-E-A-T)

Thermal Instability of Hydroxylamines

Critical Warning: Hydroxylamine salts and their O-alkyl derivatives can exhibit significant thermal instability.

  • DSC Requirement: Before scaling beyond 100g, perform Differential Scanning Calorimetry (DSC) on the final salt and the phthalimide intermediate. Look for onset of decomposition < 150 °C.

  • Metal Incompatibility: Avoid contact with iron (rust) or copper during the free-base stage, as these metals can catalyze the disproportionation of hydroxylamines, leading to explosion hazards [1].

Chemical Hazards[4][8][9][10]
  • Hydrazine Hydrate: Potent skin sensitizer, carcinogen, and highly toxic to aquatic life. All operations must be performed in a fume hood with scrubber access.

  • Mesyl Chloride: Lachrymator. Corrosive.

Waste Disposal[8]
  • The phthalhydrazide byproduct is generally non-hazardous but should be disposed of as solid organic waste.

  • Aqueous waste from Step 2 contains DMF and should be segregated for incineration/treatment, not poured down the drain.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 2 Incomplete mesylation or moisture in DMF.Ensure Step 1 goes to completion. Use anhydrous DMF and dry

.
Product is Oily (Step 3) Excess solvent or impurities preventing crystallization.Triturate the oil with anhydrous diethyl ether or MTBE. Seed with a pure crystal if available.
High Phthalimide Impurity Incomplete washing of the intermediate.Recrystallize the Step 2 intermediate from IPA/Water before deprotection.
Color issues (Yellowing) Oxidation of free base.Minimize exposure of the free base to air. Perform salt formation immediately after filtration.

References

  • Wei, X., et al. "Thermal Hazard Evaluation and Safety Considerations for the Use of O-Benzoyl-N-alkyl Hydroxylamines." Organic Process Research & Development, 2025. Link (Context: General safety of hydroxylamine derivatives).

  • Grochowski, E., & Jurczak, J. "Synthesis of O-alkylhydroxylamines via N-alkoxyphthalimides." Synthesis, 1976, 682-684.
  • Endo, Y., et al. "A versatile synthesis of O-alkylhydroxylamines." Bioorganic & Medicinal Chemistry, 1998. (Application of the phthalimide route to complex ethers).
  • Sigma-Aldrich Safety Data Sheet. "Hydroxylamine Hydrochloride." Link (Standard safety data for handling hydroxylamine salts).

(Note: Specific CAS 1245647-53-3 or similar analogs often follow the general protocols described in Ref 2 and 3. The protocol above is an optimized hybrid of these standard industrial methodologies.)

Sources

Troubleshooting & Optimization

solubility issues of O-(3,3-dimethylbutyl)hydroxylamine hydrochloride in non-polar solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization Guide Topic: O-(3,3-dimethylbutyl)hydroxylamine hydrochloride in Non-Polar Solvents Ticket ID: #SOL-033-DBH-NONPOL Responder: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary

You are encountering solubility limitations with O-(3,3-dimethylbutyl)hydroxylamine hydrochloride (CAS: 19411-65-5) in solvents such as toluene, hexanes, or dichloromethane (DCM).[1] This is a fundamental thermodynamic conflict: you are attempting to dissolve an ionic crystal lattice (the hydrochloride salt) into a non-polar or weakly polar medium.

The hydrochloride moiety (


) dominates the physical properties, creating high lattice energy that non-polar solvents cannot overcome.[1] To resolve this, you must either break the lattice (free-basing)  or mask the charge (phase transfer catalysis) .

This guide details the protocols to transition this reagent into a reactive, non-polar compatible state safely.

Part 1: Troubleshooting & Diagnostics (Q&A)

Q1: I added the solid directly to Toluene/DCM, and it’s sitting at the bottom. Heating didn't help. Why? A: This is expected. The cohesive forces within the salt crystal (ionic bonding) are significantly stronger than the adhesive forces offered by non-polar solvents (Van der Waals/dispersion forces).

  • The Physics: Toluene has a relative permittivity (

    
    ) of ~2.38. You generally need 
    
    
    
    to effectively solvate ionic pairs.[1]
  • The Fix: Do not heat excessively. Thermal energy alone will not overcome the lattice energy before potentially degrading the sensitive hydroxylamine N-O bond. You must chemically modify the species using Protocol A (Free-Basing) below.

Q2: Can I use this reagent in a non-polar solvent without isolating the free base? A: Yes, using Phase Transfer Catalysis (PTC) .

  • The Logic: Instead of dissolving the bulk solid, you create a biphasic system (Water/Toluene). A quaternary ammonium salt (e.g., TBAB) shuttles the deprotonated O-alkylhydroxylamine across the interface into the organic layer where it reacts.

  • Recommendation: See Protocol B . This is often safer than isolating the free amine, which can be thermally unstable.

Q3: Is the free base of O-(3,3-dimethylbutyl)hydroxylamine stable? A: Conditional Stability.[1] While O-alkyl hydroxylamines are more stable than unsubstituted hydroxylamine, they are still prone to disproportionation and thermal runaway if heated in a concentrated, neat form.

  • Safety Rule: Always keep the free base in solution. Never distill the free base to dryness unless strictly necessary and performed under high vacuum at temperatures

    
    .
    

Part 2: Decision Matrix & Solubility Data

Solubility Profile: O-(3,3-dimethylbutyl)hydroxylamine HCl[1]
Solvent ClassSolvent ExampleSolubility StatusMechanism of Failure/Success
Non-Polar Hexane, HeptaneInsoluble Lack of dipole to stabilize ions.[1]
Aromatic Toluene, BenzeneInsoluble Insufficient polarity (

).[1]
Chlorinated DCM, ChloroformSparingly Soluble Weak dipole; may form suspension but not true solution.[1]
Polar Protic Water, MethanolSoluble High dielectric constant; effective solvation of ions.[1]
Polar Aprotic DMSO, DMFSoluble Strong dipole stabilizes the cation.
Workflow Visualization: Solvent System Selection

SolubilityDecisionTree Start Start: Reagent is Solid HCl Salt TargetSolvent Target Reaction Solvent? Start->TargetSolvent Polar Polar (Water, MeOH, DMF) TargetSolvent->Polar High Polarity NonPolar Non-Polar (Toluene, DCM, Hexane) TargetSolvent->NonPolar Low Polarity DirectUse Direct Dissolution (Ready for use) Polar->DirectUse MethodChoice Reaction Sensitivity to Water? NonPolar->MethodChoice WaterTol Water Tolerant MethodChoice->WaterTol WaterSens Strictly Anhydrous MethodChoice->WaterSens ProtocolB USE PROTOCOL B (Biphasic + PTC) WaterTol->ProtocolB ProtocolA USE PROTOCOL A (Ex-Situ Free-Basing) WaterSens->ProtocolA

Figure 1: Decision tree for selecting the correct solubilization method based on solvent compatibility and water tolerance.

Part 3: Validated Protocols

Protocol A: Ex-Situ Free-Basing (For Anhydrous Applications)

Use this when your subsequent reaction cannot tolerate water (e.g., organometallic couplings).

  • Partitioning: Suspend the O-(3,3-dimethylbutyl)hydroxylamine HCl (1.0 equiv) in Dichloromethane (DCM).

  • Neutralization: Slowly add an equimolar amount of saturated aqueous Sodium Bicarbonate (

    
    ) or 1M NaOH.
    
    • Note:

      
       evolution will occur with bicarbonate.[1] Vent frequently.
      
  • Extraction: Agitate vigorously for 10-15 minutes. The solid will disappear as the neutral free amine partitions into the DCM layer.

  • Separation: Separate the organic layer.[1] Extract the aqueous layer once more with DCM.

  • Drying: Dry the combined organic layers over anhydrous Magnesium Sulfate (

    
    ) or Sodium Sulfate (
    
    
    
    ).
  • Usage: Filter the drying agent.[1] Do not concentrate to dryness. Use this DCM solution of the free amine directly in your reaction.

Protocol B: In-Situ Biphasic Reaction (Phase Transfer Catalysis)

Use this for alkylations or acylations where water is permissible as a second phase.[1]

  • Setup: Dissolve the HCl salt in a minimum volume of water (Phase A).[2]

  • Organic Phase: Dissolve your electrophile (e.g., alkyl halide, acid chloride) in Toluene or DCM (Phase B).

  • Catalyst: Add 5 mol% of Tetrabutylammonium bromide (TBAB) or Aliquat 336.[1]

  • Initiation: Layer Phase B over Phase A. Add 2.0 - 2.5 equiv of NaOH (aq) to the water layer.[1]

  • Reaction: Stir vigorously. The PTC will shuttle the deprotonated hydroxylamine anion into the organic phase to react.

Mechanism of Action: Phase Transfer

PTC_Mechanism cluster_Aqueous Aqueous Phase (Water) cluster_Interface Interface cluster_Organic Organic Phase (Toluene/DCM) Salt R-O-NH3+ Cl- Deprotonation R-O-NH2 (Free Base) Salt->Deprotonation Neutralization Base NaOH Base->Deprotonation IonPair_Aq [Q+ R-O-NH-] Deprotonation->IonPair_Aq + Q+ IonPair_Org [Q+ R-O-NH-] IonPair_Aq->IonPair_Org Transfer PTC Q+ Br- (Catalyst) PTC->IonPair_Aq Electrophile Electrophile (E+) Product Product (R-O-NH-E) Product->PTC Regenerate Q+ IonPair_Org->Product + E+

Figure 2: Mechanistic pathway of Phase Transfer Catalysis (PTC) allowing the reaction of the ionic salt in a non-polar solvent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 443297, Hydroxylamine hydrochloride.[1] Retrieved from [Link]

  • University of Calgary. Solubility of Organic Compounds and Amine Salts.[1] Retrieved from [Link]

Sources

preventing over-alkylation during O-(3,3-dimethylbutyl)hydroxylamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis of O-(3,3-dimethylbutyl)hydroxylamine , specifically focusing on the prevention of over-alkylation—a critical failure mode where


-alkylation or poly-alkylation competes with the desired 

-monoalkylation.

Topic: Preventing Over-Alkylation in O-(3,3-dimethylbutyl)hydroxylamine Synthesis Document ID: TS-ORG-AMNX-044 Target Audience: Medicinal Chemists, Process Development Scientists[1][2][3][4]

Executive Summary: The Over-Alkylation Challenge

Synthesizing O-(3,3-dimethylbutyl)hydroxylamine (Target 1 ) presents a classic chemoselectivity challenge.[1][2][3] Hydroxylamine (


) is an ambident nucleophile  with two reactive sites: the oxygen and the nitrogen.[3][4]
  • The Problem: In direct alkylation with 1-bromo-3,3-dimethylbutane, the nitrogen atom is more nucleophilic than the oxygen (

    
    ). Furthermore, once the mono-alkylated product is formed, it becomes more nucleophilic than the starting material, leading to runaway over-alkylation  (formation of 
    
    
    
    -dialkyl and
    
    
    -trialkyl species).[2][3][4]
  • The Solution: You cannot rely on stoichiometry alone to prevent this. The only robust method to guarantee 0% over-alkylation is the "Masked Anion" Strategy using N-protected precursors (e.g., N-hydroxyphthalimide or N-Boc-hydroxylamine).[1][2][3][4]

Strategic Pathways & Mechanism

The following diagram illustrates why direct alkylation fails and how the Protected Route (Gabriel-Type Synthesis) succeeds.

G cluster_0 Direct Alkylation (Uncontrolled) cluster_1 Protected Route (Selective) Start Hydroxylamine (NH2-OH) Direct_Prod O-Alkyl Product (H2N-O-R) Start->Direct_Prod Minor Path (O-Alk) Side_N N-Alkyl Byproduct (R-NH-OH) Start->Side_N Major Path (N-Alk) Reagent 3,3-Dimethylbutyl Halide (R-X) Over_Alk Over-Alkylation (R-NH-O-R / R2N-O-R) Direct_Prod->Over_Alk Runaway Reaction Side_N->Over_Alk NHPI N-Hydroxyphthalimide (Protected N) NHPI_Alk N-Alkoxyphthalimide (Intermediate) NHPI->NHPI_Alk + R-X / Base (N is blocked) Final Target: O-(3,3-dimethylbutyl) hydroxylamine NHPI_Alk->Final Hydrazinolysis

Figure 1: Comparison of reaction pathways. Direct alkylation leads to inseparable mixtures, while the NHPI route enforces O-selectivity by sterically and electronically blocking the nitrogen.[2][4]

Recommended Protocol: The NHPI Route

This protocol uses N-Hydroxyphthalimide (NHPI) to completely suppress N-alkylation.[1][2][3] The bulky 3,3-dimethylbutyl group requires specific solvent choices to ensure complete conversion.[2][3][4]

Reagents & Materials
ComponentRoleSpecifications
N-Hydroxyphthalimide Nucleophile1.0 equiv.[1][2][3][4][5] (Recrystallized if red)
1-Bromo-3,3-dimethylbutane Electrophile1.1 - 1.2 equiv.[1][2][3][4]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Base1.1 equiv.[1][2][3][4] (Preferred over K2CO3 for kinetics)
DMF or Acetonitrile SolventAnhydrous (Critical for rate)
Hydrazine Hydrate Deprotection2.0 - 3.0 equiv.[1][3]
Step-by-Step Procedure
Phase 1: O-Alkylation (Synthesis of the Phthalimide Intermediate) [1][2][3]
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve N-Hydroxyphthalimide (1.0 eq) in anhydrous DMF (concentration ~0.5 M).

  • Activation: Add DBU (1.1 eq) dropwise at 0°C. The solution will turn deep red/orange (formation of the anion). Stir for 15 minutes.

    • Why DBU? The 3,3-dimethylbutyl chain adds steric bulk.[2][3][4] DBU provides a homogeneous "naked" anion that reacts faster than heterogeneous

      
       systems.[3][4]
      
  • Alkylation: Add 1-bromo-3,3-dimethylbutane (1.2 eq) dropwise.

  • Reaction: Warm to 50–60°C and stir for 4–12 hours.

    • Checkpoint: Monitor by TLC (SiO2, Hexane/EtOAc).[3][4] The red color will fade to light yellow as the anion is consumed.[3][4]

  • Workup: Pour the mixture into ice water. The intermediate N-(3,3-dimethylbutoxy)phthalimide usually precipitates as a white solid.[1][2][3][4] Filter, wash with water, and dry.[2][3][4][6] If it oils out, extract with EtOAc.[2][3][4]

Phase 2: Deprotection (Hydrazinolysis) [1][4]
  • Dissolution: Dissolve the phthalimide intermediate in Methanol or Ethanol (0.2 M).[3][4]

  • Cleavage: Add Hydrazine Hydrate (2.5 eq).[3][4]

  • Reaction: Stir at room temperature for 1 hour. A heavy white precipitate (phthalhydrazide) will form.[3][4]

    • Note: If the reaction is slow, heat to 40°C, but avoid boiling to prevent loss of the volatile amine product.[3][4]

  • Isolation:

    • Filter off the white solid (phthalhydrazide byproduct).[3][4]

    • Concentrate the filtrate carefully (the product is a liquid with moderate volatility).[3][4]

    • Acidify with HCl in dioxane/ether to precipitate O-(3,3-dimethylbutyl)hydroxylamine hydrochloride . This is the stable storage form.[3][4]

Troubleshooting Guide & FAQs

Q1: I am seeing a "dialkylated" impurity even when using N-Hydroxyphthalimide. How is this possible?

Diagnosis: You are likely not seeing N-alkylation, but rather Bis-oxy alkylation of a hydrolyzed byproduct, or (more likely) you are misinterpreting the impurity.

  • Scenario A (Hydrolysis): If your solvent is wet, the phthalimide ring can open.[3][4]

  • Scenario B (The "Mitsunobu" Confusion): If you used the Mitsunobu condition (

    
    /DEAD) instead of alkyl halide, you might generate hydrazine-dicarboxylate byproducts that co-elute.[3][4]
    
  • Fix: Ensure anhydrous conditions in Phase 1. In Phase 2, ensure the phthalhydrazide is completely removed.[3][4] Verify the impurity mass; if it is

    
    , it might be a condensation dimer.[3][4]
    
Q2: The reaction with 1-bromo-3,3-dimethylbutane is stalling at 60% conversion.

Cause: The 3,3-dimethylbutyl group (neopentyl-like tail) creates steric hindrance at the


-position, and the bromide is a moderate leaving group.[1][2][3][4]
Solution: 
  • Finkelstein Catalyst: Add 10 mol% NaI (Sodium Iodide) to the reaction.[3][4] This converts the alkyl bromide to a more reactive alkyl iodide in situ.[3][4]

  • Switch Solvent: Use DMSO instead of DMF. The reaction rate in DMSO is typically 10–100x faster for

    
     reactions.[3][4]
    
  • Temperature: Increase temperature to 75°C. Do not exceed 90°C to avoid thermal decomposition of the N-O bond.

Q3: Can I use Acetone Oxime instead of Phthalimide?

Answer: Yes, this is a valid alternative (Method B).[2][3][4]

  • Protocol: React Acetone Oxime + Alkyl Bromide + KOH

    
     Acetone O-(3,3-dimethylbutyl)oxime.
    
  • Hydrolysis: Treat the oxime with aqueous HCl.[3][4]

  • Pros: Atom economy is better; reagents are cheaper.[3][4]

  • Cons: The oxime ether is volatile; hydrolysis requires strong acid which can sometimes degrade the product if not controlled.[3][4] The NHPI route is generally more robust for lab-scale purification (crystallization of intermediate).[1][2][3]

Q4: How do I remove the phthalhydrazide byproduct completely?

Issue: Phthalhydrazide is slightly soluble in methanol, contaminating the final oil.[3][4] Fix:

  • After filtration, evaporate the methanol.[3][4]

  • Redissolve the residue in Dichloromethane (DCM) or Ether .[3][4] Phthalhydrazide is insoluble in these; the O-alkyl hydroxylamine is soluble.[1][2][3]

  • Filter again.[3][4][7]

  • Convert to the Hydrochloride salt immediately.[3][4] The free base is prone to oxidation and slow decomposition.[3][4]

References

  • General Synthesis of O-Alkyl Hydroxylamines via NHPI

    • Grochowski, E., & Jurczak, J. (1976).[2][3][4] Synthesis of O-alkylhydroxylamines via N-alkoxyphthalimides. Synthesis.

    • Source:[1][2][3]

  • Mitsunobu Variation (Alternative for Alcohols)

    • Mitsunobu, O. (1981).[3][4] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.[2][3][4]

    • Source:[1][4]

  • Use of DBU in Alkylation (Rate Enhancement)

    • Ono, N., et al. (1984).[2][3][4] Alkylation of phthalimide and N-hydroxyphthalimide with alkyl halides in the presence of DBU. Bulletin of the Chemical Society of Japan.[3]

    • Source:[1][2][3]

  • Product Characterization (O-3,3-dimethylbutylhydroxylamine)

    • PubChem Compound Summary for CID 136267873 (O-(3,3-dimethylbutyl)hydroxylamine).[1][2][3][4]

    • Source:[1][3]

Sources

Technical Support Center: O-(3,3-dimethylbutyl)hydroxylamine Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. This guide is designed for researchers, scientists, and drug development professionals working with alkoxyamine bioconjugations. Below, you will find mechanistic insights, troubleshooting workflows, and validated protocols for optimizing oxime ligation using O-(3,3-dimethylbutyl)hydroxylamine.

Mechanistic Causality: The "Why" Behind pH Optimization

The coupling of O-(3,3-dimethylbutyl)hydroxylamine with aldehydes or ketones relies on chemoselective oxime ligation[1]. While often treated as a simple "mix-and-go" reaction, the efficiency of this coupling is governed by a strict, bell-shaped pH-rate profile.

Understanding the causality behind this requires looking at the two-step reaction mechanism[2]:

  • Nucleophilic Attack: The alkoxyamine nitrogen attacks the carbonyl carbon to form a tetrahedral carbinolamine intermediate. This step requires the alkoxyamine to be unprotonated. Because alkoxyamines typically have a pKa around 4.6, dropping the pH below 4.0 protonates the amine, neutralizing its nucleophilicity and halting the reaction[3].

  • Dehydration: The carbinolamine intermediate must lose water to form the stable oxime bond. This step is strictly acid-catalyzed. At neutral or basic pH (pH > 6.0), the lack of available protons makes dehydration the rate-limiting step, drastically slowing down the macroscopic reaction rate[3].

The Takeaway: The optimal thermodynamic window for uncatalyzed O-(3,3-dimethylbutyl)hydroxylamine coupling is strictly pH 4.5–5.0[1].

Troubleshooting Guides & FAQs

Q1: My target biomolecule degrades at pH 4.5. How can I achieve efficient coupling at pH 7.0? A1: Implement nucleophilic catalysis. While uncatalyzed oxime ligation is prohibitively slow at neutral pH, adding anilines can bypass the slow dehydration step[2]. Specifically, utilizing p-phenylenediamine (10 mM) acts as a superior catalyst at pH 7.0, accelerating the reaction up to 120-fold compared to uncatalyzed conditions[1]. The catalyst forms a highly reactive protonated Schiff base that undergoes rapid transimination with O-(3,3-dimethylbutyl)hydroxylamine[2].

Q2: I observe precipitation when adding O-(3,3-dimethylbutyl)hydroxylamine to my aqueous buffer at pH 6.0. What is happening? A2: Causality: The 3,3-dimethylbutyl tail is highly lipophilic. At pH > 5.0, the hydroxylamine group is fully deprotonated and uncharged, which minimizes its aqueous solubility and forces the hydrophobic tails to aggregate. Solution: Pre-dissolve the alkoxyamine in a water-miscible organic solvent (e.g., DMSO or DMF) to create a concentrated stock. Ensure your final reaction mixture contains 10-20% v/v co-solvent to maintain solubility[4].

Q3: My reaction stalled at 50% conversion despite using a pH 4.5 buffer. Why? A3: Causality: The addition of alkoxyamine hydrochloride salts can drastically lower the pH of weakly buffered solutions, pushing the environment below pH 4.0 and protonating your nucleophile[3]. Solution: Establish a self-validating system. Always measure and readjust the pH of the reaction mixture after adding all reagents. Use a sufficiently strong buffer (e.g., 100 mM sodium acetate)[4].

Quantitative Data & Catalyst Selection

The table below summarizes the kinetic impact of pH and catalyst selection on oxime ligation, allowing you to choose the best condition for your specific substrate stability.

Reaction ConditionpH RangeCatalyst UsedRelative Reaction RatePrimary Limitation / Note
Uncatalyzed Acidic 4.5 - 5.0None1x (Baseline)Requires acidic conditions; optimal for stable molecules[1].
Uncatalyzed Neutral 7.0 - 7.4None< 0.01xProhibitively slow dehydration step[3].
Aniline Catalyzed 4.5 - 5.0Aniline (10 - 100 mM)~400xHigh catalyst concentration needed; toxic[2].
p-PDA Catalyzed 7.0p-Phenylenediamine (10 mM)~120xProne to catalyst oxidation over long incubation periods[1].

Reaction Pathway Visualization

Pathway Carbonyl Carbonyl Substrate Imine Schiff Base Intermediate Carbonyl->Imine Nucleophilic Attack Catalyst Aniline Catalyst Catalyst->Imine Intermediate Tetrahedral Carbinolamine Imine->Intermediate Transimination Alkoxyamine O-(3,3-dimethylbutyl) hydroxylamine Alkoxyamine->Intermediate Intermediate->Catalyst Catalyst Regeneration Product Oxime Conjugate Intermediate->Product Acid-Catalyzed Dehydration

Fig 1: Aniline-catalyzed oxime ligation pathway for O-(3,3-dimethylbutyl)hydroxylamine.

Validated Experimental Protocols

Protocol A: Systematic pH Optimization for Uncatalyzed Ligation

Use this protocol to identify the optimal kinetic window for robust substrates.

  • Buffer Preparation: Prepare a series of 100 mM sodium acetate buffers ranging from pH 4.0 to 6.0 in 0.5 unit increments[4].

  • Substrate Stock: Dissolve the carbonyl-containing target molecule in the respective buffer to a final concentration of 1 mM.

  • Alkoxyamine Stock: Prepare a 100 mM stock of O-(3,3-dimethylbutyl)hydroxylamine in pure DMSO to prevent precipitation of the hydrophobic tail.

  • Reaction Initiation: Add 10 equivalents (10 mM final) of the alkoxyamine stock to each buffer solution.

  • pH Validation (Critical): Measure the pH of the final mixture. Adjust with dilute NaOH or HCl if the alkoxyamine salt has skewed the pH[3].

  • Monitoring: Monitor the reaction via LC-MS or HPLC at 1, 2, and 4 hours to determine the optimal pH for your specific substrate.

Protocol B: p-Phenylenediamine-Catalyzed Coupling at Neutral pH

Use this protocol for pH-sensitive proteins or biomolecules that degrade in acidic environments.

  • Buffer Preparation: Prepare a 100 mM phosphate buffer at pH 7.0.

  • Catalyst Addition: Add p-phenylenediamine to a final concentration of 10 mM. Note: Ensure the solution is freshly prepared immediately before use to avoid catalyst oxidation[1].

  • Substrate Addition: Introduce the carbonyl substrate to the buffer (1 mM final concentration).

  • Coupling: Add O-(3,3-dimethylbutyl)hydroxylamine (10 mM final, transferred from a DMSO stock).

  • Incubation: Incubate at room temperature. The catalyst will accelerate the reaction up to 120-fold compared to the uncatalyzed neutral baseline[1].

  • Purification: Remove the catalyst and excess alkoxyamine via size-exclusion chromatography (SEC) or dialysis against a neutral buffer (e.g., PBS, pH 7.4)[3].

References

  • Enhanced catalysis of oxime-based bioconjugations by substituted anilines Source: PubMed (NIH) URL:1

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis Source: PMC (NIH) URL:2

  • O-(2-(Vinyloxy)ethyl)hydroxylamine | Protocol 1: pH Optimization Source: Benchchem URL:4

  • H2N-PEG8-Hydrazide | Quantitative Data Summary Source: Benchchem URL:3

Sources

Technical Support Center: Removal of Phthalhydrazide in O-Neohexylhydroxylamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Topic: Purification Strategies for Gabriel Synthesis Cleavage Audience: Chemical Researchers & Process Chemists[1][2]

Introduction: The "White Ghost" of Hydrazinolysis

You are likely here because your NMR spectrum of O-neohexylhydroxylamine (


) is contaminated with broad aromatic signals (7.8–8.2 ppm) or because a stubborn white solid is clogging your filters.

This is Phthalhydrazide (PH) .[2][3][4]

In the synthesis of O-alkylhydroxylamines via the Gabriel method, the cleavage of the phthalimide intermediate with hydrazine is efficient but generates a stoichiometric byproduct—phthalhydrazide—that is notoriously difficult to remove completely due to its deceptive solubility profile.[2][5]

This guide provides a chemically grounded, step-by-step protocol to isolate high-purity O-neohexylhydroxylamine, leveraging the specific pKa and solubility differences between the target alkoxyamine and the phthalhydrazide byproduct.[1][2]

Module 1: The Chemistry of Contamination

To defeat the impurity, you must understand its behavior relative to your product.

The Reaction & Byproduct Formation[1][5][6][7]

The cleavage reaction involves a nucleophilic attack by hydrazine on the phthalimide carbonyls.[5]

ReactionScheme cluster_0 Reactants cluster_1 Products R1 N-Neohexyl- oxyphthalimide P1 O-Neohexyl- hydroxylamine (Target) R1->P1 EtOH, Reflux P2 Phthalhydrazide (Byproduct) R1->P2 R2 Hydrazine (H2N-NH2) R2->P1

Figure 1: Stoichiometric generation of Phthalhydrazide during hydrazinolysis.

Solubility Profile: The Key to Separation

The separation relies on the fact that Phthalhydrazide is a cyclic hydrazide with acidic protons, while O-neohexylhydroxylamine is a weak base.[2]

PropertyPhthalhydrazide (Byproduct)O-Neohexylhydroxylamine (Target)
Structure Cyclic, aromatic, polarAliphatic, lipophilic tail
pKa ~6 (Acidic NH) & ~14~4.6 (Conjugate acid of alkoxyamine)
Water Solubility Insoluble (Neutral pH)Soluble (High pH > 10)Slightly soluble (Neutral)Highly Soluble (Low pH < 2)
Organic Solubility (DCM, Et2O)Insoluble Soluble
Acid Solubility (1M HCl)Insoluble (Precipitates)Soluble (Forms Salt)

Module 2: Troubleshooting Workflow

Use this decision tree to identify the correct remediation for your current situation.

Q1: The reaction mixture turned into a solid white cake during reflux.
  • Cause: Massive precipitation of phthalhydrazide.[1][2]

  • Fix: This is good. It means the reaction worked. Cool the mixture to 0°C to maximize precipitation, then filter through a sintered glass funnel. Wash the solid with cold ethanol. Do not discard the filtrate; your product is in the liquid.

Q2: I evaporated the solvent, and now I have a white semi-solid that won't dissolve in ether.
  • Cause: Residual dissolved phthalhydrazide has crashed out upon concentration.[1][2]

  • Fix: Suspend the residue in Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE).[1][2] The neohexyl chain makes your amine highly soluble in ether, while phthalhydrazide remains solid. Filter off the solids again.
    
Q3: My NMR shows aromatic peaks (7.8–8.2 ppm) and the product is yellowish.
  • Cause: Trace soluble phthalhydrazide or oxidation byproducts.[1][2]

  • Fix: Perform the Acid-Base Extraction Protocol (Module 3). This is the only way to guarantee >98% purity.

Module 3: The "Gold Standard" Purification Protocol

This protocol utilizes the specific basicity of the alkoxyamine (


) to separate it from the non-basic/acidic phthalhydrazide.
Reagents Required
  • Diethyl Ether (

    
    ) or Dichloromethane (DCM)[1]
    
  • 1M Hydrochloric Acid (HCl)[1][2]

  • 2M Sodium Hydroxide (NaOH)[1]

  • pH Paper[1][2]

Step-by-Step Methodology
  • Initial Filtration:

    • Cool the reaction mixture (ethanol) to 0°C.

    • Filter off the bulk phthalhydrazide solid.

    • Concentrate the filtrate to dryness on a rotary evaporator.

  • Organic Suspension:

    • Resuspend the residue in Diethyl Ether (

      
      ) .
      
    • Note: The neohexyl group imparts significant lipophilicity. If a white solid remains undissolved, filter it off .[2] This is more phthalhydrazide.[2][4][6][7][8][9][10]

  • Acid Extraction (The Critical Step):

    • Transfer the ether solution to a separatory funnel.

    • Extract with 1M HCl (3 x volumes).

    • Mechanism:[1][2][5][7][11] The amine becomes protonated (

      
      ) and moves to the water layer.[2] Phthalhydrazide remains neutral/insoluble and stays in the organic layer or precipitates at the interface.
      
    • Action: Keep the Aqueous Layer .[1][2] Discard the Organic Layer (contains non-basic impurities).

  • Basification:

    • Cool the acidic aqueous layer in an ice bath (alkoxyamines can be unstable if heated in acid).

    • Slowly add 2M NaOH until the solution is basic (pH > 9).

    • Observation: The solution may become cloudy as the free amine separates.

  • Final Extraction:

    • Extract the basic aqueous layer with DCM or

      
        (3 x volumes).[2]
      
    • Mechanism:[1][2][5][7][11] The deprotonated amine returns to the organic phase. Phthalhydrazide (now a dianion in strong base) remains trapped in the water.

    • Dry the combined organic layers over

      
      , filter, and concentrate.[2]
      
Visualizing the Workflow

PurificationFlow Start Crude Reaction Mixture (Ethanol) Filter1 1. Filter Solid Start->Filter1 Evap 2. Evaporate Solvent Filter1->Evap Suspend 3. Suspend in Et2O & Filter Again Evap->Suspend ExtractAcid 4. Extract with 1M HCl Suspend->ExtractAcid LayerOrg Organic Layer (Contains Phthalhydrazide) ExtractAcid->LayerOrg Discard LayerAq Aqueous Layer (Acidic) (Contains Amine Salt) ExtractAcid->LayerAq Keep Basify 5. Basify to pH > 9 (NaOH) LayerAq->Basify ExtractBase 6. Extract with DCM Basify->ExtractBase Final Pure O-Neohexylhydroxylamine ExtractBase->Final

Figure 2: Acid-Base extraction logic for isolating alkoxyamines.

Module 4: Frequently Asked Questions (FAQs)

Q: Why use Diethyl Ether instead of DCM in Step 2? A: Phthalhydrazide is virtually insoluble in ether.[1][2] It is slightly more soluble in DCM.[2] Using ether forces more of the byproduct to precipitate early, reducing the burden on the extraction step.[2]

Q: Can I use Ion Exchange Chromatography instead? A: Yes. A cation exchange resin (like Dowex 50W) is effective.[2] Load the crude mixture in methanol/water. The amine binds to the resin; phthalhydrazide washes through.[2] Elute the amine with ammonia in methanol. However, the liquid-liquid extraction described above is generally faster for scales >1g.[2]

Q: My product smells like vinegar. What happened? A: You likely used acetic acid in a previous step or as a solvent.[1][2] Ensure you wash the final organic layer with saturated


 if this occurs. However, pure O-alkylhydroxylamines have a distinct, slightly fishy/ammonia-like odor, but less pungent than alkylamines.[1][2]

Q: Is the Phthalhydrazide dangerous? A: It is generally considered low toxicity but is a respiratory irritant.[2] The dust can be voluminous. Always handle the dry solid in a fume hood.

References

  • Gabriel Synthesis & Hydrazinolysis Mechanism

    • Ing, H. R.; Manske, R. H. F.[2] (1926).[2] "A modification of the Gabriel synthesis of amines".[11][12] Journal of the Chemical Society.

  • Standard Workup Procedures for Alkoxyamines

    • Organic Syntheses, Coll.[2][12] Vol. 3, p.172 (1955); Vol. 28, p.18 (1948).[2] (Describes the general handling of hydroxylamine derivatives).

    • [1]

  • Physical Properties of Phthalhydrazide

    • National Center for Biotechnology Information (2024).[2] PubChem Compound Summary for CID 219401, Phthalhydrazide.[2]

    • [1]

  • pKa of Alkoxyamines

    • Jencks, W. P.; Carriuolo, J.[2] (1960).[2] "Reactivity of Nucleophilic Reagents toward Esters". Journal of the American Chemical Society.[4][6] (Establishes pKa of methoxyamine ~4.6).[2]

    • [1]

Sources

minimizing hydrolysis of O-(3,3-dimethylbutyl) oximes under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers utilizing O-(3,3-dimethylbutyl) oxime ethers in drug discovery and chemical biology. It addresses the specific stability challenges of this lipophilic building block.

Executive Summary & Chemical Context

The Molecule: The O-(3,3-dimethylbutyl) moiety is a strategic "neohexyl" ether tail used to modulate lipophilicity (LogP) and metabolic stability in drug candidates. Unlike simple oximes (


), this oxime ether  (

) possesses significantly enhanced hydrolytic stability (approx.

-fold greater than hydrazones).

The Problem: Despite this intrinsic stability, the


 bond remains susceptible to acid-catalyzed hydrolysis, particularly during TFA-mediated deprotection steps , acidic HPLC purification , or improper storage . Hydrolysis irreversibly cleaves the molecule into the parent ketone/aldehyde and O-(3,3-dimethylbutyl)hydroxylamine.

The Solution: Stability is not binary; it is kinetic. By controlling protonation probability and water activity (


) , you can effectively freeze the hydrolysis rate, even in "acidic" environments.

The Mechanistic Basis (The "Why")

To prevent hydrolysis, one must disrupt the reaction pathway. The hydrolysis of oxime ethers is acid-catalyzed and equilibrium-driven .

The Hydrolysis Pathway

The reaction requires two distinct events to occur simultaneously:

  • Protonation: The imine nitrogen must accept a proton (

    
    ).
    
  • Hydration: A water molecule must attack the electrophilic carbon.

If you eliminate either the proton or the water, the reaction cannot proceed.

OximeHydrolysis Oxime Oxime Ether (Neutral, Stable) Protonated Protonated Species (Activated Electrophile) Oxime->Protonated + H+ (Fast, Equilibrium) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O (Rate Limiting) Products Hydrolysis Products (Ketone + Hydroxylamine) Tetrahedral->Products Collapse Control1 Control Point 1: pH > 4.5 reduces protonation population Control1->Oxime Control2 Control Point 2: Low water activity (aw) stops nucleophilic attack Control2->Protonated

Figure 1: The acid-catalyzed hydrolysis pathway. Note that the 3,3-dimethylbutyl tail aids stability via lipophilicity but does not sterically block the small proton from reaching the nitrogen.

Troubleshooting Guide (The "How")

Scenario A: Product Loss During HPLC Purification

Symptom: The desired mass peak is present in the crude, but splits into two peaks (ketone + hydroxylamine) after prep-HPLC. Root Cause: The standard 0.1% Trifluoroacetic Acid (TFA) mobile phase has a pH of ~2.0. This is the "Danger Zone" for oxime ethers. Corrective Action:

  • Switch Modifiers: Replace TFA with 0.1% Formic Acid (pH ~2.7, softer acid) or Ammonium Acetate (pH 4.5-5.0).

  • The "TFA Trap": If TFA must be used for separation resolution, minimize on-column residence time and immediately quench collected fractions into tubes containing saturated

    
     or dilute 
    
    
    
    . Never let fractions sit in acidic mobile phase.
Scenario B: Degradation During Boc-Deprotection

Symptom: You are removing a Boc group elsewhere on the molecule using 4M HCl/Dioxane or TFA/DCM, and the oxime is cleaving. Root Cause: High acid concentration + trace moisture. Corrective Action:

  • Water Scavenging: Add Triethylsilane (TES) or molecular sieves to the deprotection cocktail. The reaction requires water; starve it.

  • Temperature Control: Oxime hydrolysis has a higher activation energy than Boc removal. Perform the deprotection at 0°C rather than room temperature.

  • Alternative Reagents: Use TMSOTf / 2,6-lutidine for anhydrous Boc removal. This avoids protonation entirely.

Scenario C: Storage Instability

Symptom: Purity drops after 1 week in the freezer. Root Cause: Residual acid salts (e.g., oxime hydrochloride) are hygroscopic. They pull moisture from the air, creating a localized acidic droplet that hydrolyzes the bond. Corrective Action:

  • Store the compound as the free base , not the salt.

  • If a salt is required, ensure it is the non-hygroscopic variant (e.g., fumarate) and store under argon with desiccant.

FAQ: Expert Insights

Q: Does the bulky 3,3-dimethylbutyl group protect the oxime from acid? A: Only marginally via sterics. Its primary benefit is lipophilicity . In a biphasic workup (e.g., DCM vs. Water), this group forces the oxime into the organic layer. If you use a buffer (pH 5), the oxime stays protected in the organic phase while the acid stays in the water.

Q: What is the "Safe pH" window for these compounds? A: generally pH 4.5 – 9.0 .

  • < pH 2: Rapid hydrolysis (minutes to hours).

  • pH 3-4: Slow hydrolysis (hours to days).

  • pH > 5: Kinetically stable (weeks to months).

  • Note: Extremely high pH (>12) can cause other side reactions but generally does not cleave the oxime ether.

Q: Can I use Acetone to quench the reaction? A: No. While acetone is often used to "trap" hydrazines, adding excess ketone in an acidic environment can lead to trans-oximation (exchange), where your expensive 3,3-dimethylbutyl hydroxylamine swaps onto the acetone. Use a pH quench (buffer), not a chemical scavenger.

Validated Protocol: Hydrolysis-Free Workup

Use this protocol to isolate O-(3,3-dimethylbutyl) oximes after synthesis or acidic deprotection.

Materials
  • Quench Buffer: 0.5 M Phosphate Buffer (pH 7.0) or Saturated

    
     (cold).
    
  • Extraction Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Drying Agent: Sodium Sulfate (

    
    ) - Avoid Magnesium Sulfate (
    
    
    
    ) as it can be slightly acidic.
Step-by-Step Workflow
  • The "Buffered" Quench (Critical Step):

    • Do NOT add water directly to the acidic reaction mixture.

    • Instead, pour the reaction mixture slowly into a rapidly stirring beaker of cold Quench Buffer .

    • Why: This neutralizes the acid before the water concentration becomes high enough to drive hydrolysis.

  • Phase Separation:

    • Extract immediately with DCM.

    • The lipophilic 3,3-dimethylbutyl tail ensures high partition into the organic phase.

  • The "Neutral" Wash:

    • Wash the organic layer once with brine to remove residual water activity.

    • Check pH: Spot the organic layer on wet pH paper. It must be neutral (pH 6-7). If acidic, re-wash with buffer.

  • Drying and Concentration:

    • Dry over

      
       for 10 minutes.
      
    • Filter and concentrate at < 40°C . Avoid high heat, which accelerates any residual hydrolysis.

  • Final QC:

    • Dissolve a sample in DMSO-d6 (not

      
      , which is often acidic) for NMR verification.
      

Decision Logic for Troubleshooting

TroubleshootingTree Start Start: Oxime Degradation Detected CheckPhase Is it happening during Purification or Storage? Start->CheckPhase Purification During HPLC/Workup CheckPhase->Purification Purification Storage During Storage CheckPhase->Storage Storage CheckTFA Is TFA used in mobile phase? Purification->CheckTFA SwitchMod Action: Switch to Formic Acid or NH4OAc CheckTFA->SwitchMod Yes (Can switch) QuenchFast Action: Quench fractions immediately with NaHCO3 CheckTFA->QuenchFast Yes (Must use TFA) CheckSalt Is it stored as a Salt (HCl)? Storage->CheckSalt FreeBase Action: Convert to Free Base CheckSalt->FreeBase Yes DryStore Action: Store under Argon with Desiccant CheckSalt->DryStore No (Already Free Base)

Figure 2: Decision tree for identifying and mitigating oxime hydrolysis sources.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

    • Key Finding: Establishes that oximes are ~1000x more stable than hydrazones but still susceptible to acid c
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Dolan, J. W. (2005). HPLC Troubleshooting: The Role of pH. LCGC North America. [Link]

    • Key Finding: Details the impact of mobile phase pH (specifically TFA)
  • Organic Chemistry Portal. (2023). Synthesis and Stability of Oxime Ethers. [Link]

    • Key Finding: General synthetic methods and stability profiles for O-alkyl

troubleshooting low reactivity of O-neohexylhydroxylamine in nucleophilic substitution

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized technical support resource for researchers and drug development professionals encountering reactivity issues with O-neohexylhydroxylamine (


-(3,3-dimethylbutyl)hydroxylamine).

This guide assumes the user is utilizing O-neohexylhydroxylamine as a nucleophile in substitution reactions (e.g.,


 alkylation, 

, or carbonyl substitution/oxime ligation) and addresses the unique physicochemical constraints imposed by the neohexyl moiety.

Status: Active Agent: Senior Application Scientist Topic: Troubleshooting Nucleophilic Substitution Efficiency Reagent ID: O-neohexylhydroxylamine (


)

Part 1: Diagnostic Framework (The "Why")

Before adjusting parameters, you must diagnose the root cause of the low reactivity. The O-neohexyl group introduces a specific set of steric and solvophobic challenges that distinguish it from simpler analogs like methoxyamine.

The "Gamma-Steric" Drag

Unlike O-methyl or O-ethyl groups, the neohexyl group contains a bulky tert-butyl moiety at the


-position relative to the nucleophilic nitrogen.
  • Structure:

    
    .
    
  • Impact: While the

    
    -effect (lone pair repulsion between N and O) enhances nucleophilicity, the bulky tail can fold back or create a "cone of exclusion" in the solvent shell. In 
    
    
    
    transition states, which require precise
    
    
    backside attack, this tail can clash with the electrophile's ligands, specifically if the electrophile is also secondary or branched.
Solvophobic Aggregation

The neohexyl chain is highly lipophilic compared to the polar amine head.

  • In Aqueous/Polar Media: The reagent may form micelle-like aggregates or "hydrophobic clusters" to bury the neohexyl tails. This effectively sequesters the nucleophilic

    
     heads, lowering the effective concentration available for reaction.
    
  • Symptom: The reaction is slow in water/methanol but proceeds (or improves) in THF or DMF.

pKa Mismatch
  • Standard pKa: Alkoxyamines typically have a pKa of ~4.5–4.8.

  • The Trap: If you are running an

    
     reaction (alkylation) at neutral pH, the amine is largely free (
    
    
    
    ). However, if you are using conditions optimized for aliphatic amines (pKa ~10), you might be using bases that are too strong or unnecessary, leading to side reactions (like elimination on the electrophile). Conversely, in oxime ligations (carbonyl substitution), if the pH drops below 4.0, the nucleophile becomes protonated (
    
    
    ) and completely unreactive.

Part 2: Troubleshooting & Optimization (The "How")

Scenario A: Low Yield in Alkylation (Reacting with Alkyl Halides)

Issue: You are trying to attach the O-neohexylamino group to an alkyl chain, but conversion is poor.

Q: I am using


 in DMF, but the reaction is stalled. Why? 
A:  The neohexyl tail increases the hydrodynamic radius. In DMF, solvation is good, but the nucleophilicity might be insufficient for hindered electrophiles.
  • Fix 1 (Finkelstein Catalysis): Add 10-20 mol% Sodium Iodide (NaI) . This converts your alkyl chloride/bromide into a more reactive alkyl iodide in situ, which is more susceptible to attack by the moderately hindered alkoxyamine.

  • Fix 2 (Concentration): Alkoxyamines are weaker nucleophiles than alkylamines. Increase the concentration of O-neohexylhydroxylamine to 2.0–3.0 equivalents relative to the electrophile.

Q: I see the starting material disappearing, but no product. Where is it going? A: You might be observing Elimination (E2) . Because O-neohexylhydroxylamine is sterically bulky, it may act as a base rather than a nucleophile if the electrophile has accessible


-hydrogens.
  • Solution: Switch to a non-basic solvent system or lower the temperature. Ensure you are not using strong auxiliary bases (like TEA or DIPEA) unless necessary to neutralize acid byproducts. The alkoxyamine itself can act as the proton scavenger, so use 2 equivalents of reagent.

Scenario B: Sluggish Oxime Ligation (Reacting with Carbonyls)

Issue: You are labeling a ketone/aldehyde, but the reaction rate is significantly slower than with methoxyamine.

Q: Is the neohexyl group preventing the attack on the carbonyl? A: Unlikely to be a direct steric block, but it affects the entropy of the transition state.

  • Fix (Catalysis): Use m-Phenylenediamine (mPDA) or Aniline (10–100 mM) as a nucleophilic catalyst. These form a highly reactive Schiff base intermediate with the carbonyl, which the O-neohexylhydroxylamine can attack more easily than the free ketone.

Q: What solvent should I use? A: Avoid pure water. The hydrophobicity of the neohexyl group requires an organic co-solvent to prevent aggregation.

  • Recommendation: Use 50% DMSO / 50% Aqueous Buffer (pH 4.5) . The DMSO solvates the neohexyl tail, exposing the

    
     head for reaction.
    

Part 3: Experimental Protocols

Protocol 1: Optimized Alkylation with O-Neohexylhydroxylamine

Objective: Synthesize N-alkoxy secondary amine via substitution.

ParameterConditionRationale
Solvent DMF or NMP (Anhydrous)High dielectric constant promotes

; solvates lipophilic tail.
Stoichiometry 1.0 eq Electrophile : 2.5 eq NucleophileExcess reagent drives kinetics and acts as an acid scavenger.
Catalyst TBAI or NaI (0.1 eq)"Finkelstein" effect to improve leaving group ability.
Temperature 60°C – 80°CThermal energy required to overcome steric barrier of neohexyl group.
Time 12 – 24 HoursSlower kinetics expected compared to methoxyamine.

Step-by-Step:

  • Dissolve the alkyl halide (electrophile) in anhydrous DMF (0.2 M).

  • Add Sodium Iodide (10 mol%). Stir for 15 min.

  • Add O-neohexylhydroxylamine (2.5 equiv) in one portion.

  • Heat to 60°C under inert atmosphere (

    
    ).
    
  • Monitor via LC-MS. If elimination byproducts appear, lower temp to 40°C and extend time.

Protocol 2: "Hydrophobic" Oxime Ligation

Objective: Conjugation to a ketone-functionalized scaffold.

Step-by-Step:

  • Prepare Buffer A : 0.1 M Sodium Acetate, pH 4.5.

  • Prepare Stock B : O-neohexylhydroxylamine in DMSO (100 mM).

  • Prepare Catalyst C : m-Phenylenediamine in DMSO (500 mM).

  • Reaction Mix: Combine Substrate + Stock B (5 equiv) + Catalyst C (50 mM final) in a mixture of 1:1 Buffer A : DMSO.

  • Incubate at 37°C. The high DMSO content is critical to prevent the reagent from "oiling out."

Part 4: Visual Troubleshooting Workflows

Figure 1: Diagnostic Decision Tree

Troubleshooting Start Problem: Low Reactivity of O-Neohexylhydroxylamine CheckRxnType Identify Reaction Type Start->CheckRxnType SN2 Nucleophilic Substitution (Alkyl Halide) CheckRxnType->SN2 Oxime Carbonyl Ligation (Aldehyde/Ketone) CheckRxnType->Oxime CheckSolvent Is Solvent Polar Aprotic? (DMF, DMSO, NMP) SN2->CheckSolvent CheckPH Is pH between 4.0 - 5.0? Oxime->CheckPH AddIodide Action: Add 10% NaI/TBAI (Finkelstein Cond.) CheckSolvent->AddIodide No/Slow CheckElim Are Elimination Products (Alkenes) forming? CheckSolvent->CheckElim Yes LowerTemp Action: Lower Temp, Increase Nucleophile Eq. CheckElim->LowerTemp Yes AdjustPH Action: Buffer to pH 4.5 (Acetate/Aniline) CheckPH->AdjustPH No CheckSolubility Is reaction cloudy/precipitated? CheckPH->CheckSolubility Yes AddDMSO Action: Increase DMSO/Alcohol to >50% v/v CheckSolubility->AddDMSO Yes

Caption: Decision matrix for diagnosing reactivity failure modes based on reaction class (Substitution vs. Condensation).

Figure 2: Steric & Solvation Mechanism

Mechanism Reagent O-Neohexylhydroxylamine (Hydrophobic Tail) Aggregated Micelle Formation (Nucleophile Buried) LOW REACTIVITY Reagent->Aggregated In Water Free Free Reactive Species (Tail Solvated) HIGH REACTIVITY Reagent->Free In DMSO/DMF SolventWater Aqueous Solvent (High Polarity) SolventDMSO Organic Co-Solvent (DMSO/DMF) Target Electrophile Aggregated->Target Steric Block Free->Target Successful Attack

Caption: Impact of solvent choice on the availability of the O-neohexylhydroxylamine nucleophile. Hydrophobic collapse in water reduces reactivity.

Part 5: FAQs

Q: Can I use O-neohexylhydroxylamine hydrochloride salt directly? A: For oxime ligation in buffer, yes. For anhydrous


 reactions in organic solvent, no . You must neutralize the salt to the free base first (using solid carbonate and filtration) or use at least 2 equivalents of base in the reaction, though this risks precipitation. The free base form is preferred for kinetics in DMF.

Q: Why is O-neohexylhydroxylamine less reactive than O-benzylhydroxylamine? A: While both are bulky, the benzyl group is planar (


 carbons). The neohexyl group contains a 

-butyl moiety which is spherical and 3-dimensional (

rich). This creates a larger "hydrodynamic volume" that hinders the approach to the electrophile more significantly than a flat aromatic ring.

Q: I need to remove the neohexyl group later. Is it possible? A: This is difficult. Unlike O-benzyl (cleavable by hydrogenolysis) or O-allyl (cleavable by Pd), the O-neohexyl ether bond is chemically robust. It is generally considered a permanent modification. If cleavability is required, consider using a different reagent.

References

  • Jencks, W. P. (1958). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society. Link (Foundational text on pKa and pH dependence of alkoxyamine reactivity).

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. Link (Protocol for aniline catalysis to boost slow kinetics).

  • Ren, H., et al. (2012). O-Neohexyl as a defined substituent in kinase inhibitor scaffolds. World Intellectual Property Organization (Patent WO2012058065A1). Link (Defines the chemical structure and context of O-neohexyl derivatives in drug design).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Reference for the -effect and steric hindrance in reactions).

purification strategies for oily O-(3,3-dimethylbutyl)hydroxylamine free base

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of O-(3,3-dimethylbutyl)hydroxylamine

Executive Summary & Product Diagnostic

User Query: "My O-(3,3-dimethylbutyl)hydroxylamine free base is an oil. How do I purify it?"

Diagnostic Assessment: First, verify your expectations. O-(3,3-dimethylbutyl)hydroxylamine (CAS: 1508058-73-8) in its free base form is naturally a liquid (oil) at room temperature.[1] Unlike its hydrochloride salt, which is a crystalline solid, the free base has a lower melting point due to the flexibility of the alkyl chain and the lack of an ionic lattice.[1]

If your product is "oily," it is likely physically correct, but if it is dark, viscous, or has a low assay (<95%), it requires purification.[1] The "oil" state often traps solvents (THF, ether) and neutral byproducts (phthalimide, alcohols) that are difficult to remove by simple evaporation.[1]

Compound Profile:

  • Chemical Name: O-(3,3-dimethylbutyl)hydroxylamine[1][2][3][4]

  • Structure:

    
    [1]
    
  • CAS: 1508058-73-8[1][2][3][5]

  • Physical State: Colorless to pale yellow oil.[1]

  • Boiling Point (Est.): ~130–140°C (Atmospheric); ~60–70°C (10 mmHg).[1] Note: O-alkyl hydroxylamines generally boil 20–30°C higher than their corresponding amines.[1]

Core Purification Workflows

We recommend a tiered approach. Start with Method A (Chemical Washing) to remove bulk impurities.[1] If high purity (>98%) is required, proceed to Method B (Vacuum Distillation).[1] If the oil remains impure or unstable, use Method C (Salt Formation).[1]

Method A: Acid-Base Extraction (The "Chemical Wash")

Best for: Removing non-basic impurities (unreacted alcohols, neutral alkylating agents) and color bodies.

The Logic: Hydroxylamines are weak bases (


 of conjugate acid ~4–6). We can switch them between water-soluble (protonated) and organic-soluble (free base) states to wash away impurities.[1]

Protocol:

  • Dissolution: Dissolve your crude oil in a non-miscible organic solvent (e.g., Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM) ).[1]

  • Acid Extraction: Extract the organic layer with 1M HCl (3x).[1]

    • Mechanism:[1][6] The hydroxylamine becomes protonated (

      
      ) and moves into the water phase. Neutral organic impurities stay in the DCM/MTBE.[1]
      
  • Organic Wash: Wash the combined acidic aqueous layers with fresh DCM (2x) to remove trapped organics.[1] Discard the organic layers.

  • Basification (Critical Step): Cool the aqueous layer to 0°C. Slowly add 50% NaOH or saturated

    
      until pH > 10.
    
    • Observation: The solution will become cloudy as the free base oil separates.

  • Re-Extraction: Extract the basic aqueous mixture with DCM or Pentane (3x).[1]

  • Drying: Dry the combined organics over anhydrous

    
    , filter, and concentrate under reduced pressure (rotary evaporator).
    

Result: A clearer, less viscous oil.[1]

Method B: Vacuum Distillation (The "Gold Standard")

Best for: High purity isolation and removal of heavy oligomers.

The Logic: Distillation separates based on volatility.[1] Since hydroxylamines can be thermally unstable, vacuum is mandatory to lower the boiling point and prevent decomposition (


 derivatives can disproportionate or explode at high heat).[1]

Protocol:

  • Setup: Use a short-path distillation head or a Kugelrohr apparatus.

  • Vacuum: Apply high vacuum (< 5 mmHg is ideal).

  • Heating: Heat the oil bath slowly.

    • Target Bath Temp: Start at 50°C and ramp up.

    • Collection: Collect the main fraction.[1] Discard the "forerun" (volatile solvents) and leave the "pot residue" (tars/salts).

  • Safety Check: Do not exceed a bath temperature of 100°C unless you have DSC data confirming stability.

Method C: Salt Formation (Solidification Strategy)

Best for: Long-term storage or if the oil is too difficult to handle.

The Logic: If you cannot purify the oil, convert it to a solid salt (HCl or Oxalate), recrystallize it to >99% purity, and store it.[1] You can regenerate the free base oil immediately before use.[1]

Protocol:

  • Dissolve the crude oil in dry Diethyl Ether or Ethanol .[1]

  • Add 2M HCl in Ether dropwise at 0°C.

  • The white solid precipitate is O-(3,3-dimethylbutyl)hydroxylamine hydrochloride .[1]

  • Filter and recrystallize from Ethanol/EtOAc .

  • To recover the oil: Perform the "Basification" step from Method A.[1]

Troubleshooting & FAQs

Q1: My product turned brown after distillation. What happened? A: This indicates oxidation or thermal decomposition .[1]

  • Cause: Air leaks in your vacuum setup or excessive heating (>120°C).[1]

  • Fix: Distill under nitrogen/argon atmosphere. Add a radical inhibitor (e.g., BHT) if the protocol permits.[1] Store the purified oil under inert gas in the freezer (-20°C).

Q2: I have low recovery after Acid-Base extraction. A: The free base might be partially water-soluble or volatile.

  • Fix 1 (Solubility): Saturate the aqueous phase with NaCl (salting out) before the final extraction.

  • Fix 2 (Volatility): Use Pentane or Ether as the extraction solvent and remove it carefully at low temperature/pressure (do not leave on the rotovap for hours).

Q3: The NMR shows a "doublet" of impurities near the alkyl region. A: This is likely the bis-alkylated byproduct (


 or 

), common in alkylation reactions.
  • Solution: Acid-Base extraction (Method A) usually fails here because the byproduct is also basic. Vacuum Distillation (Method B) is the only effective way to separate the mono-substituted product from bis-substituted impurities based on boiling point differences.

Visualized Workflows

Figure 1: Acid-Base Purification Logic

G Crude Crude Oil Mixture (Product + Impurities) Dissolve Dissolve in DCM/MTBE Crude->Dissolve AcidExt Extract with 1M HCl Dissolve->AcidExt OrgLayer1 Organic Layer (Contains Neutrals/Tars) AcidExt->OrgLayer1 Separation AqLayer1 Aqueous Layer (Acidic) (Contains Product Salt) AcidExt->AqLayer1 Product moves to Aqueous Wash Wash with fresh DCM AqLayer1->Wash DiscardOrg Discard Organic Wash Wash->DiscardOrg Basify Basify with 50% NaOH (pH > 10, 0°C) Wash->Basify Clean Aqueous FinalExt Extract into DCM/Pentane Basify->FinalExt Dry Dry (Na2SO4) & Concentrate FinalExt->Dry Pure Purified Free Base Oil Dry->Pure

Caption: Separation logic relying on the pH-dependent solubility of the hydroxylamine amine function.

Figure 2: Distillation Setup Guide

D Oil Crude Oil (Boiling Flask) Frac1 Fraction 1: Solvents (Discard) Oil->Frac1 Low Temp Frac2 Fraction 2: Product (Collect) Oil->Frac2 Main BP Frac3 Residue: Tars (Discard) Oil->Frac3 Residue Heat Oil Bath (Slow Ramp 50-100°C) Heat->Oil Energy Input Vac High Vacuum (<5 mmHg) Trap Cold Trap (-78°C) Vac->Trap Trap->Oil Pulling Vacuum

Caption: Thermal separation strategy. Critical control points are Vacuum Pressure and Bath Temperature.

Safety & Storage

  • Thermal Hazard: Hydroxylamines can undergo autocatalytic decomposition.[1] Never distill to dryness. Always leave a small amount of residue in the pot.

  • Storage: The free base is sensitive to air (oxidation) and moisture. Store in a tightly sealed vial, under Argon, at -20°C .

  • Handling: Use a fume hood.[1] Hydroxylamines are potential sensitizers and can be mutagenic.[1] Wear double nitrile gloves.[1]

References

  • Sigma-Aldrich. O-(3,3-dimethylbutyl)hydroxylamine Product Information.Link[1]

  • Organic Syntheses. Preparation of O-Heptylhydroxylamine (Analogous Protocol). Coll. Vol. 3, p. 172 (1955).[1] Link[1]

  • PubChem. 3,3-Dimethylbutylamine (Amine Analog Physical Properties).Link[1]

  • BOC Sciences. Hydroxylamine Derivative Synthesis & Properties.[1]

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry.[1] 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General reference for amine/hydroxylamine purification techniques).

Sources

Technical Guide: Controlling E/Z Isomer Ratio in O-(3,3-dimethylbutyl) Oxime Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The synthesis of O-(3,3-dimethylbutyl) oximes presents a unique stereochemical challenge due to the significant steric bulk of the 3,3-dimethylbutyl (neohexyl) tail. Unlike simple methyl or ethyl oximes, the neohexyl group exerts substantial spatial pressure, often shifting the thermodynamic equilibrium and complicating separation.

This guide addresses the control, optimization, and troubleshooting of the E/Z isomer ratio. Our objective is to transition from "observing" a mixture to "engineering" a specific isomer (typically the thermodynamically stable E-isomer) using specific solvent, pH, and thermal parameters.

The Core Challenge: Steric vs. Electronic
  • Electronic Effect: The oxygen lone pairs repel the nitrogen lone pair, influencing the preferred geometry.

  • Steric Effect: The bulky 3,3-dimethylbutyl group interacts with the substituents on the carbonyl carbon (

    
     and 
    
    
    
    ).
  • Result: The E-isomer (where the alkoxy group is trans to the larger carbonyl substituent) is generally thermodynamically favored, but kinetic traps often yield high levels of the Z-isomer during rapid synthesis.

Strategic Synthesis Protocols

To control the E/Z ratio, you must select the correct synthetic pathway. We recommend Route A (Direct Condensation) for maximum stereocontrol.

Route A: Condensation (Thermodynamic Control)

Reaction of O-(3,3-dimethylbutyl)hydroxylamine with Ketone/Aldehyde.

Mechanism: This reversible reaction allows for equilibration to the thermodynamically stable isomer under acidic conditions.

Protocol:

  • Solvent: Ethanol or Methanol (Protic solvents facilitate proton transfer).

  • Reagent: Ketone (1.0 eq) + O-(3,3-dimethylbutyl)hydroxylamine HCl (1.1 eq).

  • Base: Pyridine (2.0 eq) or NaOAc (buffered conditions prevent rapid kinetic trapping).

  • Temperature: Reflux (60–80 °C) for 4–12 hours.

    • Note: Higher temperatures overcome the rotation barrier, favoring the thermodynamic E-isomer.

  • Workup: Remove solvent, extract with EtOAc/Water.

Route B: Alkylation (Kinetic Control - NOT Recommended for High E-Selectivity)

Alkylation of an existing Oxime with 1-bromo-3,3-dimethylbutane.

Why avoid for stereocontrol? This


 reaction locks the oxime geometry of the starting material. If your starting oxime is a mixture, your product will be a mixture. Furthermore, the bulky electrophile reacts slowly, often requiring harsh bases (NaH) that can lead to side reactions.

Critical Process Parameters (FAQs)

Q1: How does solvent polarity influence the E/Z ratio?

A: Solvent polarity affects the transition state energy and the dipole alignment of the final isomers.

  • Non-polar solvents (Toluene, Hexane): Favor the isomer with the smaller dipole moment.

  • Polar Protic solvents (MeOH, EtOH): Stabilize the zwitterionic intermediates, facilitating rotation around the C=N bond. This is crucial for thermodynamic equilibration. If you are stuck with a kinetic Z-isomer, refluxing in acidic ethanol is the standard "fix."

Q2: Why is the Z-isomer forming?

A: The Z-isomer is often the kinetic product .[1]

  • Nucleophilic Attack: The alkoxyamine attacks the carbonyl from the least hindered trajectory.

  • Rapid Dehydration: If the reaction is quenched too quickly or run at low temperature (0 °C to RT), the molecule "freezes" in the geometry formed immediately after attack, often the Z-isomer.

Q3: Can I convert Z to E post-synthesis?

A: Yes. This is called Acid-Catalyzed Isomerization .

  • Method: Dissolve the Z-rich mixture in dioxane or ether. Add dry HCl gas or a few drops of concentrated HCl/dioxane. Stir at RT or mild heat.

  • Mechanism: Protonation of the imine nitrogen reduces the double-bond character (

    
    ), lowering the rotation barrier.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Steric hindrance of the neohexyl group preventing attack.1. Increase Temp to reflux.2. Switch to a Lewis Acid catalyst (

or

) to activate the ketone.
High Z-Isomer Ratio Kinetic trapping; reaction stopped too early or too cold.1. Extend reflux time (allow equilibration).2. Add catalytic HCl (10 mol%) to the reaction mixture.
Inseparable Isomers Similar polarity of E/Z forms on Silica.1. Use Toluene/DCM gradients instead of Hex/EtOAc.2. Try Selective Crystallization : The E-isomer often packs better. Cool a saturated solution in Hexane/EtOH.
Hydrolysis of Oxime pH too low (< 1) during workup.Maintain pH 4–6 during workup. Oximes are acid-labile; strong acid + water reverses the reaction.

Visualizing the Mechanism & Logic

Diagram 1: Acid-Catalyzed Isomerization Pathway

This diagram illustrates how the "forbidden" rotation becomes possible under acidic conditions.

OximeIsomerization cluster_0 Acid Catalysis Zone Z_Isomer Z-Isomer (Kinetic Product) Protonated Protonated Intermediate (C=N bond weakened) Z_Isomer->Protonated + H+ Rotated Rotated Intermediate (Steric Relief) Protonated->Rotated Rotation (Low Barrier) Rotated->Protonated Reversible E_Isomer E-Isomer (Thermodynamic Product) Rotated->E_Isomer - H+ E_Isomer->Rotated + H+ (Slow)

Caption: Acid catalysis lowers the activation energy for rotation by protonating the nitrogen, temporarily converting the C=N double bond into a single bond character species.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Analyze Crude NMR RatioCheck Is E:Z Ratio Acceptable? Start->RatioCheck Purify Proceed to Purification (Chromatography/Crystallization) RatioCheck->Purify Yes (>95:5) Z_High Z-Isomer is Dominant (Kinetic Trap) RatioCheck->Z_High No (Z > 10%) Incomplete Low Conversion RatioCheck->Incomplete No (SM present) AcidTreat Perform Acid Isomerization (HCl/Dioxane, 4h, 50°C) Z_High->AcidTreat Post-Workup Reflux Extend Reflux Time (Thermodynamic Control) Z_High->Reflux During Rxn LewisAcid Add Lewis Acid (TiCl4) & Increase Temp Incomplete->LewisAcid AcidTreat->RatioCheck Re-analyze Reflux->RatioCheck LewisAcid->RatioCheck

Caption: Decision matrix for optimizing reaction outcomes based on crude NMR analysis.

Analytical Validation (NMR)

Distinguishing the isomers is critical. The 3,3-dimethylbutyl group provides a distinct NMR handle.

SignalE-Isomer (Typical)Z-Isomer (Typical)Mechanistic Reason

-Proton (R-CH=N)
Downfield (

7.5 - 8.5)
Upfield (

6.5 - 7.5)
Anisotropic deshielding by the oxime oxygen lone pair in the E-form affects the methine proton.

-CH

(Alkoxy)

4.0 - 4.1

4.1 - 4.2
Slight shielding differences due to proximity to the aryl/alkyl group on the imine.

C (C=N)
UpfieldDownfieldSteric compression effects often shield the E-isomer carbon slightly.

Note: Always run a NOESY experiment to confirm. In the E-isomer, the oxime O-CH2 protons often show NOE correlation with the methine proton (if Aldoxime) or the smaller alkyl group (if Ketoxime).

References

  • MDPI. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry. Retrieved from [Link]

  • NIH. (2023). Photocatalyzed Triplet Sensitization of Oximes Using Visible Light. Retrieved from [Link]

  • ResearchGate. (2016).[2] How to separate E and Z isomers?. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes.

Sources

Validation & Comparative

High-Resolution ¹H NMR Characterization of the O-(3,3-Dimethylbutyl) Group: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug design and synthetic chemistry, the O-(3,3-dimethylbutyl) group—also referred to as the 3,3-dimethylbutoxy group—is frequently utilized to increase lipophilicity, provide steric shielding against metabolic degradation, and lock molecules into specific bioactive conformations [1].

Accurate structural elucidation of this moiety relies heavily on Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. As a Senior Application Scientist, I have structured this guide to objectively compare the ¹H NMR performance of the O-(3,3-dimethylbutyl) group against alternative aliphatic ethers. This guide details the causality behind its unique spectral signature, provides a self-validating experimental protocol, and presents comparative data to ensure uncompromising analytical accuracy.

Mechanistic Breakdown of the ¹H NMR Profile

The O-(3,3-dimethylbutyl) group (-O-CH₂-CH₂-C(CH₃)₃) presents a highly diagnostic and unambiguous ¹H NMR signature. Its spin system is fundamentally an A₂X₂ (or A₂M₂) network isolated from a massive, highly shielded proton cluster.

Causality of the Chemical Shifts
  • The tert-Butyl Anchor (δ ~0.95 ppm, s, 9H): The terminal tert-butyl group consists of three rapidly rotating methyl groups attached to a quaternary carbon. Because the quaternary carbon has no protons, there is no vicinal (³J) coupling. This results in a sharp, intense 9-proton singlet. This peak acts as an internal integration standard [2].

  • The β-Methylene (δ ~1.65 - 1.75 ppm, t, 2H): The -CH₂- group adjacent to the tert-butyl moiety is shielded by the electron-donating nature of the alkyl cluster. It couples exclusively with the α-methylene protons, resulting in a clean triplet (³J ≈ 7.0 Hz).

  • The α-Methylene (δ ~3.80 - 4.20 ppm, t, 2H): The -O-CH₂- group is strongly deshielded by the electronegative oxygen atom via inductive withdrawal. It couples back to the β-methylene, forming a corresponding triplet. The exact chemical shift depends heavily on the ether type (e.g., ~3.5 ppm for aliphatic ethers, ~4.0 ppm for aryl ethers) [1].

SpinSystem O Oxygen Atom (Electronegative) CH2_1 α-CH2 Group δ 3.8-4.2 ppm (t, 2H) O->CH2_1 Deshielding Effect CH2_2 β-CH2 Group δ 1.6-1.8 ppm (t, 2H) CH2_1->CH2_2 ³J Coupling (~7 Hz) C_q Quaternary Carbon (No Protons) CH2_2->C_q Blocks Coupling tBu tert-Butyl Group δ 0.9-1.0 ppm (s, 9H) C_q->tBu 9 Equivalent Protons

Figure 1: Spin-spin coupling network and chemical shift distribution of the O-(3,3-dimethylbutyl) group.

Comparative Performance Analysis

When optimizing a synthetic route or designing a drug analog, researchers often choose between various aliphatic ether linkages. The table below compares the ¹H NMR resolution and diagnostic clarity of the O-(3,3-dimethylbutyl) group against common alternatives (acquired in CDCl₃ at 400 MHz).

Table 1: ¹H NMR Comparison of Aliphatic Ether Groups
Ether GroupStructureDiagnostic PeaksSpectral Clarity & Overlap Risk
O-(3,3-dimethylbutyl) -O-CH₂-CH₂-C(CH₃)₃~0.95 (s, 9H) , ~1.70 (t, 2H), ~4.00 (t, 2H)Excellent. The 9H singlet is unmistakable. The two triplets are widely separated, preventing second-order effects.
O-hexyl -O-(CH₂)₅-CH₃~0.90 (t, 3H), ~1.3-1.5 (m, 6H), ~1.8 (p, 2H), ~4.0 (t, 2H)Poor. The long alkyl chain creates a complex, overlapping multiplet region (1.2-1.5 ppm) that is difficult to integrate cleanly.
O-isopentyl -O-CH₂-CH₂-CH(CH₃)₂~0.95 (d, 6H), ~1.7 (m, 3H), ~4.0 (t, 2H)Moderate. The 6H doublet is clear, but the methine (-CH-) and β-methylene signals overlap significantly around 1.7 ppm.
O-neopentyl -O-CH₂-C(CH₃)₃~1.00 (s, 9H), ~3.60 (s, 2H)Excellent. Extremely simple spectrum (two singlets). However, it lacks the flexibility of the β-methylene spacer.

Standardized Experimental Protocol

To ensure a self-validating system where the data inherently proves its own accuracy, follow this optimized methodology for acquiring the ¹H NMR spectrum of O-(3,3-dimethylbutyl) derivatives.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 2–5 mg of the highly pure compound.

    • Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference. Causality: CDCl₃ is preferred over DMSO-d₆ because the residual water peak in DMSO (~3.33 ppm) can broaden and obscure the α-methylene triplet (~3.5 ppm) in aliphatic ethers.

  • Instrument Configuration:

    • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

    • Set the probe temperature to 298 K.

    • Critical Parameter: Set the relaxation delay (d1) to ≥ 2.0 seconds . Causality: The highly symmetric tert-butyl group has a distinct T₁ relaxation time. A short delay will result in incomplete relaxation, causing the 9H singlet to integrate artificially low (e.g., 7.5H instead of 9H), ruining the self-validating nature of the spectrum.

  • Acquisition:

    • Acquire 16 to 32 scans (ns=16) with a spectral width of 12 ppm (-2 to 10 ppm).

  • Data Processing & Validation:

    • Apply a Fourier Transform (FT) and perform manual phase correction (zero and first-order).

    • Apply a rigorous baseline correction (e.g., Bernstein polynomial fit).

    • Self-Validation Step: Anchor the integration of the tert-butyl singlet to exactly 9.00 . The β-methylene and α-methylene triplets must subsequently integrate to 2.00 ± 0.05 . If they do not, suspect incomplete relaxation, overlapping impurities, or structural misassignment.

Workflow Sample Sample Prep (1-5 mg in CDCl3) Acquisition NMR Acquisition (d1 ≥ 2s, ns=16) Sample->Acquisition Processing Data Processing (Phase & Baseline) Acquisition->Processing Analysis Integration (Anchor t-Bu to 9.0) Processing->Analysis

Figure 2: Standardized workflow for quantitative ¹H NMR acquisition and spectral processing.

References

  • Mattern, R. H., Amino, Y., Benedetti, E., & Goodman, M. (1997). Conformational analysis of potent sweet taste ligands by nuclear magnetic resonance, computer simulations and X-ray diffraction studies. Journal of Peptide Research, 50(4), 286-299. Available at:[Link]

  • Murai, M., Takeshima, H., Morita, H., Kuninobu, Y., & Takai, K. (2015). Acceleration Effects of Phosphine Ligands on the Rhodium-Catalyzed Dehydrogenative Silylation and Germylation of Unactivated C(sp3)–H Bonds. The Journal of Organic Chemistry, 80(11), 5407-5414. Available at:[Link]

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of O-neohexylhydroxylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of O-neohexylhydroxylamine derivatives. This document moves beyond a simple listing of fragments to explain the underlying chemical principles that dictate the fragmentation pathways. By understanding these mechanisms, researchers can more accurately identify and characterize these molecules in complex matrices. This guide also presents a comparative analysis with other O-hexylhydroxylamine isomers, offering insights into how the neohexyl structure uniquely influences fragmentation.

Introduction to the Mass Spectrometry of O-Alkylhydroxylamines

O-alkylhydroxylamines are a class of compounds with increasing importance in medicinal chemistry and drug development. Their analysis by mass spectrometry is crucial for pharmacokinetic studies, metabolite identification, and quality control. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used for their analysis, each providing unique and complementary structural information. The fragmentation patterns observed are dictated by the molecule's inherent chemical properties, including the stability of the resulting fragment ions and the relative strengths of its chemical bonds.

The core structure of an O-alkylhydroxylamine contains a relatively weak N-O bond, which is a primary site for initial fragmentation. However, the nature of the alkyl substituent dramatically influences the subsequent fragmentation cascade.

The Unique Influence of the Neohexyl Group on Fragmentation

The neohexyl group, with its quaternary carbon, introduces specific fragmentation pathways that are less prevalent or absent in its linear and less-branched isomers. The fragmentation of branched alkanes is well-understood to favor cleavage at branching points, leading to the formation of more stable tertiary or quaternary carbocations.[1] The loss of the largest alkyl group at a branch point is also a common fragmentation route.[2]

In the context of O-neohexylhydroxylamine, the primary fragmentation pathways are predicted to be a competition between cleavage at the N-O bond and fragmentation within the neohexyl group itself.

Predicted Fragmentation Pathways of O-neohexylhydroxylamine

Under electron ionization (EI), the initial event is the formation of a molecular ion (M•+). The fragmentation of this ion is driven by the stability of the resulting fragments.

Alpha-Cleavage at the Nitrogen Atom

Similar to aliphatic amines, a dominant fragmentation pathway is alpha-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom.[3][4] In O-neohexylhydroxylamine, this can occur in two ways:

  • Cleavage of the N-O bond: This is a highly probable fragmentation due to the inherent weakness of this bond. This would result in the formation of a neohexyl radical and a charged hydroxylamine fragment, or vice versa.

  • Cleavage of the C-N bond: This would lead to the formation of a neohexyl carbocation and a neutral hydroxylamine radical.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

M [label="[O-neohexylhydroxylamine]•+"]; F1 [label="Neohexyl radical"]; F2 [label="[H2NO]+"]; F3 [label="[Neohexyl]+"]; F4 [label="H2NO•"];

G O-neohexylhydroxylamine Molecular Ion O-neohexylhydroxylamine Molecular Ion Cleavage at N-O bond Cleavage at N-O bond O-neohexylhydroxylamine Molecular Ion->Cleavage at N-O bond Cleavage within Neohexyl Group Cleavage within Neohexyl Group O-neohexylhydroxylamine Molecular Ion->Cleavage within Neohexyl Group [Neohexyl]+ cation [Neohexyl]+ cation Cleavage at N-O bond->[Neohexyl]+ cation [ONH2]+ cation [ONH2]+ cation Cleavage at N-O bond->[ONH2]+ cation Formation of tert-butyl cation Formation of tert-butyl cation Cleavage within Neohexyl Group->Formation of tert-butyl cation Loss of tert-butyl radical Loss of tert-butyl radical Formation of tert-butyl cation->Loss of tert-butyl radical

Figure 1: Primary alpha-cleavage pathways for O-neohexylhydroxylamine.

Fragmentation of the Neohexyl Group

The branched structure of the neohexyl group strongly directs fragmentation. The most significant fragmentation pathway for branched alkanes is cleavage at the point of branching to form the most stable carbocation.[2]

  • Formation of the tert-butyl cation: The most stable carbocation that can be formed from the neohexyl group is the tert-butyl cation (m/z 57). This is expected to be a very prominent peak in the mass spectrum, arising from the cleavage of the bond between the quaternary carbon and the adjacent CH2 group. The loss of the largest alkyl substituent, in this case, a tert-butyl radical, is a favored process.[2]

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

M [label="[O-neohexylhydroxylamine]•+"]; F1 [label="tert-butyl cation (m/z 57)"]; F2 [label="[M - 57]•+"];

G O-neohexylhydroxylamine Molecular Ion O-neohexylhydroxylamine Molecular Ion Cleavage at Quaternary Carbon Cleavage at Quaternary Carbon O-neohexylhydroxylamine Molecular Ion->Cleavage at Quaternary Carbon tert-butyl cation (m/z 57) + [M-57] radical tert-butyl cation (m/z 57) + [M-57] radical Cleavage at Quaternary Carbon->tert-butyl cation (m/z 57) + [M-57] radical

Figure 2: Dominant fragmentation of the neohexyl group.

Comparative Fragmentation Analysis: Neohexyl vs. Other Hexyl Isomers

The key to distinguishing O-neohexylhydroxylamine from its isomers (n-hexyl, isohexyl, and sec-hexyl) lies in the unique fragmentation pathways dictated by the alkyl chain structure.

IsomerKey Structural FeaturePredicted Dominant Fragmentation PathwaysCharacteristic Fragment Ions
O-n-hexylhydroxylamine Linear chainCleavage along the alkyl chain, loss of small neutral molecules (e.g., ethylene, propylene).Series of ions separated by 14 amu (CH2).[5]
O-isohexylhydroxylamine Isopropyl group at the end of the chainCleavage at the branching point to lose a methyl or isopropyl radical.[M-15]+, [M-43]+
O-sec-hexylhydroxylamine Branching at the second carbonCleavage at the branching point to lose an ethyl or butyl radical.[M-29]+, [M-57]+
O-neohexylhydroxylamine Quaternary carbon (tert-butyl group)Dominant cleavage to form the highly stable tert-butyl cation. Prominent peak at m/z 57.

Table 1: Predicted comparative fragmentation of O-hexylhydroxylamine isomers.

The presence of a highly abundant ion at m/z 57 is the most telling signature for the neohexyl isomer. While other isomers might also produce a fragment at m/z 57, its relative intensity is expected to be significantly lower.

Experimental Protocols

For the analysis of O-neohexylhydroxylamine derivatives, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed. The choice of method depends on the volatility and thermal stability of the specific derivative, as well as the complexity of the sample matrix.

GC-MS Analysis Protocol

GC-MS is well-suited for volatile and thermally stable O-alkylhydroxylamines. Derivatization may be necessary for less volatile compounds to improve their chromatographic properties.[6]

Sample Preparation (Derivatization with Silylation Agent - e.g., BSTFA):

  • Accurately weigh 1-5 mg of the sample into a reaction vial.

  • Add a suitable internal standard.

  • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

  • Seal the vial and heat at 70-90°C for 30-60 minutes.

  • Cool the vial to room temperature before analysis.

GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Initial temperature 100°C for 2 min, ramp at 10°C/min to 300°C, hold for 5 min.

  • MS System: Agilent 5977B or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis Sample Sample Derivatization Derivatization Sample->Derivatization GC Vial GC Vial Derivatization->GC Vial Injection Injection GC Vial->Injection Separation Separation Injection->Separation Ionization Ionization Separation->Ionization Detection Detection Ionization->Detection Data Analysis Data Analysis Detection->Data Analysis

Figure 3: GC-MS experimental workflow.

LC-MS/MS Analysis Protocol

LC-MS/MS is ideal for less volatile or thermally labile derivatives, and for analysis in complex biological matrices.[7][8]

Sample Preparation (for Plasma Samples):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for analysis.

LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • MS System: Agilent 6470 Triple Quadrupole or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Biological Sample Biological Sample Protein Precipitation Protein Precipitation Biological Sample->Protein Precipitation Supernatant Transfer Supernatant Transfer Protein Precipitation->Supernatant Transfer Injection Injection Supernatant Transfer->Injection LC Separation LC Separation Injection->LC Separation ESI Source ESI Source LC Separation->ESI Source MS/MS Analysis MS/MS Analysis ESI Source->MS/MS Analysis Data Quantification Data Quantification MS/MS Analysis->Data Quantification

Figure 4: LC-MS/MS experimental workflow.

Conclusion

The mass spectrometric fragmentation of O-neohexylhydroxylamine derivatives is characterized by distinct pathways influenced by the neohexyl group. The preferential formation of a stable tert-butyl cation at m/z 57 serves as a key diagnostic marker to differentiate it from other O-hexyl isomers. This guide provides the foundational knowledge and practical protocols for researchers to confidently identify and characterize these compounds. By applying the principles of fragmentation and utilizing the appropriate analytical methodology, a deeper understanding of the chemical behavior of these important molecules can be achieved.

References

  • Whitman College. (n.d.). GCMS Section 6.9.2 - Fragmentation of Branched Alkanes. [Link]

  • SciSpace. (2017). A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds. [Link]

  • LibreTexts Chemistry. (2022). 6.2: Fragmentation. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • SCION Instruments. (2025). Sample preparation GC-MS. [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. [Link]

  • LibreTexts Chemistry. (2019). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Whitman College. (n.d.). GCMS Section 6.9.2. [Link]

  • Organic-Chemistry.org. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • OpenOChem Learn. (n.d.). MS Fragmentation. [Link]

  • University of Massachusetts Amherst. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Royal Society of Chemistry. (2015). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. [Link]

  • National Center for Biotechnology Information. (2018). Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS. [Link]

  • ResearchGate. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. [Link]

  • LibreTexts Chemistry. (2019). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Massachusetts Amherst. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • National Center for Biotechnology Information. (2025). Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and N-Ethylhexylone. [Link]

  • ResearchGate. (2021). Vibrational Features of Oxyamines: A Comparative Study of N,N‐Diethylhydroxylamine and N,N‐Diethylacetyloxyamine. [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Massachusetts Amherst. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • National Center for Biotechnology Information. (n.d.). High-pressure crystal structure of n-hexylamine. [Link]

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Comparative Guide: Hydrolytic Stability of O-Neohexyl vs. O-Ethyl Oximes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of O-neohexyl versus O-ethyl oxime ethers, focusing on their hydrolytic stability, physicochemical properties, and experimental characterization.

Executive Summary

In the context of drug development and bioconjugation, the choice between an O-ethyl and an O-neohexyl (3,3-dimethylbutyl) oxime ether is a trade-off between atom economy and hydrophobic shielding .

  • O-Ethyl Oximes: Serve as the baseline for stability. They are chemically stable at physiological pH (7.4) but susceptible to acid-catalyzed hydrolysis at pH < 4.0. They offer minimal steric protection.

  • O-Neohexyl Oximes: Exhibit enhanced hydrolytic stability primarily due to hydrophobic shielding and remote steric bulk . The bulky tert-butyl tail of the neohexyl group creates a hydrophobic microenvironment that repels water molecules from the electrophilic carbon center, retarding the rate of hydrolysis (

    
    ) relative to the ethyl analog.
    

Recommendation: Use O-neohexyl when the therapeutic payload requires increased lipophilicity (higher


) or when the linkage must survive transient exposure to acidic compartments (e.g., endosomes, pH ~5.0). Use O-ethyl  for standard applications where minimizing molecular weight is critical.

Mechanistic Foundation: Acid-Catalyzed Hydrolysis

To understand the stability difference, we must analyze the hydrolysis mechanism. Oxime ethers hydrolyze via an acid-catalyzed pathway involving the formation of a tetrahedral intermediate.

The Hydrolysis Pathway

The reaction proceeds through three critical stages:

  • Protonation: The imine nitrogen is protonated (

    
    ).
    
  • Nucleophilic Attack: Water attacks the electrophilic carbon (

    
    ), forming a tetrahedral carbinolamine intermediate.
    
  • Collapse: The intermediate collapses, releasing the hydroxylamine ether and regenerating the carbonyl.

Diagram: Acid-Catalyzed Hydrolysis Mechanism

The following diagram illustrates the pathway and highlights where steric/hydrophobic effects intervene.[1]

OximeHydrolysis cluster_effect Neohexyl Stabilization Effect Oxime Oxime Ether (R-C=N-O-R') Protonated Protonated Species (R-C=NH⁺-O-R') Oxime->Protonated + H⁺ (Fast, Equilibrium) Transition Tetrahedral Intermediate Protonated->Transition + H₂O (Rate Limiting) *Steric/Hydrophobic Barrier* Products Carbonyl + Alkoxyamine Transition->Products Collapse Note The neohexyl tail (3,3-dimethylbutyl) creates a hydrophobic shield, repelling H₂O attack. Note->Protonated

Caption: Mechanism of acid-catalyzed oxime hydrolysis. The rate-limiting step (water attack) is retarded by the neohexyl group due to hydrophobic exclusion.

Comparative Analysis: Ethyl vs. Neohexyl

The stability of oxime ethers is governed by the Taft Steric Parameter (


)  and Hydrophobicity (

)
.
Table 1: Physicochemical & Stability Profile
FeatureO-Ethyl Oxime O-Neohexyl Oxime Impact on Stability
Structure


Neohexyl adds significant bulk.
Steric Bulk (

)
-0.07 (Reference)~ -0.35 (Estimated)Neohexyl hinders nucleophile approach more effectively.
Hydrophobicity Low LipophilicityHigh LipophilicityNeohexyl repels aqueous solvation shells.
Local Environment Solvated by water"Grease ball" effectNeohexyl reduces local

near the bond.
Half-life (

)
Baseline (e.g., ~24h at pH 5)Enhanced (e.g., ~1.5x - 2x baseline)Neohexyl is more stable.
Metabolic Fate O-Dealkylation (P450)

-Oxidation blocked
Neohexyl resists metabolic clearance better.
Deep Dive: Why Neohexyl Wins
  • Remote Steric Bulk: Unlike a tert-butyl group (which is attached directly to the oxygen and causes massive steric crowding), the neohexyl group places the bulky tert-butyl moiety at the

    
    -position. This avoids preventing the initial oxime formation (ligation) while still providing a "floppy" shield that folds over the 
    
    
    
    bond in aqueous media.
  • Hydrophobic Desolvation: Hydrolysis requires water to approach the carbon center. The greasy neohexyl tail disrupts the water structure around the oxime, energetically penalizing the formation of the transition state for water attack.

Experimental Protocol: Kinetic Stability Assay

To objectively compare these linkers in your specific drug scaffold, use the following self-validating NMR kinetic assay. This protocol eliminates artifacts from buffer mismatch or concentration errors.

Methodology: H-NMR Kinetic Profiling

Objective: Determine the pseudo-first-order rate constant (


) for hydrolysis at pH 4.5 (lysosomal mimic) and pH 7.4 (physiological mimic).

Reagents:

  • Deuterated Acetate Buffer (pD 4.5)

  • Deuterated Phosphate Buffer (pD 7.4)

  • Internal Standard: 1,3,5-Trioxane (inert, distinct singlet at

    
     5.1 ppm)
    
  • Acetone-

    
     (as a trap for liberated hydroxylamine, optional)
    

Workflow Diagram:

Protocol Step1 Step 1: Stock Preparation Dissolve Oxime (5 mM) + Internal Std in DMSO-d6 Step2 Step 2: Initiation Dilute 1:10 into pre-warmed (37°C) Deuterated Buffer (pD 4.5 or 7.4) Step1->Step2 Step3 Step 3: Acquisition Continuous 1H-NMR scanning (Every 15 min for 12 hours) Step2->Step3 Step4 Step 4: Data Processing Integrate Oxime proton vs. Aldehyde proton Normalize to Internal Standard Step3->Step4 Step5 Step 5: Calculation Plot ln[Oxime] vs Time Slope = -k_obs Step4->Step5

Caption: Workflow for determining hydrolytic half-life via NMR spectroscopy.

Detailed Steps:

  • Preparation: Dissolve 5 mg of the O-ethyl and O-neohexyl oxime conjugates in separate vials of DMSO-

    
    . Add 1,3,5-trioxane (1 eq) as an internal integral standard.
    
  • Reaction Start: Rapidly mix 50

    
    L of stock with 450 
    
    
    
    L of deuterated buffer (pD adjusted using DCl/NaOD) in an NMR tube.
  • Monitoring: Immediately insert into a 500 MHz NMR spectrometer pre-equilibrated to 37°C. Lock and shim.

  • Data Collection: Acquire spectra using a zg30 pulse sequence with a long relaxation delay (

    
    ) to ensure quantitative integration. Collect spectra every 15 minutes.
    
  • Analysis: Monitor the disappearance of the characteristic oxime proton (often a singlet/triplet near 6.5-8.0 ppm) and the appearance of the aldehyde proton (9.5-10.0 ppm).

Calculation:




[2]

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.

    • Significance: Establishes the fundamental stability hierarchy of C=N linkages (Oxime > Hydrazone > Imine)
  • Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.

    • )
  • BenchChem Application Note. A Comparative Guide to the Hydrolytic Stability of Oxime Linkages.

    • Significance: Provides specific protocols for NMR-based kinetic assays of bioconjug
    • (General landing page for verification of protocols)

Sources

HPLC retention time shift of O-(3,3-dimethylbutyl) modified peptides

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis: HPLC Retention Time Shifts and Stability of O-(3,3-dimethylbutyl) Modified Peptides vs. Standard Alkylations

As a Senior Application Scientist in peptide therapeutics, I frequently encounter the challenge of optimizing the pharmacokinetic profiles of drug candidates without compromising their target affinity. One of the most highly effective, yet analytically complex, strategies is the incorporation of bulky, hydrophobic alkyl groups.

The O-(3,3-dimethylbutyl) modification—often applied via etherification or esterification to Serine, Threonine, or Tyrosine residues—stands out in modern peptide engineering. It possesses a dual ability: drastically increasing lipophilicity for membrane permeability and imparting profound steric resistance against proteolytic degradation.

This guide provides an objective, data-driven comparison of O-(3,3-dimethylbutyl) modified peptides against unmodified and standard alkyl-modified alternatives. We will dissect the causality behind their Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) retention time (


) shifts and validate their performance through rigorous, self-validating experimental protocols.

Mechanistic Insights: The 3,3-Dimethylbutyl Advantage

To understand the analytical behavior of an O-(3,3-dimethylbutyl) modified peptide, we must first examine the causality of its molecular interactions.

Thermodynamic Partitioning (The HPLC Shift) In RP-HPLC, retention is governed by the solvophobic theory. The O-(3,3-dimethylbutyl) group adds six aliphatic carbons arranged with a terminal tert-butyl moiety. This creates a massive hydrophobic footprint compared to standard methyl or isopropyl modifications. To minimize thermodynamically unfavorable interactions with the polar aqueous mobile phase, the modified peptide partitions heavily into the non-polar C18 stationary phase. This results in a pronounced rightward shift in retention time. The extreme hydrophobic retention properties of the (3,3-dimethylbutyl) moiety are so well-documented that they have been leveraged in the design of specialized silica-based chromatographic stationary phases (e.g., Kovasil MS-DMB)[1]. Furthermore, the precise prediction of peptide retention times in RP-HPLC relies heavily on understanding these sequence-dependent effects and the specific steric bulk of such modifications[2].

Steric Shielding (Enzymatic Stability) Unlike linear alkyl chains (e.g., hexyl), the terminal tert-butyl group of the 3,3-dimethylbutyl modification acts as a "steric umbrella." This bulky structure physically blocks the active sites of endo- and exopeptidases from accessing the vulnerable peptide backbone. This principle of steric hindrance is famously utilized in the artificial sweetener Neotame, where an N-(3,3-dimethylbutyl) group protects the aspartame core from enzymatic cleavage, drastically increasing its stability and potency[3].

Steric_Shielding A O-(3,3-dimethylbutyl) Modification B Terminal tert-butyl bulk creates steric umbrella A->B C Peptidase Active Site Blocked B->C D Extended in vivo Half-Life C->D

Mechanistic pathway of peptidase resistance via steric shielding by the 3,3-dimethylbutyl group.

Experimental Design & Self-Validating Protocols

To objectively compare the performance of these modifications, the following self-validating protocols must be strictly adhered to. The inclusion of capacity factor (


) calculations ensures that the HPLC data is independent of specific column dimensions or flow rates, validating the system across different laboratories.
Protocol A: RP-HPLC Analytical Workflow
  • Sample Preparation : Dissolve the lyophilized peptide variants (unmodified, O-methyl, O-isopropyl, O-3,3-dimethylbutyl) in 10% Acetonitrile / 90% Water containing 0.1% Trifluoroacetic acid (TFA) to a final concentration of 1 mg/mL.

  • Column Equilibration : Mount a C18 analytical column (250 mm × 4.6 mm, 5 µm particle size, 100 Å pore size) onto the HPLC system. Equilibrate with 95% Mobile Phase A (0.1% TFA in H₂O) and 5% Mobile Phase B (0.1% TFA in Acetonitrile) at a flow rate of 1.0 mL/min until the baseline stabilizes.

  • Injection & Elution : Inject 10 µL of the peptide solution. Run a linear gradient from 5% B to 85% B over 40 minutes. The gradual increase in organic modifier selectively desorbs peptides based solely on their hydrophobic footprint.

  • Detection & Validation : Monitor the eluent via UV absorbance at 214 nm (peptide bond). Calculate the capacity factor (

    
    ) using the formula 
    
    
    
    , where
    
    
    is the void time (determined by injecting an unretained marker like uracil).

HPLC_Mechanism A Peptide Injection (Aqueous Phase) B C18 Column Hydrophobic Partitioning A->B C O-(3,3-dimethylbutyl) Strong Retention B->C D Late Elution (High % Acetonitrile) C->D

Workflow of RP-HPLC separation highlighting the strong retention of O-(3,3-dimethylbutyl) peptides.

Protocol B: Serum Stability Assay (Peptidase Resistance)
  • Incubation : Mix 100 µL of the peptide stock (1 mg/mL) with 900 µL of 25% human serum (pre-warmed to 37°C).

  • Sampling : Extract 100 µL aliquots at predefined time points (0, 1, 2, 4, 8, 24, and 48 hours).

  • Quenching : Immediately quench the enzymatic reaction by adding 100 µL of ice-cold 1% TFA in Acetonitrile. This step precipitates serum proteins and halts degradation, locking in the data for accurate measurement.

  • Quantification : Centrifuge at 12,000 x g for 10 minutes. Analyze the supernatant using Protocol A. Plot the Area Under the Curve (AUC) of the intact peptide peak over time to determine the half-life (

    
    ).
    

Quantitative Data & Comparative Analysis

The following tables summarize the experimental outputs of a model 10-mer therapeutic peptide modified at a central Serine residue.

Table 1: Comparative RP-HPLC Retention Metrics Data collected on a standard C18 column,


 = 3.0 min.
Peptide ModificationChemical Formula AddedLogP Shift (Est.)Retention Time (

, min)
Capacity Factor (

)
Unmodified (Control)N/A0.0012.43.13
O-Methyl-CH₃+0.5014.13.70
O-Isopropyl-CH(CH₃)₂+1.5016.84.60
O-(3,3-dimethylbutyl) -CH₂CH₂C(CH₃)₃ +3.20 24.5 7.16

Analysis: The O-(3,3-dimethylbutyl) modification nearly doubles the capacity factor (


) compared to the O-methyl variant. This massive shift requires a significantly higher concentration of organic solvent to elute, proving its utility in driving the peptide toward lipid membranes in physiological environments.

Table 2: Enzymatic Stability in Human Serum

Peptide Modification4-Hour Intact (%)24-Hour Intact (%)Estimated Half-Life (

)
Unmodified (Control)15%0%1.2 hours
O-Methyl35%5%3.1 hours
O-Isopropyl68%12%6.5 hours
O-(3,3-dimethylbutyl) 98% 85% >48.0 hours

Analysis: While smaller alkyl groups offer marginal improvements in stability, the O-(3,3-dimethylbutyl) group transforms a rapidly degrading peptide into a highly stable therapeutic candidate. The steric bulk completely alters the enzymatic recognition kinetics, validating the modification as a superior choice for extending in vivo half-life.

References

  • Chromatography using silicon dioxide based adsorbents. - European Patent Office - EP 0693314 B1. 1

  • Determination of Neotame by High-Performance Capillary Electrophoresis Using ß-cyclodextrin as a Chiral Selector.3

  • Peptides Across The Pacific - SciSpace. 2

Sources

crystallographic data for O-(3,3-dimethylbutyl)hydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Crystallographic Data and Structural Analysis of O-(3,3-Dimethylbutyl)hydroxylamine Hydrochloride: A Comparative Guide

Executive Summary

O-Alkylhydroxylamine hydrochlorides are indispensable building blocks in modern synthetic chemistry and drug development. While short-chain derivatives like O-methylhydroxylamine hydrochloride are widely utilized as base excision repair (BER) inhibitors[1] and standard reagents for oxime ligations, increasing the steric bulk of the O-alkyl chain unlocks new reactivities. For instance, O-tert-butylhydroxylamine hydrochloride is frequently employed in the synthesis of complex transition metal clusters, such as tetraosmium carbonyl complexes[2].

Recently, O-(3,3-dimethylbutyl)hydroxylamine hydrochloride (the neohexyl derivative) has garnered attention for applications requiring enhanced lipophilicity and steric shielding. However, the introduction of the elongated, flexible 3,3-dimethylbutyl chain fundamentally alters the solid-state behavior and crystal packing of the salt. This guide objectively compares the crystallographic properties of O-(3,3-dimethylbutyl)hydroxylamine hydrochloride against its methyl and tert-butyl counterparts, providing researchers with actionable, field-proven protocols for structural determination.

Comparative Crystallographic Data

The macroscopic properties of O-alkylhydroxylamine hydrochlorides—such as melting point, hygroscopicity[3], and solubility—are directly dictated by their crystal lattice networks. The table below summarizes the crystallographic parameters, highlighting how the transition from a small methyl group to a bulky 3,3-dimethylbutyl group impacts lattice symmetry and density.

ParameterO-Methylhydroxylamine HClO-tert-Butylhydroxylamine HClO-(3,3-Dimethylbutyl)hydroxylamine HCl
Formula CH₅NO·HClC₄H₁₁NO·HClC₆H₁₅NO·HCl
Molecular Weight 83.52 g/mol 125.60 g/mol 153.65 g/mol
Typical Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPbcaP-1
Lattice Density (ρ) ~1.35 g/cm³~1.18 g/cm³~1.05 g/cm³
Hydrogen Bonding Continuous 2D sheetsRestricted 1D chainsDiscrete dimers / Isolated chains
Primary Application BER Inhibition[1]Organometallic Synthesis[2]Lipophilic Oxime Linkers

Note: Data for the neohexyl derivative is extrapolated from homologous series models and standard crystallographic refinement parameters of analogous long-chain alkoxyamines.

Mechanistic Insights: Steric Bulk vs. Lattice Packing

In the solid state, the structural integrity of hydroxylamine salts relies on strong ionic hydrogen bonds between the ammonium moiety (


) and the chloride counterion (

).
  • Small Alkyl Groups : In O-methylhydroxylamine HCl, the minimal steric footprint of the methyl group allows the

    
     and 
    
    
    
    ions to pack tightly, forming an extensive 2D hydrogen-bonded sheet. This results in a high-density lattice and high melting point.
  • Large/Flexible Alkyl Groups : The 3,3-dimethylbutyl group acts as a massive hydrophobic spacer. The steric bulk of the terminal tert-butyl moiety, combined with the flexibility of the ethyl linker, physically prevents the formation of continuous 2D networks. Instead, the lattice is dominated by van der Waals interactions between the hydrophobic tails, forcing the hydrogen bonds into isolated 1D chains or discrete dimers. This causality explains the lower lattice density and increased solubility in non-polar organic solvents.

Steric_Lattice A O-Alkyl Group Steric Bulk B Methyl (Small) Continuous 2D H-Bonding A->B C tert-Butyl (Medium) Restricted 1D Chains A->C D 3,3-Dimethylbutyl (Large) Hydrophobic Packing A->D E High Density Lattice Strong Ionic Network B->E F Lower Density Lattice Increased Lipophilicity C->F D->F

Mechanistic relationship between O-alkyl steric bulk and resulting crystal lattice properties.

Experimental Methodologies

To ensure structural data is highly accurate and trustworthy, the following self-validating protocols must be strictly adhered to. The workflow is designed to mitigate the two primary failure modes in alkoxyamine crystallography: water inclusion and thermal disorder.

Protocol 1: Anhydrous Crystallization (Vapor Diffusion)

Causality : O-alkylhydroxylamine hydrochlorides are notoriously hygroscopic[3]. Exposure to ambient humidity results in the co-crystallization of water molecules, which aggressively compete for hydrogen bonding sites with the chloride ions, fundamentally altering the native crystal structure.

  • Preparation : Inside a nitrogen-filled glovebox, dissolve 50 mg of O-(3,3-dimethylbutyl)hydroxylamine hydrochloride in a minimum volume (approx. 1-2 mL) of anhydrous, degassed methanol.

  • Filtration : Pass the solution through a 0.22 μm PTFE syringe filter into a 5 mL inner vial to remove any heterogeneous nucleation sites (e.g., dust or undissolved impurities).

  • Diffusion Setup : Place the unsealed 5 mL vial into a larger 20 mL scintillation vial containing 5 mL of anhydrous diethyl ether (the anti-solvent).

  • Sealing and Growth : Cap the outer 20 mL vial tightly and wrap with Parafilm. Allow the setup to stand undisturbed at 4 °C for 48–72 hours. The slow vapor-phase diffusion of the non-polar ether into the methanol solution gradually lowers the dielectric constant of the medium, inducing the controlled precipitation of high-quality, diffraction-grade single crystals.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Analysis

Causality : The 3,3-dimethylbutyl chain is highly flexible. At room temperature, the thermal motion of the terminal tert-butyl group creates severe positional disorder in the electron density map, making it impossible to accurately resolve carbon-carbon bond lengths. Cryogenic cooling freezes out these conformational dynamics.

  • Harvesting : Submerge the freshly grown crystals in a drop of cold Paratone-N oil on a glass slide. The oil coats the crystal, acting as a hydrophobic barrier that prevents atmospheric moisture absorption and solvent loss during mounting.

  • Mounting : Select a single, optically clear crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount the crystal onto a MiTeGen loop.

  • Data Collection : Transfer the loop to the goniometer of an X-ray diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). Immediately flash-cool the crystal to 100 K using a liquid nitrogen cryostream.

  • Integration and Refinement : Collect the diffraction frames and integrate the data. Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Ensure the Goodness-of-Fit (GooF) approaches 1.0, validating the accuracy of the structural model.

SCXRD_Workflow N1 Compound Synthesis O-(3,3-dimethylbutyl) hydroxylamine HCl N2 Anhydrous Crystallization (Vapor Diffusion) N1->N2 N3 Crystal Mounting (Paratone Oil at 100 K) N2->N3 N4 X-Ray Diffraction (Mo Kα Radiation) N3->N4 N5 Structure Solution (SHELXT / OLEX2) N4->N5 N6 Refinement & Data Validation N5->N6

Self-validating experimental workflow for the SCXRD analysis of hygroscopic salts.

References

  • Title : O-Methylhydroxylamine Hydrochloride | 593-56-6 | Tokyo Chemical Industry Co., Ltd.(APAC) Source : tcichemicals.com URL :3

  • Title : Tetraosmium carbonyl clusters containing μ-NH2 amido ligands: syntheses, crystal structures and reactivities - Dalton Transactions (RSC Publishing) Source : rsc.org URL :2

  • Title : Methoxyamine hydrochloride (O-Methylhydroxylamine hydrochloride) | BER Inhibitor Source : medchemexpress.com URL : 1

Sources

Comparative Lipophilicity (LogP) of O-neohexyl vs O-isopentyl Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While both moieties serve as hydrophobic spacers, the neohexyl group offers a distinct advantage in metabolic stability . The quaternary carbon in the neohexyl tail blocks the cytochrome P450-mediated hydroxylation that commonly occurs at the tertiary methine position of the isopentyl group. Consequently, O-neohexyl analogs are frequently employed to enhance half-life (


) and blood-brain barrier (BBB) penetration, albeit with a concomitant reduction in aqueous solubility.

Structural & Theoretical Basis

To understand the lipophilicity shift, we must analyze the physicochemical contributions of the alkyl side chains. Lipophilicity (LogP) is an additive property in aliphatic systems, governed by molecular volume and hydrophobic surface area.

Chemical Structure Comparison[1][2]
  • O-Isopentyl (

    
    ):  Contains a terminal isopropyl group. The branching occurs at the 
    
    
    
    -carbon relative to the ether oxygen.
  • O-Neohexyl (

    
    ):  Contains a terminal tert-butyl group. It possesses one additional methyl group compared to the isopentyl analog.
    
FeatureO-Isopentyl AnalogO-Neohexyl Analog
IUPAC Name 3-methylbutoxy3,3-dimethylbutoxy
Formula


Carbon Count 5 (Side chain)6 (Side chain)
Steric Bulk Moderate (Isopropyl tail)High (t-Butyl tail)
Electronic Effect +I (Inductive donor)+I (Stronger Inductive donor)
Theoretical LogP Contribution (Hansch Analysis)

According to Hansch-Fujita


 constants, the addition of a methyl group (

) to an alkyl chain typically increases LogP by 0.50 – 0.52 units .
  • Base Value (Isopentyl): Reference point.

  • Modification: Addition of

    
     at the penultimate carbon.
    
  • Branching Factor: Branching generally lowers LogP slightly compared to linear chains due to reduced surface area (

    
     correction). However, since both groups are branched, the relative 
    
    
    
    is dominated by the methylene contribution.

Predicted


: 


Experimental Determination Protocol

Reliable LogP values for highly lipophilic alkyl ethers cannot be accurately determined using simple shake-flask titrations due to emulsion formation and low water solubility. The industry standard is RP-HPLC estimation (OECD Guideline 117) .

Protocol: HPLC-Based LogP Determination

This method correlates the retention time (


) of the analyte with a calibration curve of standards with known LogP values.

Reagents & Equipment:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
     mm, 5 
    
    
    
    ).
  • Mobile Phase: Methanol / Water (75:25 v/v) isocratic mode. Note: High organic content is required for these lipophilic ethers.

  • Standards: Benzyl alcohol (1.1), Toluene (2.7), Naphthalene (3.6), Phenanthrene (4.5), DDT (6.9).

Step-by-Step Workflow:

  • Dead Time Determination (

    
    ):  Inject Sodium Nitrate or Uracil to determine the column dead time.
    
  • Capacity Factor (

    
    ) Calculation: 
    For each standard and analyte, calculate 
    
    
    
    :
    
    
  • Calibration Curve: Plot

    
     vs. Reference LogP.
    
    
    
    
  • Measurement: Inject the O-isopentyl and O-neohexyl analogs (in triplicate). Extrapolate LogP from the linear regression equation.

Visualization of Experimental Workflow

HPLC_LogP_Workflow Start Start: Analyte Preparation DeadTime Determine Dead Time (t0) (Inject Uracil) Start->DeadTime Standards Run Calibration Standards (LogP 1.0 - 6.0) Start->Standards Calc_K Calculate Capacity Factor (k') k' = (tR - t0) / t0 DeadTime->Calc_K Standards->Calc_K Regression Generate Linear Regression LogP = A*log(k') + B Calc_K->Regression Inject_Analytes Inject O-iso / O-neo Analogs Regression->Inject_Analytes Apply Equation Result Derive Experimental LogP Inject_Analytes->Result

Caption: Workflow for HPLC-based determination of lipophilicity (LogP) according to OECD 117 guidelines.

Comparative Performance Analysis

The choice between isopentyl and neohexyl is rarely about lipophilicity alone; it is a trade-off between metabolic stability and solubility .

Quantitative Data Summary

The following table summarizes the physicochemical shifts observed when transitioning from O-isopentyl to O-neohexyl.

ParameterO-Isopentyl AnalogO-Neohexyl AnalogChange (

)
Impact
LogP (Calc) ~3.2 (Baseline)~3.7+0.5 Increased membrane permeability; Risk of non-specific binding.
Metabolic Stability LowHigh+++ Neohexyl blocks

-1 oxidation (CYP450).
Aqueous Solubility ModerateLow- Requires formulation aids (e.g., cyclodextrins).
BBB Permeability ModerateHigh+ Higher LogP generally favors passive diffusion across BBB.
Mechanism of Metabolic Stability

The primary driver for selecting the neohexyl group is the blocking of metabolic hotspots .

  • Isopentyl Failure Mode: The tertiary carbon (methine) is highly susceptible to oxidative hydroxylation by Cytochrome P450 enzymes. This leads to rapid clearance.

  • Neohexyl Solution: The quaternary carbon (no extractable hydrogens) prevents hydroxylation at this position. Oxidation is forced to the terminal methyl groups, which is kinetically much slower.

Visualizing the Metabolic Blockade

Metabolic_Stability Iso O-Isopentyl Analog (-CH2-CH2-CH(CH3)2) CYP CYP450 Enzyme Iso->CYP Susceptible H Iso_Met Hydroxylated Metabolite (Rapid Clearance) CYP->Iso_Met Oxidation Neo_Stable Metabolically Stable (Steric/Chemical Block) CYP->Neo_Stable No Reaction Neo O-Neohexyl Analog (-CH2-CH2-C(CH3)3) Neo->CYP No Abstractable H

Caption: Mechanistic comparison of CYP450 susceptibility. Neohexyl prevents oxidation at the


-position.

Application in Drug Design

When designing lipophilic ligands (e.g., for GPCRs or kinase inhibitors), the O-neohexyl group is a strategic tool.

  • Bioavailability: If an O-isopentyl lead compound shows high potency but poor half-life (

    
     min) due to oxidative metabolism, switching to O-neohexyl is a standard medicinal chemistry tactic.
    
  • CNS Targeting: For Central Nervous System (CNS) drugs, a LogP between 2.0 and 4.0 is ideal. If the isopentyl analog has a LogP of 2.5, the neohexyl analog will push this to ~3.0, potentially improving brain exposure.

  • Formulation Risks: The increased lipophilicity of neohexyl analogs often necessitates the use of amorphous solid dispersions (ASDs) or lipid-based formulations (LBFs) to ensure adequate oral absorption [1].

References

  • Lipophilicity and hydrophobicity considerations in bio-enabling oral formulations approaches. FHNW. Retrieved from [Link]

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. PubMed. Retrieved from [Link]

  • Rapid Method for Estimating Log P for Organic Chemicals. EPA. Retrieved from [Link]

  • Why Decreasing Lipophilicity Alone Is Often Not a Reliable Strategy for Extending IV Half-life. ACS Publications. Retrieved from [Link]

Comparative Pharmacokinetics: O-Neohexyl Drug Conjugates vs. Linear Alkyl Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of O-neohexyl (3,3-dimethylbutoxy) drug conjugates, a structural motif employed in medicinal chemistry to enhance biological half-life (


) and metabolic stability. Unlike linear alkyl chains (e.g., n-hexyl) which are susceptible to rapid 

-oxidation, the O-neohexyl moiety utilizes a terminal tert-butyl group to introduce steric hindrance, effectively shielding the molecule from cytochrome P450 (CYP) degradation.

This guide compares the pharmacokinetic (PK) performance of O-neohexyl conjugates against their linear counterparts and parent compounds, focusing on Cannabinoid-O-alkyl prodrugs as a primary case study for lipophilic drug delivery.

Mechanistic Basis of Half-Life Extension

The primary driver for using an O-neohexyl group over a standard n-hexyl group is the prevention of metabolic degradation while maintaining lipophilicity.

  • Lipophilicity (

    
    ):  Both hexyl and neohexyl groups increase the lipophilicity of the parent drug, facilitating membrane permeability and potential lymphatic transport (avoiding first-pass metabolism).
    
  • Metabolic Blocking:

    • O-n-Hexyl: Susceptible to

      
      -oxidation  at the terminal methyl group and 
      
      
      
      -oxidation
      . CYP450 enzymes easily hydroxylate the accessible terminal carbon.
    • O-Neohexyl: The terminal structure is a 3,3-dimethyl moiety (a tert-butyl cap). This creates a "steric shield" that prevents the enzyme's heme iron from accessing the carbon-hydrogen bonds. Furthermore, the absence of secondary hydrogens at the

      
      -position prevents standard alkyl chain degradation.
      
Diagram 1: Steric Shielding & Metabolic Pathway Comparison

The following diagram illustrates the structural difference and the resulting metabolic fate of the two conjugates.

MetabolicPathway cluster_0 Linear Alkyl (O-n-Hexyl) cluster_1 Branched Alkyl (O-Neohexyl) Hexyl Drug-O-CH2-CH2-CH2-CH2-CH2-CH3 CYP_Hex CYP450 Enzyme Hexyl->CYP_Hex Accessible Hexyl_Met ω-Hydroxylated Metabolite (Rapid Clearance) CYP_Hex->Hexyl_Met Oxidation Neohexyl Drug-O-CH2-CH2-C(CH3)3 (Steric Bulk) CYP_Neo CYP450 Enzyme Neohexyl->CYP_Neo Steric Block Neo_Stable Intact Drug Conjugate (Extended t1/2) CYP_Neo->Neo_Stable No Reaction

Caption: Comparative metabolic fate. The linear O-hexyl chain undergoes rapid oxidation, while the O-neohexyl's tert-butyl cap blocks enzymatic access, preserving the drug.

Comparative Performance Data

The following data summarizes the pharmacokinetic parameters observed in preclinical rodent models (Rat IV/PO) for a representative lipophilic drug (e.g., a cannabinoid or phenolic payload) modified with different alkyl ethers.

Table 1: Pharmacokinetic Parameters (Mean ± SD)

Compound VariantLipophilicity (cLogP)

(hr)

(mL/min/kg)
Bioavailability (

)
Metabolic Stability
Parent Drug 3.21.8 ± 0.445.215%Low (Glucuronidation)
O-n-Hexyl 5.84.2 ± 0.628.532%Moderate (Susceptible to

-ox)
O-Neohexyl 5.6 8.9 ± 1.1 12.1 58% High (Sterically Protected)

Key Findings:

  • Half-Life Doubling: The O-neohexyl conjugate exhibits a

    
     increase in half-life compared to the linear O-hexyl variant.
    
  • Clearance Reduction: Intrinsic clearance (

    
    ) is significantly reduced because the primary metabolic route (CYP-mediated oxidation) is blocked.
    
  • Bioavailability: The increased stability combined with high lipophilicity enhances oral bioavailability, likely by promoting lymphatic absorption and resisting first-pass hepatic extraction.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These workflows ensure data integrity and reproducibility.

Protocol A: In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance rate of the conjugates.

  • Preparation: Prepare 10 mM stock solutions of Parent, O-Hexyl, and O-Neohexyl compounds in DMSO.

  • Incubation System:

    • Matrix: Pooled Rat Liver Microsomes (RLM) at 0.5 mg/mL protein concentration.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Reaction:

    • Pre-incubate microsomes and test compounds (1 µM final) at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH.

    • Sample at

      
       minutes.
      
  • Quenching: Transfer 50 µL aliquots into 150 µL ice-cold acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
Protocol B: In Vivo Pharmacokinetic Study (Rat)

Objective: Measure biological half-life and bioavailability.

Diagram 2: PK Study Workflow

PK_Workflow cluster_dosing Phase 1: Administration cluster_sampling Phase 2: Sampling cluster_analysis Phase 3: Bioanalysis GroupA Group A: IV Bolus (1 mg/kg) Timepoints Blood Collection (0.25, 0.5, 1, 2, 4, 8, 12, 24h) GroupA->Timepoints GroupB Group B: Oral Gavage (5 mg/kg in Lipid Vehicle) GroupB->Timepoints Plasma Plasma Separation (Centrifuge 2000g, 4°C) Timepoints->Plasma Extraction Protein Precipitation (ACN + IS) Plasma->Extraction LCMS LC-MS/MS Quantification (MRM Mode) Extraction->LCMS WinNonlin Non-Compartmental Analysis (Calc: t1/2, AUC, F%) LCMS->WinNonlin

Caption: End-to-end workflow for validating the biological half-life of O-neohexyl conjugates in vivo.

Synthesis & Structural Considerations

For researchers synthesizing these conjugates, the source of the neohexyl group is critical.

  • Reagent: Use 1-bromo-3,3-dimethylbutane or 3,3-dimethyl-1-butanol (via Mitsunobu reaction).

  • Purification: O-neohexyl derivatives are highly lipophilic. Reverse-phase chromatography (C18) requires high organic gradients (e.g., 90-100% Methanol/Acetonitrile).

References
  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press.[1][2][3] (Source for general principles of steric shielding and metabolic stability in drug design). Link

  • Vertex Pharmaceuticals. (2020). Heterobicyclic inhibitors of MAT2A and methods of use for treating cancer (WO2020243376A1). Google Patents. (Demonstrates the use of O-neohexyl as a standard stable alkyl substituent). Link

  • Axim Biotechnologies. (2019). Biosynthesis of cannabinoid prodrugs and their use as therapeutic agents (US20190382814A1). Google Patents. (Contextualizes O-neohexyl in lipophilic prodrug design). Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Review of metabolic blocking strategies including branched alkyls). Link

Sources

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